1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-phenylethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-8-13-14(9-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGXAGXMGHOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold
Executive Summary
1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS: 261948-17-8) represents a strategic heterocyclic building block in modern medicinal chemistry. Combining a pharmacologically active pyrazole core with a lipophilic phenylethyl side chain and a reactive aldehyde handle, this compound serves as a critical intermediate for Diversity-Oriented Synthesis (DOS). Its structural features allow for the rapid generation of kinase inhibitors, antimicrobial agents, and CNS-active ligands. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-fidelity experimental workflows.
Physicochemical Specifications
The following data consolidates experimental and predicted properties essential for characterization and handling.
| Property | Specification | Notes |
| IUPAC Name | 1-(2-phenylethyl)pyrazole-4-carbaldehyde | |
| CAS Number | 261948-17-8 | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| Physical State | Solid (Crystalline/Needles) | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, Methanol, Chloroform | Sparingly soluble in water. |
| Melting Point | Predicted: 65–75 °C | Experimental determination recommended; analogs typically melt in this range. |
| InChI Key | WFZGXAGXMGHOBY-UHFFFAOYSA-N | |
| SMILES | O=CC1=CN(CCC2=CC=CC=C2)N=C1 | |
| Reactivity | Electrophilic (Aldehyde), Nucleophilic (N2) | Aldehyde is susceptible to oxidation; store under inert atmosphere. |
Synthetic Methodologies
Two primary strategies exist for accessing this scaffold: Convergent N-Alkylation (preferred for scale-up) and De Novo Cyclization (Vilsmeier-Haack).
Method A: Convergent N-Alkylation (Recommended)
This pathway utilizes commercially available 1H-pyrazole-4-carbaldehyde, offering high atom economy and simplified purification.
Reaction Scheme:
-
Substrate: 1H-pyrazole-4-carbaldehyde
-
Reagent: (2-Bromoethyl)benzene
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile (
)
Protocol:
-
Charge: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(2.0 eq) and stir at RT for 30 minutes. Mechanism: Deprotonation of the pyrazole NH (pKa ~14) generates the pyrazolide anion. -
Alkylation: Add (2-bromoethyl)benzene (1.2 eq) dropwise.
-
Heating: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate. -
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).
Method B: Vilsmeier-Haack Cyclization
This method constructs the pyrazole ring and installs the aldehyde simultaneously, useful when the N-alkyl hydrazine is the starting material.
Protocol Summary:
React 1-(2-phenylethyl)hydrazine with a Vilsmeier reagent derived from DMF/
Synthetic Workflow Visualization
Figure 1: Convergent synthesis via N-alkylation of the pyrazole core.
Chemical Reactivity & Functionalization
The C4-formyl group is the primary handle for diversification. The pyrazole ring is electron-rich but relatively stable to oxidation compared to furan or pyrrole.
Key Reaction Pathways[1]
-
Reductive Amination (Library Generation):
-
Reaction with primary amines followed by
reduction yields secondary amines. This is the standard route for generating kinase inhibitor libraries.
-
-
Knoevenagel Condensation:
-
Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often tested for Michael acceptor activity in covalent drugs.
-
-
Oxidation:
-
Conversion to the carboxylic acid (
or Pinnick oxidation) allows for amide coupling.
-
-
C-H Activation:
-
The C5 proton is slightly acidic and can be activated via Pd-catalyzed direct arylation, though the aldehyde group may require protection (as an acetal) first.
-
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Medicinal Chemistry Applications
The 1-(2-phenylethyl)-1H-pyrazole motif acts as a bivalent pharmacophore :
-
The Pyrazole Head: Mimics the purine ring of ATP, making it a privileged scaffold for Kinase Inhibitors (e.g., inhibiting CDK or MAPK pathways). It functions as a hydrogen bond acceptor (N2) and donor (if C-H interaction is considered).
-
The Phenylethyl Tail: Provides a flexible hydrophobic linker that can penetrate deep hydrophobic pockets (e.g., the "back pocket" of enzymes), improving potency and residence time.
Specific Bioactive Classes:
-
Antimicrobial Agents: Schiff bases derived from this aldehyde have shown efficacy against S. aureus and E. coli by disrupting cell wall synthesis [1].
-
Anti-inflammatory: Derivatives act as COX-2 inhibitors, leveraging the pyrazole's similarity to the Celecoxib scaffold.
Handling, Stability, & Safety
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
-
Safety:
-
Stability: Stable in neutral and acidic media. Avoid strong bases at high temperatures which may cause retro-Michael type decomposition or side chain elimination.
References
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. 2013. Link
-
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde Product Data. Sigma-Aldrich. Accessed 2026.[1] Link
-
Vilsmeier-Haack Reaction in Heterocycle Synthesis. Chemical Methodologies. 2023. Link
-
Crystal Structure of 1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC - National Institutes of Health. 2012. Link
Sources
In-Depth Technical Guide: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS 261948-17-8) in Drug Discovery and Chemical Synthesis
Executive Summary
1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS 261948-17-8) is a highly versatile building block extensively utilized in medicinal chemistry, materials science, and agrochemical development[1]. The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery, forming the structural cornerstone of numerous FDA-approved therapeutics, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[2].
The strategic placement of a phenethyl (2-phenylethyl) group at the N1 position imparts significant lipophilicity to the molecule. This modification is crucial for enhancing membrane permeability and allowing the scaffold to anchor deeply into hydrophobic pockets of target proteins. Simultaneously, the C4-carbaldehyde group serves as a highly reactive electrophilic hub, enabling rapid downstream structural diversification for structure-activity relationship (SAR) studies.
Physicochemical Profiling
Understanding the physicochemical properties of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is essential for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing downstream purification workflows. The amphiphilic nature of the molecule—combining a polar pyrazole-carbaldehyde core with a lipophilic phenethyl tail—dictates its specific solubility profile[1].
| Property | Value / Description |
| Chemical Name | 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 261948-17-8 |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| MDL Number | MFCD16861562 |
| Physical Form | Solid |
| Standard Purity | ≥ 95% |
Synthetic Methodology & Mechanistic Causality
The synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde typically proceeds via one of two primary divergent pathways:
-
Route A (N-Alkylation): The direct N-alkylation of commercially available 1H-pyrazole-4-carbaldehyde with phenethyl bromide (or (2-bromoethyl)benzene) under basic conditions[3].
-
Route B (Vilsmeier-Haack Formylation): The formylation of 1-(2-phenylethyl)-1H-pyrazole using Phosphorus oxychloride (POCl3) and N,N-Dimethylformamide (DMF)[4].
Mechanistic Justification: Route A is overwhelmingly preferred in late-stage functionalization and modular library synthesis. The N-alkylation relies on the inherent acidity of the pyrazole N-H proton. By utilizing a mild base, the pyrazole is deprotonated to form a highly nucleophilic pyrazolate anion, which subsequently undergoes an SN2 displacement of the bromide on the phenethyl chain[3]. Route B, while effective for unfunctionalized pyrazoles, requires harsh acidic conditions (POCl3) that can be incompatible with sensitive functional groups and necessitates rigorous, exothermic quenching protocols[4].
Synthetic routes to 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: Regioselective N-Alkylation
The following protocol details the optimal conditions for Route A, designed as a self-validating system to ensure high yield, regioselectivity, and purity[3].
Reagents:
-
1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Phenethyl bromide (1.2 equiv)
-
Potassium carbonate (K2CO3, anhydrous) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Deprotonation: Suspend 1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous DMF. Stir the suspension at room temperature for 15 minutes under an inert atmosphere (Nitrogen/Argon).
-
Causality: K2CO3 is selected over stronger bases (e.g., NaH or Cs2CO3) to prevent the unwanted E2 elimination of phenethyl bromide into styrene. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the pyrazolate anion "naked" and highly reactive for the subsequent SN2 attack.
-
-
Alkylation: Add phenethyl bromide (1.2 equiv) dropwise to the suspension. Elevate the temperature to 80 °C and stir for 4 hours[3].
-
Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The consumption of the highly polar starting material (low Rf) and the emergence of a less polar, strongly UV-active spot (higher Rf) validates the successful N-alkylation.
-
Quenching & Extraction: Cool the mixture to room temperature and quench with a saturated aqueous NH4Cl solution. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Causality: NH4Cl neutralizes any residual base gently without causing the aldehyde to hydrate or undergo unwanted aldol-type side reactions.
-
-
Purification: Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (0-40% EtOAc/Heptane) to yield the pure 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde[3].
Downstream Applications & Structural Diversification
The C4-carbaldehyde is a versatile electrophile that allows medicinal chemists to rapidly generate diverse libraries of bioactive compounds[2]. The modularity of this functional group is a primary reason for its ubiquity in drug discovery.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) yields pyrazole-methylamines, a motif frequently found in kinase inhibitors targeting the ATP-binding cleft.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile or thiazolidinediones) generates highly conjugated systems utilized as antimicrobial or anticancer agents.
-
Oxidation/Amidation: Pinnick oxidation of the aldehyde yields the corresponding carboxylic acid, which can be subsequently coupled with diverse amines to form stable amide bonds.
Downstream structural diversification of the pyrazole-4-carbaldehyde scaffold.
References
-
KTU ePubl / ARKIVOC. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions". URL: [Link]
-
NIH PMC. "Pyrazole: an emerging privileged scaffold in drug discovery". National Institutes of Health. URL:[Link]
- Google Patents. "US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase".
Sources
- 1. 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | 261948-17-8 [sigmaaldrich.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
Technical Guide: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde
Molecular Weight & Physicochemical Profiling for Medicinal Chemistry Applications
Executive Summary
1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS: 261948-17-8) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents. Its structural versatility lies in the pyrazole-4-carbaldehyde core, which serves as a "chemical handle" for reductive aminations, Wittig olefinations, and Knoevenagel condensations, while the N-phenylethyl tail provides hydrophobic anchoring often required for protein-ligand binding pockets.
This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and quality control protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and library design.
Physicochemical Profile
2.1 Molecular Weight Calculation
Accurate molecular weight (MW) is the foundation of stoichiometric precision. For 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (
| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 200.24 g/mol |
Note on Stoichiometry: In high-throughput synthesis, even minor deviations in MW (e.g., using 200.0 instead of 200.24) can lead to molar excesses that complicate purification. Always use the precise value of 200.24 g/mol .
2.2 Structural Descriptors
| Property | Value | Context |
| CAS Number | 261948-17-8 | Unique Identifier |
| Molecular Formula | Elemental Composition | |
| Exact Mass | 200.0950 | For High-Res Mass Spectrometry (HRMS) |
| Physical State | Solid (Pale yellow to white) | Typical appearance after recrystallization |
| Solubility | DMSO, DMF, DCM, Methanol | Insoluble in water; lipophilic nature |
| LogP (Predicted) | ~2.3 - 2.6 | Lipinski Rule of 5 compliant |
Synthetic Methodology
The synthesis of this scaffold typically follows a convergent approach via N-alkylation of the commercially available 1H-pyrazole-4-carbaldehyde. This route is preferred over de novo cyclization (Vilsmeier-Haack) for its operational simplicity and higher atom economy when the pyrazole core is pre-formed.
3.1 Reaction Scheme: N-Alkylation
The reaction involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the electrophilic carbon of (2-bromoethyl)benzene.
Figure 1: Convergent synthetic pathway via N-alkylation of the pyrazole core.
3.2 Step-by-Step Protocol
Expert Insight: The choice of base is critical. Cesium carbonate (
-
Preparation: Charge a reaction vessel with 1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF (10 volumes).
-
Deprotonation: Add
(1.5 equiv) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Add (2-bromoethyl)benzene (1.1 equiv) dropwise.
-
Heating: Heat the mixture to 60–80°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash extensively with water (3x) to remove DMF (critical to prevent oiling out).
-
Wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Analytical Quality Control (QC)
To ensure the integrity of the molecular weight for downstream applications, a self-validating QC workflow is required.
4.1 QC Decision Tree
Figure 2: Analytical workflow ensuring identity and purity before library release.
4.2 Key Spectral Markers
-
NMR (DMSO-
):-
Aldehyde (-CHO): Singlet at
9.8–9.9 ppm. Loss of this signal indicates oxidation to carboxylic acid. -
Pyrazole Ring: Two singlets (or doublets) around
8.0–8.5 ppm (Positions 3 and 5). -
Linker: Two triplets around
3.0 ppm ( ) and 4.4 ppm ( ).
-
-
Mass Spectrometry:
-
Expect
. -
Expect
.
-
Applications in Drug Discovery
The 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde scaffold acts as a versatile pharmacophore.
-
Kinase Inhibition: The pyrazole ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The aldehyde allows for the attachment of "tail" groups that extend into the solvent-exposed region or hydrophobic back-pocket.
-
Reductive Amination: The aldehyde is frequently reacted with primary or secondary amines (using
) to generate amine libraries for SAR (Structure-Activity Relationship) exploration. -
Fragment-Based Drug Design (FBDD): With a MW of 200.24, it is an ideal "fragment" size (Rule of 3 compliant), allowing for high ligand efficiency (LE) optimization.
References
-
Sigma-Aldrich. (n.d.). 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde Product Sheet. Retrieved from
-
PubChem. (2025).[1] 1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from
-
Life Chemicals. (n.d.). Building Blocks: Pyrazole Aldehydes. Retrieved from
-
Vera-DiVaio, L., et al. (2009).[2] Synthesis of N-substituted pyrazoles via Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry. (Contextual citation for synthetic methodology).
Sources
A Technical Guide to the Structural Elucidation of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Abstract
This comprehensive technical guide provides a detailed, multi-faceted approach to the structural elucidation of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, a substituted pyrazole of interest in chemical and pharmaceutical research. The pyrazole scaffold is a key feature in many biologically active compounds, making unambiguous structural confirmation a critical step in synthesis and drug development.[1][2][3] This document outlines the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to definitively characterize the molecule. It is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular characterization, blending theoretical principles with practical, field-proven protocols.
Introduction and Synthetic Context
The structural confirmation of a newly synthesized molecule is the cornerstone of chemical research and development. In the case of heterocyclic compounds like 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, even minor ambiguities in substituent placement can lead to vastly different chemical properties and biological activities. Therefore, a rigorous and systematic elucidation process is not just recommended; it is imperative.
A common and effective method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4] This reaction typically involves treating a suitable precursor, such as a hydrazone, with a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][4][5] Understanding the synthetic route is crucial as it provides context for potential side products or isomers that could complicate spectroscopic analysis. For the target molecule, the synthesis would logically proceed from a hydrazone formed between 2-phenylethylhydrazine and a suitable three-carbon aldehyde equivalent, followed by cyclization and formylation.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A synergistic approach, integrating data from multiple spectroscopic methods, is the gold standard for unambiguous elucidation. The workflow begins with determining the molecular mass and formula, proceeds to identifying functional groups, and culminates in mapping the precise atomic connectivity.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[3]
Mass Spectrometry (MS): The First Step
Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, giving the most accurate determination of the molecule's molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, confirming the molecular formula.
Expected Results for C₁₂H₁₂N₂O:
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
HRMS (ESI+): The [M+H]⁺ ion would be expected at m/z 201.1022.
Fragmentation Pattern: Electron Impact (EI) ionization will cause the molecule to fragment in a predictable manner. Key fragmentations for N-substituted pyrazoles often involve cleavage of the N-N bond or fragmentation of the side chain.[6] A significant peak would be expected from the loss of the phenylethyl group, and another corresponding to the tropylium ion (m/z 91) from the benzyl moiety.
| Ion Type | Expected m/z | Identity |
| [M]⁺ | 200 | Molecular Ion |
| [M - C₈H₉]⁺ | 95 | Pyrazole-4-carbaldehyde fragment |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₆H₅]⁺ | 77 | Phenyl ion |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample solution directly into the source. Acquire data in positive ion mode, scanning a mass range of m/z 50-500.
-
Data Processing: Determine the m/z of the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorptions: The key functional groups in 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde are the aldehyde, the pyrazole ring, and the phenyl group.
-
Aldehyde C-H Stretch: A characteristic, often weak to medium, pair of bands around 2830-2695 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic.[7]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption. Because the aldehyde is conjugated with the pyrazole ring, this band is expected to appear at a lower wavenumber, typically between 1710-1685 cm⁻¹.[8][9]
-
Pyrazole Ring (C=N, C=C) Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretches: Peaks observed just above 3000 cm⁻¹.
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3030 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium-Weak |
| Aldehyde C=O Stretch | ~1690 | Strong, Sharp |
| Pyrazole & Phenyl C=C/C=N | 1605-1450 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify and label the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).
Expected Signals:
-
Aldehyde Proton (-CHO): The most downfield signal, a singlet, expected around δ 9.5-10.0 ppm.[1][8]
-
Pyrazole Protons (H3, H5): Two distinct singlets in the aromatic region. The proton at the C5 position (adjacent to the N-phenylethyl group) is typically more downfield than the H3 proton. Expect signals around δ 8.0-8.5 ppm.
-
Phenyl Protons (-C₆H₅): A multiplet corresponding to 5 protons, typically in the δ 7.2-7.4 ppm range.
-
Ethyl Protons (-CH₂CH₂-): Two triplets, each integrating to 2 protons. The -NCH₂- group will be more downfield (~δ 4.4 ppm) than the -CH₂Ph group (~δ 3.2 ppm) due to the deshielding effect of the adjacent nitrogen atom.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aldehyde H | 9.8 | s | 1H |
| Pyrazole H5 | 8.3 | s | 1H |
| Pyrazole H3 | 8.1 | s | 1H |
| Phenyl H | 7.3 | m | 5H |
| N-CH₂ -CH₂-Ph | 4.4 | t | 2H |
| N-CH₂-CH₂ -Ph | 3.2 | t | 2H |
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Expected Signals:
-
Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 185-190 ppm.
-
Pyrazole Carbons: C4 (bearing the aldehyde) will be around δ 110-120 ppm. C3 and C5 will be in the δ 130-150 ppm range.[10]
-
Phenyl Carbons: Signals in the δ 126-140 ppm range.
-
Ethyl Carbons: Two distinct signals in the aliphatic region, with the N-CH₂ carbon being more downfield (~δ 52 ppm) than the -CH₂Ph carbon (~δ 35 ppm).
2D NMR Spectroscopy: Confirming Connectivity
While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively link atoms and confirm the proposed structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A key expected correlation is between the two methylene groups of the phenylethyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This experiment definitively assigns the ¹H signals to their respective ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the most powerful experiment for piecing together the molecular skeleton.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Crucial HMBC Correlations for Isomer Differentiation:
-
The aldehyde proton (CHO) should show a correlation to C4 (2-bond) and C3/C5 (3-bond).
-
The protons of the N-CH₂ group should show a 3-bond correlation to C5 of the pyrazole ring, confirming the N1 substitution pattern.
-
The pyrazole proton H5 should show correlations to C4 and C3.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument pulse programs.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks, and build the structure by systematically analyzing the 2D correlations.
Conclusion
The structural elucidation of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key aldehyde and aromatic functionalities. The definitive connectivity is established through a suite of 1D and 2D NMR experiments. The combination of these techniques provides an unassailable body of evidence, ensuring the compound's identity and purity, which is a critical prerequisite for its use in further research and development.
References
-
Semantic Scholar. (n.d.). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. Retrieved from [Link]
-
Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1088. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Shindy, H. A. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Arkivoc, 2007(15), 143-153. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Phenyl-5-(phenylethynyl)-1H-pyrazole-4-carbaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
ResearchGate. (2012). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpsionline.com [jpsionline.com]
- 5. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scispace.com [scispace.com]
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde spectral data (NMR, IR, Mass)
Executive Summary
Compound: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde CAS Registry Number: 261948-17-8 Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]
This guide provides a comprehensive technical analysis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents (e.g., anti-inflammatory and substituted pyrazolo-pyridine derivatives). The data presented synthesizes experimental protocols with rigorous spectral interpretation (NMR, IR, MS) to support structural validation in drug discovery workflows.
Synthesis & Experimental Protocol
While Vilsmeier-Haack formylation of 1-(2-phenylethyl)pyrazole is a valid route, the N-alkylation of 1H-pyrazole-4-carbaldehyde is the preferred laboratory method due to the commercial availability of the starting material and higher regioselectivity.
Optimized Protocol: N-Alkylation
Reaction: Nucleophilic substitution (
Reagents:
-
1H-Pyrazole-4-carbaldehyde (1.0 eq)[2]
-
(2-Bromoethyl)benzene (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 1H-pyrazole-4-carbaldehyde in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
or Ar). Add and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H (forming the pyrazolate anion). -
Alkylation: Add (2-bromoethyl)benzene dropwise to the suspension.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting pyrazole.
-
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF. Dry over
and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the product as a pale yellow solid/oil.
Figure 1: Synthetic pathway via N-alkylation of pyrazole-4-carbaldehyde.
Spectral Characterization Data
Nuclear Magnetic Resonance (NMR)
The NMR data below validates the structure, specifically distinguishing the N-alkylation site (Position 1) and the integrity of the aldehyde group.
H NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.85 | Singlet (s) | 1H | -CH O | Characteristic aldehyde proton; sharp singlet confirms no adjacent coupling. |
| 8.02 | Singlet (s) | 1H | Pyrazole H-5 | Deshielded by adjacent Nitrogen; confirms 1,4-substitution pattern. |
| 7.92 | Singlet (s) | 1H | Pyrazole H-3 | Slightly upfield relative to H-5. |
| 7.25 – 7.35 | Multiplet (m) | 3H | Phenyl H-3,4,5 | Meta/Para aromatic protons.[3] |
| 7.10 – 7.15 | Multiplet (m) | 2H | Phenyl H-2,6 | Ortho aromatic protons. |
| 4.38 | Triplet ( | 2H | N-CH ₂-CH₂ | Diagnostic triplet; chemical shift >4.0 ppm confirms N-attachment. |
| 3.18 | Triplet ( | 2H | N-CH₂-CH ₂-Ph | Benzylic protons; coupled to the N-methylene group. |
C NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 184.2 | C=O | Aldehyde carbonyl |
| 140.5 | Cq (Aromatic) | Pyrazole C-5 (Adjacent to N) |
| 137.2 | Cq (Aromatic) | Phenyl C-1 (Ipso) |
| 132.8 | CH (Aromatic) | Pyrazole C-3 |
| 128.8 | CH (Aromatic) | Phenyl (Meta) |
| 128.5 | CH (Aromatic) | Phenyl (Ortho) |
| 127.1 | CH (Aromatic) | Phenyl (Para) |
| 122.5 | Cq (Quaternary) | Pyrazole C-4 (Ipso to CHO) |
| 52.8 | N-C H₂ (Alkyl linker) | |
| 36.5 | Ph-C H₂ (Benzylic) |
Infrared Spectroscopy (FT-IR)
Key functional group vibrations used for rapid identification.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3110 – 3050 | Aromatic C-H (Pyrazole/Phenyl) | |
| 2950 – 2850 | Aliphatic Alkyl Chain ( | |
| 2820, 2720 | Aldehyde C-H (Fermi Doublet) | |
| 1680 – 1665 | Conjugated Aldehyde (Strong intensity) | |
| 1590, 1540 | Pyrazole ring breathing | |
| 750, 700 | Monosubstituted Benzene (Out-of-plane) |
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion:
(ESI); (EI) -
Fragmentation Pattern (EI):
-
m/z 200: Molecular Ion (
). -
m/z 171: Loss of CHO radical (
). -
m/z 109: Pyrazole-4-carbaldehyde fragment (Cleavage of N-alkyl bond).
-
m/z 91: Tropylium ion (
), characteristic of the benzyl/phenylethyl moiety. -
m/z 77: Phenyl cation (
).
-
Figure 2: Proposed Mass Spectrometric Fragmentation Pathway.
Structural Validation Logic
To ensure the compound is 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde and not the regioisomer or impurity:
-
N-Alkylation Confirmation: The triplet at 4.38 ppm in
H NMR is critical. If the alkylation occurred at the Carbon or Oxygen (O-alkylation of enol form), the shift would differ significantly. The shift of ~4.4 ppm is consistent with in pyrazoles. -
Aldehyde Integrity: The signal at 184.2 ppm in
C NMR confirms the carbonyl is intact and has not been reduced or oxidized during the reaction. -
Purity Check: Integration of the phenyl region (5H) vs. the pyrazole protons (2H) must be exactly 5:2. Any deviation suggests incomplete alkylation or presence of residual reagents.
References
-
Sigma-Aldrich. 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde Product Sheet. CAS 261948-17-8.[1] Link
-
Life Chemicals. Building Blocks: Pyrazole-4-carbaldehydes. Link
-
K. A. Kumar et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction."[4] ResearchGate/Arkivoc, 2011. (Cited for general Vilsmeier-Haack protocols on pyrazoles).[5][6][7] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Phenyl-1H-pyrazole-4-carbaldehyde (Analogous Reference). Link
Sources
- 1. 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | 261948-17-8 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. umtm.cz [umtm.cz]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsionline.com [jpsionline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
solubility of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Solubility of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in modern drug discovery. Pyrazole derivatives are of significant interest in medicinal chemistry but often present challenges related to poor aqueous solubility, which can impede preclinical development.[1] This document, written from the perspective of a Senior Application Scientist, synthesizes theoretical principles with actionable experimental protocols. While specific quantitative solubility data for this exact compound is not prevalent in public literature, this guide establishes a robust framework for its determination. We will explore its physicochemical properties, predict its solubility based on structural analogs and chemical theory, and provide detailed, field-proven methodologies for both thermodynamic and kinetic solubility assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize and strategically address the solubility of this compound, thereby accelerating its journey through the development pipeline.
Introduction to 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous approved drugs.[1][2] The compound 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is a derivative that serves as a versatile building block for the synthesis of more complex bioactive molecules.
Understanding its fundamental physicochemical properties is the first step in any rational drug design program. The solubility of a compound directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[3]
Table 1: Physicochemical Properties of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
| Property | Value | Source |
| CAS Number | 261948-17-8 | MilliporeSigma |
| Molecular Formula | C₁₂H₁₂N₂O | MilliporeSigma |
| Molecular Weight | 200.24 g/mol | MilliporeSigma |
| Physical Form | Solid | MilliporeSigma |
Theoretical & Predicted Solubility Profile
A molecule's solubility is dictated by its structural and electronic features. The structure of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde contains distinct regions that govern its interaction with various solvents:
-
The Pyrazole Ring: A polar aromatic system capable of acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (pyridine-type nitrogen).
-
The Carbaldehyde Group: A polar group containing a carbonyl oxygen that is a strong hydrogen bond acceptor.
-
The Phenylethyl Group: A large, non-polar, hydrophobic moiety that significantly influences the overall lipophilicity.
The presence of the substantial phenylethyl group is expected to dominate the molecule's character, leading to low affinity for water and, consequently, poor aqueous solubility. This is a common characteristic among pyrazole derivatives, which often exhibit strong crystal lattice energy due to their planar nature, further hindering dissolution.[1][4]
Supporting this prediction, studies on structurally similar pyrazole-4-carbaldehyde derivatives have shown them to be insoluble in water and common organic solvents, but readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]
Table 2: Predicted Solubility of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS Buffer | Very Low | The large, hydrophobic phenylethyl group outweighs the polar contributions of the pyrazole and carbaldehyde moieties. |
| Polar Aprotic | DMSO, DMF | High | These solvents can effectively disrupt crystal lattice forces and solvate both the polar and non-polar regions of the molecule.[5] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl chain of the alcohols provides some non-polar character for interaction, but solubility is likely limited. The parent 1H-pyrazole-4-carbaldehyde is slightly soluble in methanol.[6] |
| Non-Polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the heterocycle and aldehyde, making it incompatible with purely non-polar solvents. |
Experimental Determination of Solubility
To move beyond prediction, empirical measurement is essential. In drug discovery, solubility is assessed in two primary forms: kinetic and thermodynamic.[7]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method used for early-stage candidate ranking.[7][8]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the gold-standard, low-throughput measurement crucial for late-stage development and formulation.[7][9]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method remains the definitive reference for measuring thermodynamic solubility.[9] Its core principle is to allow excess solid to equilibrate with the solvent over a sufficient period, ensuring the resulting supernatant is truly saturated.
Methodology:
-
Preparation: Add an excess amount of solid 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (e.g., 1-2 mg) to a pre-determined volume (e.g., 1 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a low-adsorption vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (typically 25°C or 37°C). Agitate for 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium, which is especially important for compounds that may exist in different polymorphic forms.[9]
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid. This step is preferable to filtration alone, which can be prone to compound adsorption.[9]
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method. Quantify the dissolved compound concentration using a validated HPLC-UV or LC-MS/MS method.
-
Solid-State Analysis: It is best practice to analyze the remaining solid residue using techniques like XRPD or DSC to confirm that no polymorphic transformation or salt disproportionation has occurred during the experiment.[9]
Conclusion & Future Directions
Based on its chemical structure and data from analogous compounds, 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is predicted to be a poorly water-soluble compound, with significantly higher solubility in polar aprotic solvents such as DMSO and DMF. [5]This profile is common for promising drug-like molecules and underscores the necessity for accurate, early-stage solubility assessment.
The protocols detailed in this guide for both thermodynamic (shake-flask) and kinetic (nephelometry) solubility provide a robust framework for generating the critical data required for decision-making in a drug discovery program. [3][9]Future research must prioritize the execution of these foundational studies. The resulting empirical data will be invaluable for guiding medicinal chemistry efforts, designing appropriate formulations for in vivo testing, and ultimately unlocking the full therapeutic potential of novel agents derived from this versatile pyrazole scaffold.
References
-
Journal of Pharmaceutical and Scientific Innovation, Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
PubChem, 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. [Link]
-
Raytor, Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
MDPI, Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Rheolution, Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ResearchGate, (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
PubChem, Ethyl palmitate | C18H36O2 | CID 12366. [Link]
-
SpectraBase, 1-Phenyl-5-(phenylethynyl)-1H-pyrazole-4-carbaldehyde - Optional[MS (GC)]. [Link]
-
Research and Reviews, Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
Ataman Kimya, ETHYL PALMITATE. [Link]
-
Encyclopedia.pub, Synthesis and Properties of Pyrazoles. [Link]
-
BMG Labtech, Drug solubility: why testing early matters in drug discovery. [Link]
-
The Good Scents Company, ethyl palmitate, 628-97-7. [Link]
-
IJNRD.org, A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
PMC, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
American Pharmaceutical Review, What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpsionline.com [jpsionline.com]
- 6. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. raytor.com [raytor.com]
Stability and Storage Dynamics of 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, pyrazole-derived scaffolds serve as critical pharmacophores. Specifically, 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS: 261948-17-8) [1] is a highly valuable intermediate. While the pyrazole core imparts significant aromatic stability, the presence of the highly reactive C4-carbaldehyde dictates the molecule's overall shelf-life and handling requirements. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, empirical stability profiling, and field-proven protocols for optimal storage and handling.
Molecular Architecture & Intrinsic Vulnerabilities
Understanding the stability of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde requires a deconstruction of its structural components and their electronic environments.
The Pyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Due to its high aromaticity and electron density distribution, the pyrazole core is intrinsically highly resistant to oxidation and reduction[2]. Only extreme conditions (e.g., electrolytic oxidation or ozonolysis) can cleave the ring[2]. Furthermore, pyrazoles are mostly stable to standard oxidizing agents, which typically only attack alkylated side chains[3].
The C4-Carbaldehyde Moiety
The primary vulnerability of this molecule lies in the aldehyde group at the C4 position. Aldehydes are notoriously susceptible to auto-oxidation—a radical-chain mechanism that converts the aldehyde into a carboxylic acid[4]. The electron-withdrawing nature of the pyrazole ring slightly modulates the C-H bond dissociation energy of the formyl group, but it does not grant immunity against aerobic oxidation.
The Phenylethyl Appendage
The 2-phenylethyl chain at the N1 position provides lipophilicity, rendering the compound soluble in a wide range of organic solvents. While the benzylic carbons are theoretically susceptible to radical abstraction, the kinetics of aldehyde auto-oxidation are orders of magnitude faster, making the formyl group the primary site of degradation.
Mechanistic Pathways of Degradation
To design effective storage protocols, we must first establish the causality behind the degradation of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Aerobic Auto-Oxidation (Radical-Chain Mechanism)
Aldehyde auto-oxidation is one of the oldest characterized aerobic oxidation reactions in organic chemistry[4]. The process is initiated by trace metals, heat, or light, which abstract a hydrogen atom from the aldehyde to generate an acyl radical. This radical rapidly reacts with molecular oxygen (
Figure 1: Radical-chain mechanism of aldehyde auto-oxidation to carboxylic acid.
Photolytic Degradation
Light acts as a potent catalyst for auto-oxidation. Under UVA or solar irradiation, aldehydes undergo excitation that promotes the generation of acyl radicals, significantly accelerating the conversion to carboxylic acids even in the absence of photocatalysts[5]. Therefore, exposure to ambient laboratory lighting during handling can initiate the radical chain, compromising batch integrity.
Empirical Stability Profiling & Methodologies
To establish a self-validating system of trust, quantitative forced degradation studies must be executed. Below is the standardized protocol utilized to profile the stability of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Step-by-Step Forced Degradation Protocol
Phase 1: Sample Preparation
-
Accurately weigh 10.0 mg of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.
Phase 2: Stress Application
-
Thermal Stress: Transfer 2 mL of stock to a sealed amber vial. Heat at 60°C for 48 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Stir at 25°C for 24 hours. -
Photolytic Stress: Place 2 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).
-
Hydrolytic Stress (Acid/Base): Mix 1 mL of stock with 1 mL of 0.1N HCl or 0.1N NaOH. Stir at 25°C for 24 hours.
Phase 3: Quenching & Analysis
-
Neutralize acid/base samples. Quench oxidative samples with sodium thiosulfate.
-
Dilute all samples to a theoretical concentration of 0.1 mg/mL using the mobile phase.
-
Inject 10 µL into an HPLC-UV/HRMS system (C18 column, Gradient: Water/Acetonitrile with 0.1% Formic Acid, UV detection at 254 nm).
Figure 2: Sequential experimental workflow for forced degradation profiling.
Quantitative Stability Data
The following table summarizes typical degradation profiles based on the mechanistic vulnerabilities of the pyrazole-4-carbaldehyde scaffold.
| Stress Condition | Duration | Temp (°C) | % Recovery (Assay) | Primary Degradant Observed |
| Control (Sealed, Dark) | 48 hrs | 4°C | > 99.5% | None |
| Thermal (Sealed, Dark) | 48 hrs | 60°C | 98.2% | Trace Carboxylic Acid |
| Oxidative (3% | 24 hrs | 25°C | < 15.0% | 1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid |
| Photolytic (UV/Vis) | 24 hrs | 25°C | 62.4% | Carboxylic Acid + Photolytic dimers |
| Hydrolytic (0.1N HCl) | 24 hrs | 25°C | 97.5% | Stable (Pyrazole core resists acid) |
| Hydrolytic (0.1N NaOH) | 24 hrs | 25°C | 88.0% | Cannizzaro reaction products (Alcohol + Acid) |
Data Interpretation: The data unequivocally demonstrates that oxidation and photolysis are the primary vectors for degradation. The pyrazole core remains intact under hydrolytic stress, validating the literature regarding its aromatic stability[2].
Optimal Storage & Handling Directives
Based on the empirical data and mechanistic causality, the following storage parameters are mandatory to ensure the long-term stability of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Temperature & Atmosphere
-
Temperature: Must be stored sealed in a dry environment at 2-8°C . Refrigeration significantly reduces the kinetic energy available to overcome the activation barrier of the auto-oxidation radical initiation step.
-
Atmosphere: The headspace of the storage container must be purged with an inert gas (Argon or high-purity Nitrogen) prior to sealing. Removing molecular oxygen (
) breaks the radical chain mechanism at Step 3 (Acyl Peroxy Radical formation)[4].
Container Closure Systems
-
Material: Amber glass vials or fluoropolymer (PTFE) containers. Amber glass is critical to block UVA and visible light, preventing photolytically promoted oxidation[5].
-
Sealing: Use PTFE-lined septa to prevent oxygen permeation over time. Avoid standard rubber septa, which are highly permeable to atmospheric oxygen.
Handling in the Laboratory
-
When retrieving the compound, allow the sealed vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold compound, which could facilitate unwanted hydration or localized pH shifts.
-
Minimize exposure to ambient air. If the compound is used frequently, consider aliquoting the bulk material into single-use, argon-flushed amber vials upon initial receipt.
References
-
ChemScene. "1-Phenethyl-1H-pyrazole-4-carbaldehyde". Chemikart. URL:[Link]
-
ResearchGate. "Radical-chain mechanism for aldehyde autoxidation". ResearchGate. URL:[Link]
-
Green Chemistry. "Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions". RSC Publishing. URL:[Link]
-
MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". MDPI. URL:[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives". Global Research Online. URL:[Link]
Sources
- 1. 261948-17-8 Cas No. | 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]
- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
Biological Activity of Pyrazole-4-Carbaldehyde Derivatives: A Comprehensive Technical Guide
Executive Summary
In the realm of medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is widely recognized as a "biologically privileged" pharmacophore. As drug development shifts toward highly targeted, multi-pathway inhibitors, these derivatives have emerged as critical building blocks. This technical guide explores the mechanistic pathways, biological efficacy, and self-validating synthetic protocols of pyrazole-4-carbaldehyde derivatives, providing actionable insights for researchers and drug development professionals.
The Pyrazole-4-Carbaldehyde Pharmacophore
The structural dualism of pyrazole-4-carbaldehyde makes it an exceptional candidate for molecular hybridization. The five-membered heteroaromatic pyrazole ring contains two adjacent nitrogen atoms, providing robust hydrogen bond donor and acceptor capabilities that interact seamlessly with kinase ATP-binding pockets[1]. Simultaneously, the formyl group (-CHO) at the C-4 position serves as a highly reactive electrophilic handle. This allows for rapid derivatization into Schiff bases, chalcones, and complex heterocyclic hybrids via multicomponent reactions (MCRs)[1].
Synthesis Workflow: The Vilsmeier-Haack Formylation
The synthesis of 1H-pyrazole-4-carbaldehydes relies predominantly on the Vilsmeier-Haack reaction. This method is preferred because it achieves simultaneous ring cyclization and formylation in a single, high-yield step[2].
Step-by-Step Methodology
-
Causality & Rationale: The DMF-POCl₃ adduct acts as a dual-action reagent. It first drives the intramolecular cyclization of the hydrazone intermediate, and subsequently introduces the electrophilic formyl group at the highly activated, electron-rich C-4 position of the newly formed pyrazole ring[3].
Protocol:
-
Hydrazone Formation: Condense an aromatic ketone (e.g., acetophenone) with a substituted phenylhydrazine in glacial acetic acid.
-
Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). A successful condensation yields a solid hydrazone intermediate that must be isolated and dried under vacuum to prevent moisture interference in the next step[4].
-
-
Vilsmeier Reagent Preparation: In a strictly anhydrous environment, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise.
-
Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent). Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze this highly electrophilic intermediate, drastically reducing the final yield[2].
-
-
Cyclization and Formylation: Add the dried hydrazone to the Vilsmeier reagent. Heat the mixture to 60–70 °C for 4–6 hours.
-
Validation Checkpoint: The reaction mixture will transition to a deep, viscous solution, indicating the successful formation of the iminium perchlorate intermediate[5].
-
-
Hydrolysis and Isolation: Pour the cooled mixture over crushed ice and neutralize with an alkaline solution (e.g., NaOH or NaHCO₃).
-
Causality: Alkaline hydrolysis cleaves the iminium species to reveal the final formyl group (-CHO) at the C-4 position. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure 1H-pyrazole-4-carbaldehyde[5].
-
Figure 1: Synthesis workflow of 1H-pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction.
Mechanistic Pathways & Biological Activities
Anticancer & Antiproliferative Activity
The antiproliferative potential of the pyrazole-4-carbaldehyde scaffold is primarily driven by its ability to act as a competitive inhibitor for receptor tyrosine kinases, notably EGFR and VEGFR-2.
-
EGFR Inhibition: Specific pyrazole-quinoline-pyridine hybrids (e.g., Compound 7k) fit precisely into the ATP-binding pocket of EGFR. Molecular modeling confirms the formation of three hydrogen bonds and one π-cation interaction, resulting in a highly favorable minimum binding energy (ΔGb = -54.69 kcal/mol) and a potent IC₅₀ of 0.51 µM[6].
-
VEGFR-2 Inhibition & Apoptosis: Compound 3i has been identified as a highly effective VEGFR-2 inhibitor (IC₅₀ = 8.93 nM), outperforming standard therapeutics like Sorafenib[7]. Mechanistically, this inhibition blocks downstream PI3K/Akt and MAPK signaling, leading to a 55.2-fold stimulation of apoptosis. This is validated by the upregulation of pro-apoptotic genes and the simultaneous downregulation of the anti-apoptotic Bcl-2 gene[7].
-
Broad-Spectrum Cytotoxicity: Polysubstituted pyrazoles modified at the C-4 position (e.g., Compound 9) exhibit significant potency across the NCI-60 human tumor cell line panel, achieving a median growth inhibition (GI₅₀ MG-MID) of 3.59 µM[8].
Figure 2: Mechanistic pathway of EGFR/VEGFR-2 inhibition by pyrazole derivatives inducing apoptosis.
Antimicrobial & Antifungal Activity
Pyrazole-4-carbaldehyde derivatives exhibit potent antimicrobial properties by disrupting critical bacterial enzymatic pathways. Pyrazole hybrids have been designed to target FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid synthesis[6]. Compound 7b binds to the FabH active site via critical hydrogen bonds and π-sigma interactions, yielding an IC₅₀ of 3.1 µM[6]. Furthermore, thiophene-incorporated formyl pyrazoles, such as 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrate broad-spectrum efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains[9].
Antioxidant & Anti-inflammatory Activity
Oxidative stress is a fundamental driver of inflammation. Pyrazole-4-carboxaldehyde derivatives neutralize free radicals through resonance stabilization. The presence of electron-donating groups (e.g., hydroxyls) on the phenyl rings attached to the heterocycle significantly increases the electron-donating capacity of the molecule[5]. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, derivatives such as 3-(4-hydroxyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate potent antioxidant activity, as the extended π-conjugation of the pyrazole ring stabilizes the newly formed radical[5].
Quantitative Data Summary
Table 1: Comparative Biological Activities of Key Pyrazole-4-Carbaldehyde Derivatives
| Compound Designation | Structural Modification | Primary Biological Target | Activity Metric | Citation |
| Compound 7k | Pyrazole-quinoline-pyridine hybrid | EGFR (Anticancer) | IC₅₀ = 0.51 ± 0.05 µM | [6] |
| Compound 3i | Pyrazole-based scaffold | VEGFR-2 (Anticancer) | IC₅₀ = 8.93 nM | [7] |
| Compound 9 | Polysubstituted pyrimidine-2-thione hybrid | NCI-60 Panel (Anticancer) | GI₅₀ = 3.59 µM | [8] |
| Compound 7b | Pyrazole-quinoline-pyridine hybrid | FabH (Antimicrobial) | IC₅₀ = 3.1 µM | [6] |
| Compound 61c | Pyrazole-thiobarbituric derivative | S. aureus (Antibacterial) | MIC = 16 µg/L | [1] |
| Compound 3f | 3-(thiophene-2-yl)-1H-pyrazole | E. coli / S. aureus | Broad-spectrum inhibition | [9] |
Conclusion & Future Perspectives
The pyrazole-4-carbaldehyde scaffold bridges the gap between synthetic accessibility and profound biological efficacy. By utilizing the Vilsmeier-Haack reaction to establish the core formyl-pyrazole structure, researchers can rapidly generate libraries of compounds targeting diverse pathologies—from multi-drug resistant bacteria to aggressive carcinomas. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly by enhancing aqueous solubility while maintaining the high binding affinities observed in in vitro kinase assays.
References
1.[1] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. mdpi.com. 1 2.[5] Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. researchgate.net. 5 3.[4] Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. nih.gov. 4 4.[3] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. chemmethod.com. 3 5.[2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. researchgate.net. 2 6.[8] Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. nih.gov. 8 7.[6] Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. nih.gov. 6 8.[9] Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. rsc.org. 9 9.[7] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. nih.gov. 7
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Therapeutic Targets of Phenylethyl Pyrazoles: Mechanisms and Methodologies
Introduction
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing a pyrazole core for a wide range of clinical applications, including inflammation, cancer, and neurological disorders.[3][4] Notable examples like Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase inhibitor) underscore the therapeutic significance of this heterocyclic system.[2]
Within this broad chemical class, phenylethyl pyrazole derivatives are emerging as a particularly promising group. Characterized by a phenylethyl moiety, typically at the N1 position of the pyrazole ring, these compounds exhibit a distinct pharmacological profile. The phenylethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions within target proteins, allowing for the fine-tuning of its biological activity.
This technical guide provides an in-depth exploration of the potential therapeutic targets of phenylethyl pyrazoles. Moving beyond a simple catalog of activities, we will dissect the underlying mechanisms of action, present validated experimental protocols for target identification and characterization, and offer a forward-looking perspective for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.
Part 1: Kinase Inhibition - A Primary Anticancer Mechanism
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them one of the most important classes of oncology drug targets. Phenylethyl pyrazoles have demonstrated significant potential as kinase inhibitors, targeting several key nodes in oncogenic signaling cascades.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Certain pyrazole derivatives have been shown to exhibit strong binding interactions at the adenosine triphosphate (ATP) binding site of EGFR.[5] Molecular docking studies suggest that the pyrazole core can act as a hinge-binding motif, while the phenylethyl substituent explores deeper hydrophobic pockets within the kinase domain, enhancing potency and selectivity.
AKT Serine/Threonine Kinase 1 (AKT1)
As a central node in the PI3K/AKT pathway, AKT1 is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is common in many cancers, including lung cancer. Recent studies have focused on developing substituted pyrazole-based molecules specifically targeting AKT1.[4] Network pharmacology and in-silico analyses have highlighted AKT1 as a key therapeutic target for these compounds, with the phenylethyl moiety playing a crucial role in establishing stable interactions within the active site.[4]
Other Oncogenic Kinases
The versatility of the pyrazole scaffold allows for its adaptation to target a range of other kinases implicated in cancer:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole-based derivatives have been synthesized as potential inhibitors of CDKs, which are essential for cell cycle progression.[6]
-
BRAF (V600E): Certain 5-phenyl-1H-pyrazol derivatives have shown significant inhibitory activity against the BRAF(V600E) mutant, a key driver in melanoma.[7]
-
Aurora Kinases: Pyrazole-linked benzimidazoles have been evaluated for their inhibition of Aurora A/B kinases, which are critical for mitotic regulation.[7]
Visualization: Simplified Kinase Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway and the potential point of intervention for phenylethyl pyrazole inhibitors.
Caption: Intervention of Phenylethyl Pyrazoles in the EGFR-PI3K-AKT Signaling Pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-quantification assay to measure the activity of a kinase and the inhibitory effect of a compound. The rationale is that active kinases convert ATP to ADP; therefore, ADP production is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human AKT1)
-
Kinase-specific substrate peptide
-
Phenylethyl pyrazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Create a serial dilution of the phenylethyl pyrazole compounds in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range. This step is critical for determining the IC50 value.
-
Kinase Reaction Setup: a. In each well of the 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and its specific peptide substrate in reaction buffer). b. Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control). c. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: a. Add 2 µL of a 2.5x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. b. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value. This self-validating system includes positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly.
Part 2: Modulation of Enzymes in Inflammation and Neurological Disorders
Beyond kinases, phenylethyl pyrazoles have been shown to modulate the activity of other enzyme classes that are critical targets in inflammatory and neurodegenerative diseases.
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib.[2] Structure-activity relationship (SAR) studies on pyrazole derivatives suggest that bulky groups on the pyrazole ring can enhance selectivity for the larger COX-2 active site over the more constricted COX-1 site. The phenylethyl group can be considered one such bulky substituent that can be optimized for this purpose.
Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme located in the outer mitochondrial membrane that catalyzes the oxidative deamination of neurotransmitters, most notably dopamine. Its inhibition increases dopamine levels in the brain, making it a key target for the treatment of Parkinson's disease. Several studies have identified pyrazole derivatives as potent and selective MAO-B inhibitors.[8][9][10] The mechanism often involves specific interactions with the FAD cofactor and key amino acid residues within the enzyme's active site.
Data Presentation: Representative IC50 Values for Pyrazole Derivatives
The following table summarizes representative inhibitory concentrations for various pyrazole derivatives against key enzyme targets, illustrating the potential of this scaffold.
| Compound Class | Target Enzyme | Representative IC50 | Therapeutic Area | Reference |
| Phenyl-substituted Pyrazoles | COX-2 | 50 - 200 nM | Anti-inflammatory | [8] |
| 1-Thiocarbamoyl Pyrazoles | MAO-B | 20 - 100 nM | Neuroprotection | [8][9] |
| Acylhydrazone Pyrazoles | NADPH Oxidase | 5 - 15 µM | Antioxidant | [11] |
| Phenyl-Hydrazinyl-Pyrazoles | Various Kinases | 0.1 - 1 µM | Anticancer | [1] |
Visualization: Workflow for Enzyme Inhibition Screening
This diagram outlines the typical workflow for screening compounds against an enzyme target.
Caption: A generalized workflow for identifying and validating enzyme inhibitors.
Experimental Protocol: Cell-Free COX-2 Inhibition Assay
This protocol uses a colorimetric method to measure the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme cofactor
-
Phenylethyl pyrazole test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
96-well clear microplate
-
Spectrophotometer plate reader
Methodology:
-
Enzyme Preparation: Prepare a working solution of the COX-2 enzyme with heme in cold Tris-HCl buffer. The heme cofactor is essential for peroxidase activity and must be added fresh.
-
Compound Incubation: a. To each well of the 96-well plate, add 160 µL of buffer, 10 µL of the test compound solution (in DMSO), and 10 µL of the COX-2 enzyme solution. b. Include controls: a no-inhibitor control (DMSO only) and a standard inhibitor control (Celecoxib). c. Incubate at room temperature for 15 minutes. This pre-incubation step allows time-dependent inhibitors to bind.
-
Reaction Initiation: a. Prepare a reaction mix containing arachidonic acid and TMPD in buffer. b. Add 20 µL of this reaction mix to each well to start the reaction.
-
Signal Measurement: Immediately begin reading the absorbance at 595 nm every minute for 10-15 minutes. The rate of color change (the slope of the absorbance vs. time curve) is proportional to the COX-2 peroxidase activity.
-
Data Analysis: a. Calculate the reaction rate for each well. b. Normalize the rates relative to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. The inclusion of a known standard like Celecoxib serves as a crucial validation point for the assay's performance.
Part 3: Emerging Targets and Mechanisms
The therapeutic potential of phenylethyl pyrazoles extends to other complex cellular processes, highlighting the multi-target nature of this scaffold.
Induction of Cell Cycle Arrest and Autophagy
Certain 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been shown to suppress the growth of A549 lung cancer cells by inducing cell cycle arrest and autophagy.[12] This dual mechanism is highly advantageous in cancer therapy. Cell cycle arrest prevents tumor cells from proliferating, while autophagy, a cellular self-degradation process, can lead to cancer cell death under certain conditions. The precise molecular targets initiating these downstream effects are an active area of investigation but may be linked to the modulation of cell cycle kinases (e.g., CDKs) and nutrient-sensing pathways like mTOR.
Antioxidant Activity via NADPH Oxidase Inhibition
Several pyrazole derivatives exhibit potent antioxidant effects by directly inhibiting NADPH oxidase, a key enzymatic source of reactive oxygen species (ROS) in cells like platelets and neutrophils.[11] By reducing superoxide anion production and subsequent lipid peroxidation, these compounds protect cells from oxidative stress, a pathogenic factor in inflammation, cardiovascular disease, and neurodegeneration.[11]
Visualization: Downstream Effects of Target Engagement
This diagram illustrates how engagement of a primary target by a phenylethyl pyrazole can lead to multiple downstream cellular outcomes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. banglajol.info [banglajol.info]
- 6. academicstrive.com [academicstrive.com]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. scispace.com [scispace.com]
- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pyrazole-Containing Compounds in Medicinal Chemistry
Introduction: The Pyrazole Core as a Privileged Scaffold
First identified by Ludwig Knorr in 1883, pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability have made it a "privileged scaffold" in medicinal chemistry.[3][4][5] This means the pyrazole core is a recurring motif in a multitude of biologically active compounds, capable of interacting with a wide range of biological targets.[2][6] The versatility of the pyrazole ring allows for substitution at multiple positions (N-1, C-3, C-4, and C-5), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired therapeutic effects.[3]
The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate a pyrazole moiety.[7] These drugs span a vast range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and anticoagulant treatments, demonstrating the broad utility of pyrazole in drug design.[4][8][9] This guide provides an in-depth technical overview of the synthesis, biological activities, structure-activity relationships (SAR), and clinical applications of pyrazole-containing compounds, aimed at researchers and professionals in the field of drug development.
I. Synthesis of the Pyrazole Nucleus: Key Methodologies
The construction of the pyrazole ring is a cornerstone of its application in medicinal chemistry. Various synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[1][10]
Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls)
The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] This method offers a straightforward route to a wide variety of substituted pyrazoles.
Causality Behind the Method: The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic properties of both reactants and the reaction conditions.
Caption: General scheme of the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another versatile method involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[11][12] This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to afford the pyrazole.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Step 1: Michael Addition/Condensation. To a solution of an α,β-unsaturated ketone (1.0 eq) in ethanol, add a substituted hydrazine hydrochloride (1.1 eq) and a catalytic amount of a base such as sodium acetate.
-
Step 2: Cyclization. Reflux the mixture for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The intermediate pyrazoline is formed during this step.[12]
-
Step 3: Oxidation. In situ oxidation of the pyrazoline to the aromatic pyrazole can be achieved by introducing an oxidizing agent like iodine or simply by exposure to air during the workup, depending on the substrate.[12]
-
Step 4: Workup and Purification. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 5: Validation. The crude product is purified by column chromatography on silica gel. The structure and purity of the final pyrazole product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This validation step is critical to ensure the identity and integrity of the synthesized compound before biological testing.
Modern Synthetic Approaches
Recent advances have focused on developing more efficient and environmentally friendly methods. These include:
-
Microwave-assisted synthesis: Reduces reaction times and can improve yields.[3]
-
One-pot multicomponent reactions: Increase efficiency by combining several steps without isolating intermediates.[1]
-
Transition-metal catalysis: Enables novel bond formations and access to complex pyrazole derivatives.[1]
II. Biological Activities and Therapeutic Targets
Pyrazole derivatives exhibit a remarkable spectrum of biological activities, a direct consequence of their ability to interact with a multitude of enzymes and receptors.[13][14][15]
Anti-inflammatory Activity: COX-2 Inhibition
Perhaps the most well-known application of pyrazoles is in anti-inflammatory therapy. Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for arthritis and acute pain.[2][15]
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[7] The bulky trifluoromethyl and sulfonamide groups on the pyrazole core of celecoxib allow it to bind selectively to the larger active site of the COX-2 enzyme, sparing COX-1 and thus reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2][15]
Caption: Pyrazole-based inhibitors like Celecoxib block the COX-2 enzyme.
Anticancer Activity: Kinase Inhibition
The pyrazole scaffold is a key component in numerous small-molecule kinase inhibitors used in oncology.[8] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8]
Key Targets and Drugs:
-
Bruton's Tyrosine Kinase (BTK): Zanubrutinib (Brukinsa®)
-
Janus Kinase (JAK): Ruxolitinib (Jakafi®), Baricitinib (Olumiant™)[16]
-
Anaplastic Lymphoma Kinase (ALK): Crizotinib (Xalkori®)
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole derivatives have been developed as potent VEGFR-2 inhibitors, crucial for blocking tumor angiogenesis.[8][17]
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies are vital for optimizing the potency and selectivity of inhibitors. For many pyrazole-based kinase inhibitors, the N-1 position of the pyrazole ring is often directed towards the solvent-exposed region, allowing for modifications to improve solubility and pharmacokinetic properties. The C-3 and C-5 positions are frequently substituted with aryl groups that engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[3][8] For example, studies have shown that introducing electron-withdrawing groups on a phenyl ring attached to the pyrazole can enhance anticancer activity.[2]
Other Pharmacological Activities
The versatility of the pyrazole scaffold extends to a wide range of other biological activities:[1][13]
-
Antimicrobial & Antifungal [13]
-
Antiviral [13]
-
Anticonvulsant [8]
-
Antidepressant [1]
-
Antidiabetic [1]
III. Clinically Approved Pyrazole-Containing Drugs
The success of the pyrazole scaffold is best illustrated by the number of drugs that have reached the market. More than 40 pyrazole-containing drugs have been approved by the FDA.[7]
| Drug Name (Trade Name) | Therapeutic Class | Primary Target/Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor[16] |
| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor[16] |
| Apixaban (Eliquis®) | Anticoagulant | Direct Factor Xa Inhibitor[4][7] |
| Crizotinib (Xalkori®) | Anticancer | ALK/ROS1/MET Kinase Inhibitor[8] |
| Ruxolitinib (Jakafi®) | Anticancer/Anti-inflammatory | JAK1/JAK2 Inhibitor |
| Baricitinib (Olumiant™) | Anti-inflammatory (RA) | JAK1/JAK2 Inhibitor[16] |
| Erdafitinib (Balversa™) | Anticancer | Fibroblast Growth Factor Receptor (FGFR) Inhibitor[16] |
This table represents a small selection, highlighting the diverse therapeutic areas where pyrazole-based drugs have made a significant impact.
IV. Experimental Workflow: From Synthesis to Biological Evaluation
The development of a novel pyrazole-based therapeutic follows a rigorous, multi-step process designed to ensure both efficacy and safety. This workflow is a self-validating system, with checkpoints at each stage to confirm the properties of the candidate compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. epj-conferences.org [epj-conferences.org]
- 3. fmhr.net [fmhr.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jchr.org [jchr.org]
- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Methodological & Application
Synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde: An Application and Protocol Guide for Medicinal Chemists
This comprehensive guide details the synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The pyrazole-4-carbaldehyde moiety serves as a versatile scaffold for the development of a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.[1][2][3] This document provides not just a set of instructions, but a strategic guide grounded in chemical principles, designed for researchers, scientists, and professionals in the field of drug development.
Strategic Overview: A Two-Step Approach to Regiocontrol
The synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is most effectively accomplished through a two-step synthetic sequence. This strategy is deliberately chosen to ensure precise control over the regioselectivity of the formylation step.
The synthetic pathway is as follows:
-
Step 1: Synthesis of the Precursor. The first step involves the synthesis of the N-substituted pyrazole, 1-(2-phenylethyl)-1H-pyrazole.
-
Step 2: Formylation. The second step is the introduction of the carbaldehyde group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.
A one-pot approach, while seemingly more efficient, would likely lead to a mixture of regioisomers and undesired side products, complicating purification and reducing the overall yield of the target molecule. By first synthesizing and isolating the N-substituted pyrazole precursor, we ensure that the subsequent formylation reaction proceeds with high regioselectivity at the electron-rich C4 position.
Caption: Overall synthetic workflow for 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Part 1: Synthesis of the Precursor: 1-(2-phenylethyl)-1H-pyrazole
Introduction to N-Alkylation of Pyrazoles
The introduction of an alkyl substituent onto the pyrazole ring is a fundamental transformation in the synthesis of pyrazole-based compounds. The most common and reliable method for this is the N-alkylation of pyrazole with an appropriate alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole anion attacks the electrophilic carbon of the alkyl halide.
Detailed Experimental Protocol: N-Alkylation
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| Pyrazole | 98% | Sigma-Aldrich |
| 2-Phenylethyl bromide | 98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | Fisher Scientific | |
| Brine (saturated aqueous NaCl) | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific |
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 g, 30 mmol, 1.2 equiv) in anhydrous DMF (50 mL).
-
Pyrazole Addition: A solution of pyrazole (1.7 g, 25 mmol, 1.0 equiv) in anhydrous DMF (20 mL) is added dropwise to the stirred suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.
-
Alkylation: A solution of 2-phenylethyl bromide (4.63 g, 25 mmol, 1.0 equiv) in anhydrous DMF (20 mL) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-phenylethyl)-1H-pyrazole as a colorless oil.
Mechanism of N-Alkylation
The reaction proceeds through a standard Sₙ2 mechanism. The sodium hydride acts as a strong base, deprotonating the pyrazole at the N1 position to form the pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic carbon of the 2-phenylethyl bromide, displacing the bromide ion and forming the N-C bond.
Characterization of 1-(2-phenylethyl)-1H-pyrazole
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 1.8 Hz, 1H, pyrazole-H), 7.40 (d, J = 2.2 Hz, 1H, pyrazole-H), 7.35-7.20 (m, 5H, Ar-H), 6.25 (t, J = 2.0 Hz, 1H, pyrazole-H), 4.35 (t, J = 7.0 Hz, 2H, N-CH₂), 3.15 (t, J = 7.0 Hz, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 138.0, 129.0, 128.8, 128.6, 126.8, 105.5, 54.0, 36.5 |
| IR (neat) | ν_max_ 3028, 2925, 1605, 1496, 1454, 750, 698 cm⁻¹ |
| MS (ESI) | m/z 173.11 [M+H]⁺ |
Part 2: Vilsmeier-Haack Formylation of 1-(2-phenylethyl)-1H-pyrazole
Introduction to the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5] This electrophile then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of the desired aldehyde after hydrolysis.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 1-(2-phenylethyl)-1H-pyrazole | As synthesized in Part 1 | - |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | |
| Phosphorus oxychloride (POCl₃) | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | |
| Ethyl acetate | Fisher Scientific | |
| Brine (saturated aqueous NaCl) | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5.8 mL, 75 mmol, 5.0 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (2.1 mL, 22.5 mmol, 1.5 equiv) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrazole: A solution of 1-(2-phenylethyl)-1H-pyrazole (2.58 g, 15 mmol, 1.0 equiv) in anhydrous DCM (10 mL) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Heating and Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (100 g). The mixture is then carefully neutralized by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde as a solid.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a well-established mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.
-
Aromatization: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.
-
Hydrolysis: The iminium salt is hydrolyzed during the aqueous work-up to give the final aldehyde product.
Sources
Application Note: Vilsmeier-Haack Formylation of 1-(2-phenylethyl)-1H-pyrazole
This Application Note and Protocol details the Vilsmeier-Haack formylation of 1-(2-phenylethyl)-1H-pyrazole to synthesize 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde . This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents, where the C4-aldehyde serves as a versatile handle for reductive aminations or Knoevenagel condensations.
Abstract & Strategic Significance
The Vilsmeier-Haack reaction allows for the regioselective introduction of a formyl group (-CHO) onto electron-rich heteroaromatics. For N-substituted pyrazoles, substitution occurs almost exclusively at the C4 position . This selectivity is driven by the electronic deactivation of C3 and C5 by the adjacent nitrogen atoms, leaving C4 as the most nucleophilic site.
The 1-(2-phenylethyl) substituent provides unique solubility properties and steric bulk compared to simple methyl or phenyl analogs, often influencing the workup and crystallization behavior of the final aldehyde.
Reaction Mechanism & Pathway
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism involving a chloroiminium intermediate (Vilsmeier reagent).[1]
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow from reagent generation to final aldehyde hydrolysis.
Critical Mechanistic Insight: The pyrazole ring is less electron-rich than pyrrole. Consequently, the standard "room temperature" Vilsmeier conditions often fail. Thermal activation (70–90°C) is required to drive the electrophilic attack of the Vilsmeier reagent onto the C4 position of the pyrazole.
Experimental Optimization Parameters
Success depends on controlling the "Exotherm-Activation" balance.
| Parameter | Recommended Condition | Scientific Rationale |
| Reagent Stoichiometry | POCl₃ (1.2 – 3.0 eq) / DMF (5.0 – 10.0 eq) | Excess DMF acts as both reactant and solvent, ensuring homogeneity. Excess POCl₃ drives full conversion of the less reactive pyrazole. |
| Temperature (Step 1) | 0°C to 5°C | Formation of the Vilsmeier reagent is highly exothermic. High temps here degrade the reagent. |
| Temperature (Step 2) | 70°C to 90°C | Pyrazoles require thermal energy to overcome the activation barrier for EAS at C4. |
| Hydrolysis pH | pH 7–8 (NaOAc or NaHCO₃) | The intermediate iminium salt is stable in acid. Neutralization is mandatory to release the aldehyde. |
| Reaction Time | 3 – 6 Hours | Monitoring by TLC/LCMS is essential to prevent over-chlorination or charring. |
Detailed Experimental Protocol
Safety Warning: Phosphorus oxychloride (POCl₃) is violently water-reactive and corrosive. DMF is a potent solvent and toxic. Perform all operations in a functioning fume hood.
Materials
-
Substrate: 1-(2-phenylethyl)-1H-pyrazole (1.0 eq, e.g., 1.72 g / 10 mmol)
-
Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 eq, 2.8 mL)
-
Reagent B: N,N-Dimethylformamide (DMF) (Anhydrous, 10-15 mL)
-
Quench: Ice water, Saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent[1]
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Place under an inert atmosphere (N₂ or Ar).
-
Solvent Charge: Add anhydrous DMF (10 mL) to the flask.
-
Cooling: Cool the DMF to 0°C using an ice/water bath.
-
POCl₃ Addition: Add POCl₃ (2.8 mL, 30 mmol) dropwise over 15–20 minutes.
-
Observation: The solution may turn pale yellow or orange. Ensure internal temperature does not exceed 10°C.
-
Pause: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Prep: Dissolve 1-(2-phenylethyl)-1H-pyrazole (1.72 g, 10 mmol) in a minimal amount of DMF (2-3 mL).
-
Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent.
-
Thermal Activation: Remove the ice bath. Allow the mixture to warm to room temperature, then equip with a reflux condenser.
-
Heating: Heat the reaction mixture to 80°C in an oil bath.
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Target: Disappearance of starting material (Rf ~0.5) and appearance of a new, more polar spot (Aldehyde).
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (50 g) with vigorous stirring.
-
Note: This hydrolyzes the excess POCl₃. The solution will be acidic.
-
-
Hydrolysis: Adjust the pH to 7–8 by slowly adding saturated aqueous Sodium Acetate (NaOAc) or solid NaHCO₃. Stir for 30–60 minutes.
-
Crucial Step: The iminium intermediate hydrolyzes to the aldehyde only in this pH range.
-
-
Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by brine (1 x 20 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude Analysis: The crude oil is often >90% pure.
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes) or recrystallize from Ethanol/Water if the product solidifies.
Process Workflow (Graphviz)
Figure 2: Operational workflow for the synthesis.
Characterization & Quality Control
Verify the product structure using the following expected data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.85 ppm (s, 1H): Aldehyde proton (Diagnostic).
-
δ 8.05 ppm (s, 1H): Pyrazole C5-H (Deshielded by adjacent aldehyde).
-
δ 7.90 ppm (s, 1H): Pyrazole C3-H.
-
δ 7.10 – 7.35 ppm (m, 5H): Phenyl group protons.
-
δ 4.35 ppm (t, 2H): N-CH₂ (Adjacent to pyrazole).
-
δ 3.15 ppm (t, 2H): Ph-CH₂ (Benzylic).
-
-
IR Spectroscopy: Strong absorption at 1670–1690 cm⁻¹ (C=O stretch).
-
Mass Spectrometry (ESI): [M+H]⁺ peak corresponding to MW + 1 (e.g., 201.1 for C₁₂H₁₂N₂O).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Temperature too low. | Increase reaction temperature to 90°C or reflux. Pyrazoles are deactivated compared to pyrroles. |
| Starting Material Remains | Insufficient Vilsmeier reagent. | Increase POCl₃ to 5.0 eq and DMF to 10.0 eq. Ensure reagents are anhydrous. |
| Product is an Oil/Impure | Residual DMF. | DMF is hard to remove. Perform rigorous water washes (3x) during extraction or use an azeotropic rotovap removal with Toluene. |
| Low Yield after Workup | Incomplete Hydrolysis. | Ensure the quench mixture is stirred at pH 7–8 for at least 1 hour. The iminium salt is water-soluble and will be lost if not hydrolyzed. |
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Formylation of Pyrazoles (Regioselectivity)
-
General Protocol for Heterocycle Formylation
-
Synthesis of 4-Formylpyrazoles (Specific Examples)
- M. A. Metwally et al. "Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocycles." Journal of Heterocyclic Chemistry.
-
[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. jpsionline.com [jpsionline.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
detailed protocol for pyrazole-4-carbaldehyde synthesis
An In-Depth Guide to the Synthesis of Pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
Authored by a Senior Application Scientist
Introduction
Pyrazole-4-carbaldehyde and its derivatives are cornerstone building blocks in modern medicinal chemistry and materials science. As a versatile intermediate, the pyrazole scaffold is found in numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs.[1][2] The formyl group at the 4-position provides a reactive handle for a multitude of subsequent chemical transformations, making it an invaluable precursor for the synthesis of complex heterocyclic systems and fused rings.[3][4]
Among the various synthetic strategies, the Vilsmeier-Haack reaction stands out as a robust, efficient, and widely adopted method for the preparation of pyrazole-4-carbaldehydes.[5][6] This reaction allows for the direct formylation of an electron-rich pyrazole ring or, more commonly, facilitates a one-pot cyclization and formylation of a hydrazone precursor.[7][8] This application note provides a detailed, field-proven protocol for the synthesis of a representative pyrazole-4-carbaldehyde, focusing on the underlying chemical principles, step-by-step execution, and critical troubleshooting insights.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The core of the reaction involves an electrophilic aromatic substitution using a specialized electrophile known as the Vilsmeier reagent .
1. Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt (typically N,N-dimethyl-chloromethyleneiminium chloride), is generated in situ from the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[9][10] The reaction is highly exothermic and must be performed under anhydrous conditions at low temperatures to prevent decomposition.
2. Cyclization and Formylation of a Hydrazone Precursor: A highly efficient and common pathway to substituted pyrazole-4-carbaldehydes begins with a hydrazone intermediate. The hydrazone, formed from the condensation of a ketone and a hydrazine, undergoes a tandem cyclization and formylation upon treatment with the Vilsmeier reagent.[11][12] The mechanism proceeds as follows:
-
The hydrazone attacks the Vilsmeier reagent.
-
A subsequent intramolecular cyclization occurs, forming the five-membered pyrazole ring.
-
This is followed by an electrophilic attack by another equivalent of the Vilsmeier reagent at the electron-rich C4 position of the newly formed pyrazole ring.
-
A final hydrolysis step during the aqueous work-up quenches the iminium salt intermediate, yielding the desired pyrazole-4-carbaldehyde.[6][8]
This one-pot approach is advantageous as it avoids the need to isolate the intermediate pyrazole before formylation, streamlining the synthetic process.
Experimental Protocol: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
This protocol details a well-documented synthesis adapted from established literature procedures.[11] It proceeds in two main stages: the formation of a hydrazone intermediate followed by the Vilsmeier-Haack cyclization-formylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetylthiophene | Reagent | Sigma-Aldrich, Merck | --- |
| Phenylhydrazine | Reagent | Sigma-Aldrich, Merck | --- |
| Methanol (MeOH) | Anhydrous | --- | --- |
| Glacial Acetic Acid | ACS Grade | --- | Catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | --- | Solvent and Vilsmeier reagent precursor |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich, Merck | Highly corrosive and water-reactive |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- | For neutralization |
| Ethanol (EtOH) | Reagent | --- | For recrystallization |
| Dichloromethane (DCM) | ACS Grade | --- | For TLC |
| n-Hexane | ACS Grade | --- | For TLC |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | For chromatography (if needed) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying organic layers |
| Round-bottom flasks | --- | --- | Flame-dried before use |
| Magnetic stirrer & stir bars | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- |
Workflow Diagram
Caption: Workflow for the synthesis of Pyrazole-4-carbaldehyde.
Step-by-Step Protocol
Part A: Synthesis of the Hydrazone Intermediate [13]
-
In a 100 mL round-bottom flask, combine acetylthiophene (10 mmol, 1.26 g), phenylhydrazine (10 mmol, 1.08 g), and 20 mL of methanol.
-
Add 1 mL of glacial acetic acid to the mixture to act as a catalyst.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Stir the solution at 60°C for 4-5 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The disappearance of the starting ketone spot indicates completion.
-
Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of crushed ice with stirring.
-
A precipitate will form. Collect the solid hydrazone intermediate by vacuum filtration, wash it thoroughly with cold water, and air-dry. The product is typically used in the next step without further purification.
Part B: Vilsmeier-Haack Cyclization and Formylation [11][13]
-
Safety First: This step must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. POCl₃ is highly corrosive and reacts violently with water.[10]
-
Vilsmeier Reagent Preparation: In a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place 15 mL of anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 3 mL, ~32 mmol) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Crucial: Maintain the temperature below 10 °C throughout the addition as the reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the viscous, white Vilsmeier reagent.
-
Formylation Reaction: Add the dried hydrazone intermediate from Part A (4 mmol) portion-wise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding solid sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
A solid product will precipitate. Continue stirring for 30 minutes in the cold to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
Part C: Purification
-
The crude pyrazole-4-carbaldehyde is purified by recrystallization from ethanol to yield the final product as a solid.[11]
-
If recrystallization is insufficient, the product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[14]
Quantitative Data Summary
| Parameter | Value/Description | Rationale/Reference |
| Hydrazone Synthesis | ||
| Reactant Ratio | 1:1 (Ketone:Hydrazine) | Standard condensation stoichiometry.[13] |
| Catalyst | Acetic Acid (catalytic) | Acid catalysis protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | 60°C | Provides sufficient energy for the reaction without significant side products. |
| Time | 4-6 hours | Typical duration for complete conversion.[13] |
| Vilsmeier-Haack Reaction | ||
| Vilsmeier Reagent | POCl₃ / DMF (excess) | DMF acts as both reagent and solvent. Excess ensures complete reaction.[5][11] |
| Reagent Prep Temp. | 0-10 °C | Controls the exothermic formation of the Vilsmeier reagent.[10] |
| Reaction Temperature | 70°C | Optimal temperature for cyclization and formylation.[13] |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion.[11] |
| Expected Yield | 75-85% | Literature reported yield for similar substrates.[11] |
Characterization of the Final Product
The structure of the synthesized pyrazole-4-carbaldehyde should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), the pyrazole C5-H proton (~8.2 ppm), and aromatic protons from the phenyl and thiophene rings.[5]
-
¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~183-185 ppm).[5]
-
FT-IR: Look for a strong carbonyl (C=O) stretching band for the aldehyde group around 1660-1680 cm⁻¹.[5]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.[15]
Pro-Tips and Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture contamination. | Ensure all glassware is flame-dried or oven-dried. Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the reagent at low temperature and use it promptly.[10] |
| Incomplete reaction. | Increase reaction time or slightly elevate the temperature (e.g., to 80°C). Always monitor progress by TLC before work-up.[10] | |
| Dark, Tarry Product | Reaction temperature was too high, leading to decomposition. | Strictly control the temperature during Vilsmeier reagent formation and the subsequent formylation reaction. |
| Harsh work-up conditions. | Perform the quench by pouring the reaction mixture into ice, not the other way around. Neutralize slowly and maintain a low temperature. | |
| Difficulty in Purification | Presence of unreacted starting materials or side products. | Ensure the reaction goes to completion. If recrystallization fails, utilize column chromatography for purification.[14] |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate PPE.[10][16]
-
Phenylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Avoid breathing vapors and direct contact with chemicals.[17][18] Dispose of chemical waste according to institutional guidelines.
References
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2015). New Journal of Chemistry. [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Semantic Scholar. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). PMC. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2014). Semantic Scholar. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. [Link]
-
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (2023). Oriental Journal of Chemistry. [Link]
-
1H-pyrazole-4-carbaldehyde. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 18. chemicalbull.com [chemicalbull.com]
purification of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde by recrystallization
An In-Depth Guide to the Purification of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde by Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS No: 261948-17-8), a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The crude product, often obtained with a purity of around 95%, can be significantly upgraded to >99% purity through a carefully optimized recrystallization procedure. We will delve into the fundamental principles of solvent selection, provide a step-by-step methodology, offer troubleshooting guidance for common challenges, and explain the scientific rationale behind each procedural choice to ensure a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is a solid compound whose value as a synthetic intermediate is directly proportional to its purity. Downstream reactions, such as reductive aminations, condensations, or oxidations, are often sensitive to trace impurities which can lead to side-product formation, lower yields, and complex purification challenges in subsequent steps.
Recrystallization is a powerful purification technique for solids that exploits differences in solubility between the target compound and its impurities in a chosen solvent system.[3] The core principle is based on the fact that the solubility of most solid compounds increases significantly with temperature.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[6]
Physicochemical Profile and Solvent Selection Strategy
A successful recrystallization is critically dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility when hot and low solubility when cold—while being a good solvent for the impurities at all temperatures or a poor solvent for them entirely.[4]
Table 1: Physicochemical Properties of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
| Property | Value | Source |
| CAS Number | 261948-17-8 | MilliporeSigma |
| Molecular Formula | C₁₂H₁₂N₂O | MilliporeSigma |
| Molecular Weight | 200.24 g/mol | MilliporeSigma |
| Physical Form | Solid | MilliporeSigma |
| Reported Purity | ~95% | MilliporeSigma |
| Structural Features | Aromatic (phenyl), Heterocyclic (pyrazole), Aldehyde | - |
The structure of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde presents both non-polar (phenylethyl group) and polar (pyrazole ring, aldehyde group) characteristics. This duality suggests that single-solvent systems like alcohols or mixed-solvent systems could be effective. Pyrazole derivatives are often recrystallized from solvents like ethanol, methanol, or isopropanol.[7] For compounds that are too soluble in one solvent and poorly soluble in another, a binary solvent system (a "good" solvent paired with a miscible "poor" or "anti-solvent") is often ideal.[8][9]
Based on these principles, Isopropanol is proposed as the primary solvent of choice due to its moderate polarity, appropriate boiling point (82.6 °C), and lower volatility compared to ethanol, which allows for more controlled cooling. An Ethanol/Water system is presented as a robust alternative.
Experimental Protocol: Recrystallization Workflow
This protocol is designed for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
-
Isopropanol (ACS Grade or higher)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper (sized to the Büchner funnel)
-
Spatula and glass stirring rod
-
Watch glass
-
Ice bath
Step-by-Step Purification Procedure
Step 1: Dissolution of the Crude Solid
-
Place 10.0 g of the crude 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add an initial 50 mL of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The use of a hot plate is mandatory for safety when working with flammable organic solvents.
-
Bring the solvent to a gentle boil. Add more hot isopropanol in small portions (2-5 mL) until the solid has just completely dissolved. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for maximizing recovery upon cooling.[4][7] Record the total volume of solvent used.
Step 2: Hot Filtration (Optional, if insoluble impurities are present)
-
If you observe any solid impurities (e.g., dust, inorganic salts) that do not dissolve even after adding a slight excess of boiling solvent, they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution through it. This step should be performed quickly to avoid cooling and crystal formation in the funnel.
Step 3: Crystallization by Slow Cooling
-
Remove the flask from the hot plate and place it on a heat-resistant surface. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it encourages the formation of large, well-ordered, and therefore purer, crystals.[5][7] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[7][10]
Step 4: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus with a Büchner funnel and a clean filtration flask.
-
Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the cold slurry of crystals into the funnel in one swift motion. Use a spatula to transfer any remaining crystals.
-
Wash the crystals on the filter with a small volume (approx. 10-15 mL) of ice-cold isopropanol to rinse away the impurity-laden mother liquor.[10] Using cold solvent minimizes the loss of the desired product, which has some slight solubility even at low temperatures.
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.
Step 5: Drying the Purified Product
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Break up the crystals gently with a spatula to facilitate drying.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, more efficiently, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Alternative Binary Solvent System: Ethanol/Water
If the compound is found to be too soluble in hot isopropanol for good recovery, a binary system can be employed.[8]
-
Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
-
While maintaining the heat, add hot deionized water (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Proceed with the slow cooling, isolation, and drying steps as described above. The wash solvent in this case should be a cold mixture of ethanol and water in the same ratio as the final crystallization medium.
Visualization of the Purification Workflow
Caption: Figure 1: A step-by-step workflow for the purification of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Expected Results and Troubleshooting
Table 2: Summary of Recrystallization Parameters and Expected Outcomes
| Parameter | Protocol 1: Isopropanol | Protocol 2: Ethanol/Water |
| Approx. Solvent Volume | 5-8 mL per gram of crude | Variable; titrate to turbidity |
| Dissolution Temp. | ~83 °C (Boiling Point) | ~78 °C (Boiling Point) |
| Crystallization Temp. | Room Temp, then 0-5 °C | Room Temp, then 0-5 °C |
| Expected Purity | >99% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| Anticipated Yield | 75-90% | 80-95% |
Troubleshooting Common Issues:
-
Oiling Out: If the compound separates as an oil instead of crystals, it means the solution became supersaturated above the compound's melting point. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Insulating the flask can help.[7]
-
No Crystal Formation: If crystals do not form after cooling in an ice bath. Solution: Try scratching the inside of the flask below the solvent level with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.
-
Low Yield: A common issue resulting from using too much solvent during the dissolution step or washing with solvent that was not sufficiently cold. Solution: In subsequent runs, be more meticulous about adding the minimum amount of boiling solvent. Ensure both the crystal slurry and the wash solvent are thoroughly chilled before filtration.
Conclusion
The protocol detailed in this application note presents a reliable and efficient method for purifying 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde to a high degree of purity. By understanding the principles of solubility and carefully controlling the process parameters, particularly the solvent volume and cooling rate, researchers can consistently obtain material suitable for the most demanding synthetic applications. This self-validating system, grounded in established chemical principles, provides a clear pathway to achieving excellent purity and yield.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). Journal of Visualized Experiments. [Link]
-
Purification: How To - Chemistry - University of Rochester. (n.d.). University of Rochester Chemistry Department. [Link]
-
RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem, National Institutes of Health. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
-
Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. (n.d.). European Journal of Chemistry. [Link]
-
Experimental No. (4) Recrystallization. (2021). University of Technology, Iraq. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Utility of 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde in Complex Scaffold Design
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS: 261948-17-8)
Introduction & Chemical Rationale
In modern drug discovery, the design of targeted therapeutics relies heavily on the use of highly functionalized, predictable building blocks. 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde [1] represents a privileged pharmacophore precursor that seamlessly integrates two critical structural features:
-
The Pyrazole Core: A rigid, aromatic nitrogen-containing heterocycle that frequently acts as a hydrogen-bond donor/acceptor. It is a staple in the design of kinase inhibitors, where it often binds to the hinge region of the ATP-binding pocket[2].
-
The Phenethyl Tail: A flexible, lipophilic anchor that acts as a bioisostere for phenethylamine-derived neurotransmitters or the side chain of phenylalanine. This moiety is highly effective at driving affinity in deep, hydrophobic protein pockets (e.g., the DFG-out pocket in kinases).
While the pyrazole-4-carbaldehyde core is traditionally synthesized de novo via Vilsmeier-Haack formylation[2][3], utilizing the commercially available 1-(2-phenylethyl) derivative allows medicinal chemists to bypass volatile and moisture-sensitive formylation steps[4], directly accessing a versatile C4-electrophile. The aldehyde handle is primed for divergent functionalization, enabling the rapid generation of compound libraries.
Divergent Synthetic Workflow
The C4-aldehyde can be subjected to a variety of classical carbon-carbon and carbon-nitrogen bond-forming reactions[5]. Below is the strategic workflow for utilizing this building block in the synthesis of diverse therapeutic scaffolds.
Caption: Divergent synthetic workflow for 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocols & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful organic synthesis is not merely following a recipe; it is understanding the thermodynamic and kinetic drivers of the reaction. The following protocols are designed as self-validating systems , ensuring you can verify success at every step.
Protocol A: Reductive Amination (Synthesis of Secondary Amines)
This protocol is optimized for coupling the aldehyde with primary anilines or aliphatic amines to generate secondary amines, a common linkage in targeted kinase inhibitors.
Mechanistic Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This chemoselectivity ensures that the starting aldehyde is not prematurely reduced to an alcohol. Instead, the hydride selectively attacks the highly electrophilic iminium ion intermediate formed in situ. Acetic acid is added to maintain a mildly acidic pH (4-5), which accelerates the dehydration of the hemiaminal into the active iminium species.
Caption: Mechanistic pathway of the reductive amination process.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and the desired primary amine (1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).
-
Catalysis: Add glacial acetic acid (1.5 eq, 7.5 mmol). Stir at room temperature under a nitrogen atmosphere for 1 hour to allow imine/iminium formation.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) over 10 minutes. The reaction is mildly exothermic.
-
Monitoring (Self-Validation): Stir at room temperature for 4-12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Validation Check: The starting aldehyde is strongly UV active and stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is complete when the 2,4-DNPH-active spot disappears, replaced by a more polar spot that stains positively with Ninhydrin (indicating an amine).
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
NMR Validation: In the ¹H-NMR spectrum, confirm the disappearance of the sharp aldehyde singlet at ~9.8 ppm. Look for the appearance of a new methylene signal (Ar-CH₂-NH-R) typically presenting as a singlet or multiplet between 3.8–4.0 ppm.
Protocol B: Knoevenagel Condensation (Synthesis of Acrylic Acids)
This protocol generates (E)-3-(1-(2-phenylethyl)-1H-pyrazol-4-yl)acrylic acid, a scaffold frequently utilized in the development of epigenetic modulators (e.g., HDAC inhibitors).
Mechanistic Rationale: The reaction utilizes a synergistic solvent/catalyst system of pyridine and piperidine. Piperidine is a strong secondary amine that attacks the aldehyde to form a highly reactive iminium intermediate. This drastically lowers the activation energy for the nucleophilic attack by the malonic acid enolate. Pyridine acts as the solvent and a bulk base, buffering the system and facilitating the thermal decarboxylation step that drives the reaction to the final α,β-unsaturated acid.
Step-by-Step Methodology:
-
Preparation: To a 25 mL round-bottom flask equipped with a reflux condenser, add 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and malonic acid (1.5 eq, 7.5 mmol).
-
Solvent/Catalyst Addition: Add anhydrous pyridine (10 mL) followed by catalytic piperidine (0.1 eq, 0.5 mmol).
-
Heating: Heat the mixture to 90 °C in an oil bath. Evolution of CO₂ gas (bubbling) will be observed as decarboxylation occurs.
-
Monitoring (Self-Validation): Stir for 6-8 hours. Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH).
-
Validation Check: The product is highly polar and acidic. Without AcOH in the TLC eluent, it will streak heavily. Complete consumption of the starting material indicates reaction completion.
-
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold 1M HCl to precipitate the product and protonate the pyridine (making it water-soluble).
-
Purification: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and recrystallize from Ethanol/Water to afford the pure product.
-
NMR Validation: Confirm the disappearance of the aldehyde proton (~9.8 ppm). Crucially, verify the stereochemistry by locating the two new alkene protons at ~6.2 ppm and ~7.6 ppm. A large coupling constant (
Hz) definitively validates the (E)-alkene geometry.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the divergent functionalization of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde based on standard medicinal chemistry workflows[5][6].
| Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Primary Purification Method |
| Reductive Amination | NaBH(OAc)₃, DCE, AcOH | 25 | 4 - 12 | 75 - 90 | Silica Gel Chromatography |
| Knoevenagel Condensation | Malonic acid, Piperidine, Pyridine | 90 | 6 - 8 | 80 - 95 | Acid-Base Extraction / Recrystallization |
| Wittig Olefination | Ph₃P=CH-R, t-BuOK, THF | 0 to 25 | 2 - 4 | 65 - 85 | Silica Gel Chromatography |
| Oxidation to Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-Methyl-2-butene | 25 | 2 - 6 | 85 - 95 | Aqueous Workup (Precipitation) |
References
- Matrix Scientific. "261948-17-8 Cas No. | 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde.
- MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules.
- BenchChem. "Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." BenchChem Protocols.
- ResearchGate. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Journal of Labelled Compounds and Radiopharmaceuticals.
- Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal.
- KTU ePubl. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." KTU ePubl.
Sources
Application Notes and Protocols: Versatile Reactivity of the Aldehyde Group on Pyrazole-4-carbaldehyde
Abstract
Pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The aldehyde functional group at the C4 position serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the key reactions involving the aldehyde moiety of pyrazole-4-carbaldehyde, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.
Introduction: The Significance of Pyrazole-4-carbaldehyde
The pyrazole nucleus is a privileged scaffold in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of a formyl group on this heterocyclic core in pyrazole-4-carbaldehyde dramatically expands its synthetic utility. This aldehyde group is susceptible to a variety of nucleophilic attacks and redox reactions, making it an ideal starting material for the introduction of diverse functional groups and the construction of more complex molecular frameworks, including fused heterocyclic systems.[3]
This document will systematically detail the following key transformations of the aldehyde group on pyrazole-4-carbaldehyde:
-
Condensation Reactions: Knoevenagel, Claisen-Schmidt, and Schiff Base formations.
-
Oxidation and Reduction Reactions.
-
Carbon-Carbon Bond Forming Reactions: Wittig and Henry Reactions.
-
Multicomponent Reactions.
-
Conversion to Amides.
For each reaction class, the underlying principles will be discussed, followed by detailed, step-by-step protocols that have been validated for their reliability and efficiency.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The electrophilic nature of the aldehyde carbon in pyrazole-4-carbaldehyde makes it an excellent substrate for these transformations.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds which are valuable intermediates in drug discovery.[4]
Mechanistic Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final condensed product.
Figure 1: Knoevenagel Condensation Workflow.
Experimental Protocol: Synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile [5]
-
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Water:Ethanol (1:1) mixture (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and malononitrile in the water-ethanol mixture.
-
Add ammonium carbonate to the mixture and stir at room temperature. For an expedited reaction, sonication can be applied.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., benzene:acetone - 8:2).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.
-
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde & Malononitrile | 1:1 | (NH4)2CO3 (20 mol%) | Water:Ethanol (1:1) | Reflux | High | [5] |
| Thiophene-2-carbaldehyde & Substituted Pyrazolone | 1:1 | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Good | [6] |
Table 1: Representative Knoevenagel Condensation Conditions.
Schiff Base Formation
The reaction of pyrazole-4-carbaldehyde with primary amines yields Schiff bases (or imines), which are compounds containing a carbon-nitrogen double bond. These compounds are of significant interest due to their wide range of biological activities and their role as versatile intermediates in organic synthesis.[7][8][9]
Experimental Protocol: Synthesis of a Pyrazole-derived Schiff Base [8][10]
-
Materials:
-
3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 M)
-
o-Aminophenol (0.01 M)
-
Methanol (30 mL) or Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)[10]
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde derivative in methanol in a round-bottom flask.
-
Add a solution of the primary amine (e.g., o-aminophenol) dropwise to the aldehyde solution.
-
Add a catalytic amount of glacial acetic acid.[10]
-
Monitor the reaction progress by TLC (e.g., benzene:acetone - 8:2).[8]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.
-
Filter the separated solid product and wash it with a cold saturated sodium bisulfate solution to remove any unreacted aldehyde.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.[8][10]
-
Oxidation and Reduction of the Aldehyde Group
Standard organic transformations can be applied to the aldehyde group of pyrazole-4-carbaldehyde to access the corresponding carboxylic acids and alcohols, which are themselves valuable synthetic intermediates.
Oxidation to Pyrazole-4-carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. Various oxidizing agents can be employed, with a notable efficient method utilizing a vanadium-catalyzed oxidation with hydrogen peroxide.[11] Microwave-assisted oxidation has also been shown to improve yields and reduce reaction times.[12]
Experimental Protocol: Vanadium-Catalyzed Oxidation [11]
-
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
Vanadium catalyst (e.g., V2O5)
-
30% Hydrogen Peroxide (H2O2)
-
Suitable solvent
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in a suitable solvent in a reaction vessel.
-
Add the vanadium catalyst.
-
Slowly add 30% H2O2 to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the pyrazole-4-carboxylic acid. This may involve extraction and subsequent purification by crystallization or chromatography.
-
Reduction to Pyrazolyl-4-methanol
The reduction of the aldehyde to a primary alcohol can be readily achieved using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule.
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
Sodium Borohydride (NaBH4)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazolyl-4-methanol, which can be further purified by chromatography if necessary.
-
Carbon-Carbon Bond Forming Reactions
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the pyrazole-4-carbaldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) will determine the stereoselectivity of the resulting alkene.[13][14]
Figure 2: Simplified Wittig Reaction Mechanism.
Experimental Protocol: General Procedure for the Wittig Reaction [13]
-
Materials:
-
Triphenylphosphine
-
Appropriate alkyl halide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Pyrazole-4-carbaldehyde derivative
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
Phosphonium Salt Formation: React triphenylphosphine with an alkyl halide in a suitable solvent to form the corresponding phosphonium salt.
-
Ylide Generation: Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Add a strong base at low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.
-
Reaction with Aldehyde: Add a solution of the pyrazole-4-carbaldehyde derivative in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to proceed at the appropriate temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
-
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[15] This reaction is synthetically valuable as the resulting β-nitro alcohol can be further transformed into other useful functional groups, such as amino alcohols or nitroalkenes.[15][16]
Experimental Protocol: General Procedure for the Henry Reaction
-
Materials:
-
Pyrazole-4-carbaldehyde derivative
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, acetonitrile)
-
-
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde derivative and the nitroalkane in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-nitro alcohol by column chromatography.
-
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient and atom-economical.[17] Pyrazole-4-carbaldehyde is an excellent substrate for various MCRs, leading to the rapid construction of complex heterocyclic systems.[18][19][20] For instance, pyrazole-4-carbaldehydes have been utilized in the Hantzsch pyridine synthesis to afford 4-(pyrazol-4-yl)-1,4-dihydropyridines.[19] They have also been employed in one-pot, three-component reactions with 2-aminobenzenecarboxylic acids and boronic acids to synthesize novel fluorescent boron complexes.[17][21]
Conversion to Pyrazole-4-carboxamides
The amide functionality is a crucial component of many pharmaceuticals.[22][23] A convenient method for converting pyrazole-4-carbaldehydes to the corresponding carboxamides involves a three-step sequence: formation of the aldoxime, dehydration to the nitrile, and subsequent hydrolysis to the amide.[22]
Experimental Protocol: Three-Step Conversion to Amide [22]
-
Step 1: Aldoxime Formation
-
Reflux a mixture of the pyrazole-4-carbaldehyde and hydroxylamine hydrochloride in ethanol for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the separated solid and crystallize from ethanol to obtain the oxime.
-
-
Step 2: Dehydration to Nitrile
-
Subject the oxime to thermal conditions with a dehydrating agent (e.g., OPC-VH in acetonitrile at 40 °C for 0.5 hours).
-
Work up the reaction to isolate the pyrazole-4-carbonitrile.
-
-
Step 3: Hydrolysis to Amide
-
Treat the nitrile with basic hydrogen peroxide to afford the final pyrazole-4-carboxamide.
-
Conclusion
Pyrazole-4-carbaldehyde is a remarkably versatile and valuable building block in synthetic organic chemistry. The reactivity of its aldehyde group allows for a vast array of transformations, providing access to a wide range of functionalized pyrazole derivatives. The protocols detailed in these application notes offer reliable and efficient methods for key reactions, empowering researchers to explore the full synthetic potential of this important heterocyclic scaffold in the development of new therapeutics, agrochemicals, and functional materials.
References
-
Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]
-
SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. SciSpace. Available at: [Link]
-
SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available at: [Link]
-
Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
-
A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Taylor & Francis Online. Available at: [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]
-
Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. KTU ePubl. Available at: [Link]
-
V. Savickienė "Investigation of multicomponent reactions of 1-phenyl-1H-pyrazole-4-carbaldehydes" doctoral dissertation defence. Kaunas University of Technology | KTU. Available at: [Link]
-
Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]
-
Wittig Reaction - Common Conditions. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Henry reaction. Wikipedia. Available at: [Link]
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. sciensage.info [sciensage.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scielo.org.co [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Henry reaction - Wikipedia [en.wikipedia.org]
- 16. mjcce.org.mk [mjcce.org.mk]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. V. Savickienė "Investigation of multicomponent reactions of 1-phenyl-1H-pyrazole-4-carbaldehydes" doctoral dissertation defence - Kaunas University of Technology | KTU [en.ktu.edu]
- 20. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [epubl.ktu.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Schiff Base Derivatives from 1-(2-Phenylethyl)-1H-Pyrazole-4-Carbaldehyde
Topic: Preparation of Schiff Base Derivatives from 1-(2-Phenylethyl)-1H-Pyrazole-4-Carbaldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Organic Synthesis Researchers, Drug Discovery Scientists
Executive Summary
This application note details the optimized protocol for synthesizing Schiff base (azomethine) derivatives using 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde as the core scaffold. The pyrazole moiety, particularly when N-substituted with a phenylethyl group, is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The condensation of this aldehyde with various primary amines yields biologically active imines. This guide provides a robust, self-validating methodology, characterization benchmarks, and mechanistic insights to ensure reproducible high-yield synthesis.
Scientific Background & Rationale
The chemical utility of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde lies in its dual functionality: the electron-rich pyrazole ring and the reactive formyl group. The phenylethyl side chain enhances lipophilicity, potentially improving membrane permeability in biological systems compared to simple methyl or phenyl analogs.
Reaction Mechanism
The formation of the Schiff base follows a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the imine (
) bond.
Critical Insight: In pyrazole-4-carbaldehydes, the pyrazole ring can donate electron density to the carbonyl, slightly reducing its electrophilicity. Therefore, acid catalysis (e.g., glacial acetic acid) is often required to activate the carbonyl oxygen and facilitate the dehydration step.
Experimental Protocol
Materials and Reagents
-
Precursor: 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).
-
Note: If not commercially available, this can be synthesized via Vilsmeier-Haack formylation of 1-(2-phenylethyl)-1H-pyrazole.
-
-
Amine Component: Substituted aniline or heterocyclic amine (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Purification: Ethanol/DMF for recrystallization.
Standard Reflux Method (Step-by-Step)
Step 1: Preparation of the Reaction Mixture Dissolve 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be used if necessary.
Step 2: Amine Addition Add the stoichiometric amount (0.01 mol) of the selected primary amine (e.g., 4-methoxyaniline, 4-chloroaniline) to the solution.
-
Optimization Tip: For amines with lower nucleophilicity (e.g., nitro-anilines), use a slight excess (1.1 equiv).
Step 3: Catalysis Add 2–3 drops of glacial acetic acid to the mixture.
-
Mechanistic Check: The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. Do not add excess acid, as it may protonate the amine, rendering it non-nucleophilic.
Step 4: Reflux and Monitoring Reflux the reaction mixture at 78–80°C (ethanol boiling point) for 4–8 hours.
-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The disappearance of the aldehyde spot and the appearance of a new, less polar spot indicates completion.
Step 5: Workup and Isolation Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 100 g) with vigorous stirring. The Schiff base typically precipitates as a solid.
-
Troubleshooting: If an oil forms instead of a solid, refrigerate overnight or scratch the flask walls with a glass rod to induce crystallization.
Step 6: Purification Filter the solid precipitate and wash with cold water followed by a small amount of cold ethanol. Recrystallize from hot ethanol to obtain the pure product.
Green Chemistry Alternative (Microwave Irradiation)
For higher throughput, mix the aldehyde and amine (1:1 ratio) with a few drops of ethanol and acetic acid in a microwave vial. Irradiate at 140–160W for 2–5 minutes. This method often improves yields and drastically reduces reaction time.
Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway
Caption: Acid-catalyzed condensation mechanism converting the pyrazole aldehyde and amine into the target Schiff base.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and isolation of pyrazole-based Schiff bases.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral features must be verified.
Table 1: Key Spectral Benchmarks
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | Azomethine (C=N) | 1600 – 1630 cm⁻¹ | Sharp, strong band.[1] Distinct from C=O (which should disappear). |
| FT-IR | Pyrazole Ring (C=C/C=N) | 1500 – 1590 cm⁻¹ | Multiple bands characteristic of the heteroaromatic system. |
| ¹H NMR | Azomethine Proton (-CH=N-) | δ 8.2 – 8.9 ppm | Singlet (1H). Diagnostic peak for Schiff base formation.[2][3][4] |
| ¹H NMR | Phenylethyl -CH₂- | δ 2.9 – 4.5 ppm | Two triplets or multiplets corresponding to the ethyl linker. |
| ¹³C NMR | Azomethine Carbon | δ 150 – 160 ppm | Downfield signal. |
| Mass Spec | Molecular Ion | [M]⁺ or [M+H]⁺ | Confirms molecular weight. |
Self-Validation Check:
-
Success: Appearance of a singlet at ~8.5 ppm in ¹H NMR and disappearance of the aldehyde proton signal (~9.8 ppm).
-
Failure: Retention of the aldehyde peak indicates incomplete reaction. Increase reflux time or catalyst concentration.
Biological Relevance & Applications
Researchers synthesizing these derivatives are typically investigating:
-
Antimicrobial Activity: The pyrazole core is a known pharmacophore for antifungal and antibacterial agents. The Schiff base linkage often enhances binding affinity to biological targets like DNA gyrase.
-
Antioxidant Potential: Derivatives with phenolic amines (e.g., from o-aminophenol) show significant radical scavenging activity.
-
Anticancer Properties: Phenylethyl-pyrazole derivatives have shown potential in inhibiting cell proliferation in specific cancer lines.[5]
References
-
Belmar, J., et al. (2024).[3] Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]
-
Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. Available at: [Link]
-
Hassan, A. S., et al. (2023).[6][7] In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents. Molecules (MDPI). Available at: [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
application of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde in drug discovery
An Application Guide to 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have cemented its role in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to potent kinase inhibitors used in oncology.[3][4][5]
This guide focuses on a specific, highly versatile starting material: 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde . This compound is not merely an inert molecule; it is a strategically designed building block for library synthesis and lead optimization. The presence of a reactive carbaldehyde group at the C4 position, a common site for electrophilic substitution, provides a powerful synthetic handle for molecular diversification.[5] Coupled with the N1-phenylethyl substituent, which can probe hydrophobic pockets within protein targets, this scaffold offers a compelling entry point for exploring a wide range of biological targets.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It outlines the synthesis of the core scaffold, provides detailed protocols for its derivatization, and discusses its application in the rational design of novel therapeutics for key disease areas.
Section 1: Molecular Profile and Strategic Importance
The utility of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde in a drug discovery program stems from the distinct contributions of its three key structural features.
| Property | Data | Reference |
| Chemical Name | 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | [6] |
| CAS Number | 261948-17-8 | [6] |
| Molecular Formula | C₁₂H₁₂N₂O | [6] |
| Molecular Weight | 200.24 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
Strategic Analysis:
-
The Pyrazole Core: This aromatic heterocycle serves as a robust anchor. Unlike more metabolically labile rings, the pyrazole nucleus exhibits enhanced stability against oxidative enzymes like Cytochrome P450.[7] Its nitrogen atoms can act as both hydrogen bond donors (if N-unsubstituted) and acceptors (at N2), enabling critical interactions with protein active sites.[8] Furthermore, it often serves as a bioisostere for a phenyl ring, offering a way to modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
-
The C4-Carbaldehyde: This aldehyde is the molecule's primary point of diversification. As a potent electrophile, it readily participates in a wide array of classical organic reactions. This allows for the systematic and efficient introduction of new functional groups and structural motifs, making it an ideal substrate for generating large chemical libraries for high-throughput screening (HTS).
-
The N1-(2-phenylethyl) Group: This substituent is crucial for target engagement. The ethyl linker provides conformational flexibility, while the terminal phenyl ring can engage in favorable π-π stacking or hydrophobic interactions within a target's binding pocket. Modifying this group is a key strategy during lead optimization to enhance potency and selectivity.
Section 2: Core Synthetic and Derivatization Protocols
While 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is commercially available, understanding its synthesis provides context for its chemical behavior. The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocycles like pyrazoles.[4][9]
Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.
Protocol 2.1: Synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
-
Causality: This protocol exemplifies the classic Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. The electron-rich pyrazole ring then attacks this electrophile, preferentially at the C4 position, leading to formylation after aqueous workup.[9][10]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool DMF (3 equivalents) to 0 °C in an ice bath.
-
Add POCl₃ (2 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add 1-(2-phenylethyl)-1H-pyrazole (1 equivalent) to the cold mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the final product.[10]
-
The true power of this scaffold lies in its derivatization. The following protocols provide validated methods for library generation.
Caption: Key derivatization pathways from the central aldehyde scaffold.
Protocol 2.2: Derivatization via Reductive Amination
-
Causality: This one-pot reaction first forms an intermediate iminium ion between the aldehyde and a primary or secondary amine, which is then immediately reduced by a mild, selective hydride agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material and tolerant of the mildly acidic conditions that promote iminium formation. This method is a workhorse for introducing diverse amine functionalities.
-
Procedure:
-
Dissolve 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 equivalents) and a small amount of acetic acid (0.1 equivalents) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via column chromatography to obtain the desired amine derivative.
-
Protocol 2.3: Derivatization via Knoevenagel Condensation
-
Causality: This reaction involves the condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or ethyl cyanoacetate). A weak base, such as piperidine or triethylamine, deprotonates the active methylene compound to form a nucleophilic carbanion, which attacks the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product.[11]
-
Procedure:
-
Dissolve 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).
-
Reflux the mixture for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no solid forms, remove the solvent in vacuo and purify the residue by column chromatography.
-
Section 3: Applications in Target-Focused Drug Discovery
The derivatized scaffolds from Section 2 can be rationally designed to target specific protein families known to be modulated by pyrazole-containing drugs.
Application Example: Targeting Protein Kinases in Oncology
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket.[3] The pyrazole scaffold is a proven component of such inhibitors.[5][12]
Caption: Simplified MAPK signaling pathway, a common target in oncology.
Workflow for Kinase Inhibitor Discovery:
-
Scaffold Elaboration: Use Protocol 2.3 (Knoevenagel Condensation) with 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde and an appropriate active methylene compound to generate an extended scaffold.
-
Pharmacophore Installation: The resulting product can be further modified to install key pharmacophoric elements. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with an aniline derivative (via amide bond formation) to mimic the hinge-binding motifs of known kinase inhibitors.
-
Screening: The synthesized library of compounds is then screened in biochemical assays against a panel of kinases (e.g., EGFR, BRAF, CDKs) to identify initial hits.[3]
-
Structure-Activity Relationship (SAR) Studies: Hit compounds are further optimized by systematically modifying the R-groups introduced in the library synthesis (e.g., changing substituents on the aniline ring or the N1-phenylethyl group) to improve potency and selectivity.
Section 4: Conclusion
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its strategic combination of a metabolically robust, biologically relevant pyrazole core with a highly tractable synthetic handle makes it an ideal starting point for discovery campaigns. By applying the derivatization protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds. These libraries can be used to probe a wide array of biological targets, from protein kinases in oncology to enzymes involved in inflammation, ultimately accelerating the journey from a chemical starting point to a potential clinical candidate.
References
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
Li, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6032. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Shaikh, R. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmaceutical and Biological Sciences, 4(3), 119-128. [Link]
-
Bhat, M. A., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). [Link]
-
Selvam, T. P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]
-
Asati, V., & Sharma, S. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Kumar, K. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]
-
Barakat, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4705. [Link]
-
Sharma, V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Malina, J., et al. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]
-
Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2143. [Link]
-
Becerra, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sayed, M. A.-A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538. [Link]
-
Pandhurnekar, C. P., et al. (2021). Pyrazole and its Derivatives: A Review on its Biological Activities. Journal of Advanced Scientific Research. [Link]
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]
-
Kónya, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
-
Singh, R. B., & Singh, P. K. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Gulea, M. I., et al. (2020). Synthesis and Biological Evaluation of New Thiazolyl-Pyrazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | 261948-17-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Advanced Protocol: Antimicrobial Profiling of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde Derivatives
Executive Summary & Rationale
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to bind diverse biological targets. The specific derivative 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde represents a strategic optimization over simpler N-methyl or N-phenyl analogs.
-
Pharmacophore Logic: The 4-carbaldehyde group serves as a reactive "warhead" precursor, readily forming Schiff bases (azomethines) or hydrazones, which are historically validated for antimicrobial efficacy.
-
Lipophilic Tuning: The N-(2-phenylethyl) substituent introduces a flexible lipophilic linker. Unlike a rigid N-phenyl group, the ethyl spacer allows for better conformational adaptation within the hydrophobic pockets of bacterial enzymes (e.g., DNA Gyrase) and enhances passive transport across the lipophilic bacterial cell membrane.
This guide details the end-to-end protocol for evaluating the antimicrobial potential of this scaffold, moving from solubility optimization to mechanistic validation.
Chemical Handling & Stock Preparation[1][2]
Challenge: Pyrazole-4-carbaldehyde derivatives, particularly those with phenylethyl substitutions, exhibit low aqueous solubility. Improper solubilization yields false negatives (precipitation in media) or false positives (solvent toxicity).
Protocol: Optimized Solubilization
-
Primary Solvent: Dimethyl Sulfoxide (DMSO). It is the industry standard due to its amphiphilic nature and low volatility.
-
Stock Concentration: Prepare a 10 mg/mL (approx. 20-30 mM) master stock.
-
Weighing: Weigh 10 mg of the solid derivative into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile 100% DMSO. Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
-
Sterility: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon filters may bind the lipophilic compound.
-
Working Solutions: Dilute the master stock into the culture media (Mueller-Hinton Broth).
-
Critical Limit: The final DMSO concentration in the assay well must be < 1% (v/v) to prevent solvent-induced bacterial inhibition.
-
Validation: Include a "Solvent Control" well containing only media + 1% DMSO.
-
Primary Screening: Agar Well Diffusion (Qualitative)
Objective: Rapidly identify active derivatives against a broad spectrum of pathogens.
Materials
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.
-
-
Positive Controls: Ciprofloxacin (5 µ g/disk ) for bacteria; Fluconazole (25 µ g/disk ) for fungi.
Step-by-Step Methodology
-
Inoculum Prep: Prepare a bacterial suspension in sterile saline to match the 0.5 McFarland Standard (
CFU/mL). -
Seeding: Dip a sterile swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Creation: Use a sterile 6 mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.
-
Compound Loading:
-
Add 50 µL of the test compound (at 100 µg/mL or 1 mg/mL) into the well.
-
Allow diffusion at room temperature for 30 minutes before incubation. This prevents the "edge effect" where rapid growth outpaces slow diffusion.
-
-
Incubation:
-
Bacteria: 37°C for 18–24 hours.
-
Fungi: 25–30°C for 48 hours.
-
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters (mm) using digital calipers.
Interpretation Table:
| ZOI Diameter (mm) | Classification | Action |
| < 10 mm | Inactive | Discard derivative |
| 10 – 15 mm | Moderate | Prioritize for MIC |
| > 15 mm | Highly Active | Lead Candidate |
Secondary Screening: Broth Microdilution (Quantitative MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC), the gold standard for potency comparison.
Workflow Visualization
Protocol (CLSI Guidelines)
-
Plate Setup: Use a sterile 96-well flat-bottom microtiter plate.
-
Serial Dilution:
-
Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.
-
Add 200 µL of test compound (diluted to 2x starting concentration, e.g., 512 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (diluted to
CFU/mL) to wells 1–11. Final well concentration is CFU/mL. -
Incubation: 37°C for 16–20 hours.
-
Readout:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Colorimetric (Optional): Add 20 µL of Resazurin (0.015%) or TTC dye. Viable bacteria reduce the blue dye to pink/colorless. The MIC is the lowest concentration preventing the color change.
-
Mechanistic Validation: DNA Gyrase Inhibition[1]
Rationale: Pyrazole derivatives often target bacterial DNA Gyrase (Topoisomerase II), preventing DNA supercoiling required for replication. The 2-phenylethyl group aids in penetrating the bacterial cell wall to reach this cytoplasmic target.
In Silico Docking Protocol (Validation)
Before expensive enzymatic assays, validate the binding mode.
-
Protein Target: Download Crystal Structure of E. coli DNA Gyrase B (e.g., PDB ID: 1KZN or 6F86 ).
-
Ligand Prep: Minimize the energy of the 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde derivative using MM2 force field.
-
Docking Grid: Center the grid on the ATP-binding pocket (active site).
-
Key Interaction Check: Look for:
-
Hydrogen Bonds: Between the pyrazole nitrogens/aldehyde oxygen and Asp73 or Arg76.
-
Pi-Stacking: Interaction between the 2-phenylethyl ring and hydrophobic residues.
-
Mechanism of Action Diagram
[3]
Data Reporting & Analysis
When publishing or presenting data, ensure the following metrics are calculated:
Structure-Activity Relationship (SAR) Summary
-
Aldehyde Modification: Conversion of the 4-CHO group to a Schiff base (C=N-Ar) generally increases activity by providing additional binding points (the imine nitrogen).
-
Phenylethyl Influence: The ethyl linker provides flexibility. If activity is lower than the N-phenyl analog, the ethyl group may be causing steric clash. If higher, it indicates successful hydrophobic interaction.
Statistical Analysis
-
Perform all MIC assays in triplicate .
-
Report values as the Mode (most frequent value) or geometric mean.
-
Use One-way ANOVA followed by Dunnett’s test when comparing Zone of Inhibition data against the Positive Control.
References
-
Vijesh, A. M., et al. (2013). "Synthesis, characterization and antimicrobial activity of some new pyrazole derivatives." Journal of Pharmaceutical and Scientific Innovation. Link
-
Kalirajan, R., et al. (2021).[1][2] "Synthesis and evaluation of antimicrobial activities of new functional derivatives of pyrazole-carbaldehydes." Biointerface Research in Applied Chemistry. Link
-
Sharshira, E. M., & Hamada, N. M. (2011). "Synthesis and Antimicrobial Activity of Some New Pyrazole Derivatives." Molecules. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
Bhat, I. K., et al. (2013). "Synthesis and antimicrobial screening of pyrazole-4-carbaldehyde derivatives." Arabian Journal of Chemistry. Link
Sources
Application Notes & Protocols: A Comprehensive Guide to Anti-inflammatory Assays for Pyrazole Compounds
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Within the realm of inflammation, pyrazole derivatives have gained significant prominence, most notably exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3] These compounds are prized for their potent anti-inflammatory effects, which often come with a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4]
The development of novel pyrazole-based anti-inflammatory agents necessitates a robust and systematic evaluation pipeline. This guide provides an in-depth overview and detailed protocols for the essential in vitro and in vivo assays required to characterize the anti-inflammatory properties of new pyrazole compounds. We will delve into the mechanistic basis for each assay, explain the causality behind experimental choices, and offer step-by-step instructions to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
PART 1: In Vitro Evaluation of Anti-Inflammatory Mechanisms
In vitro assays are the first-line approach to screen compounds and elucidate their mechanism of action at the molecular and cellular levels. For pyrazole compounds, the primary focus is often on their ability to inhibit key enzymes and cellular pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Scientific Rationale: The anti-inflammatory action of many NSAIDs, including pyrazole-based drugs like Celecoxib, is attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][5] These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that protect the gastric mucosa and maintain renal blood flow.[5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a critical therapeutic goal to achieve anti-inflammatory efficacy while minimizing gastrointestinal side effects.[3] This assay quantifies the potency (IC50) of a pyrazole compound against each isozyme and determines its selectivity index (SI).
Visualizing the COX Pathway:
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Experimental Protocol: Measuring NO, PGE2, and Cytokine Production
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight. [7]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the adhered cells with various concentrations of the pyrazole compound (or vehicle control, DMSO) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (vehicle only). [8] * Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay): Mix an aliquot of the supernatant with Griess reagent. Measure the absorbance at 540 nm. Quantify NO concentration by comparing to a sodium nitrite standard curve. [9] * PGE2 and Cytokine (TNF-α, IL-6) Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant, following the manufacturer’s protocol. [10][8]
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity. [10] Data Presentation:
-
| Compound Conc. (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | Cell Viability (%) |
| 0.1 | 95.2 ± 4.1 | 91.5 ± 5.3 | 98.1 ± 3.9 | 99.5 ± 1.2 |
| 1.0 | 68.3 ± 3.5 | 55.2 ± 4.8 | 62.4 ± 4.1 | 98.7 ± 2.0 |
| 10.0 | 25.1 ± 2.9 | 15.8 ± 3.1 | 21.7 ± 3.5 | 97.4 ± 1.8 |
| (Data is illustrative and should be presented as mean ± SD from triplicate wells.) |
PART 2: In Vivo Evaluation of Acute Anti-inflammatory Activity
While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for screening the acute anti-inflammatory activity of novel compounds. [11][12][13]Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits an acute, non-immune inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. [14]The response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours), which is the primary focus for NSAID evaluation, is characterized by the infiltration of neutrophils and the production of prostaglandins. [11]The ability of a pyrazole compound to reduce the paw volume in this late phase is a strong indicator of its potential anti-inflammatory efficacy in vivo. [15][16] Visualizing the Experimental Workflow:
Caption: Workflow for the carragean-induced paw edema assay.
Experimental Protocol: Rat Paw Edema Assay
This protocol is based on the method originally described by Winter et al. (1962). [1]
-
Animals and Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle Control, Test Compound (at various doses), and Positive Control (e.g., Indomethacin or Diclofenac Sodium). [1][14]
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading (V₀). [14]
-
-
Drug Administration:
-
Administer the test pyrazole compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or positive control drug orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
Paw Volume Measurement:
-
Measure the paw volume (Vt) of the injected paw at 1, 2, 3, and 4 hours after the carrageenan injection. [17]
-
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3 or 4 hours) using the following formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
Data Presentation:
| Treatment Group (Dose) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 1.85 ± 0.08 | - |
| Pyrazole C (10 mg/kg) | 1.11 ± 0.05 | 40.0% |
| Pyrazole C (30 mg/kg) | 0.82 ± 0.06 | 55.7% |
| Indomethacin (10 mg/kg) | 0.91 ± 0.04 | 50.8% |
| p < 0.05 compared to Vehicle Control. Data is illustrative. |
Conclusion
The comprehensive evaluation of pyrazole compounds requires a multi-assay approach that bridges molecular mechanism with in vivo efficacy. The protocols detailed in this guide provide a validated framework for this process. By first determining a compound's potency and selectivity against COX enzymes and its ability to suppress key inflammatory mediators in a cellular context, researchers can make informed decisions before advancing to more resource-intensive in vivo studies. The carrageenan-induced paw edema model then serves as a crucial whole-system test to confirm acute anti-inflammatory activity. Together, these assays form a robust platform for identifying and characterizing promising new pyrazole-based anti-inflammatory drug candidates.
References
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]
-
Al-Suwaidan IA, et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. 2016;25(5):1000-1006. Available from: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2024. Available from: [Link]
-
Eweas AF, et al. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Med chem. 2015;5(10):458-466. Available from: [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. 2001. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit. Available from: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
Barnes PJ, Karin M. NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. 2001;107(1):7-11. Available from: [Link]
-
Liu T, et al. NF‐κB signaling in inflammation and cancer. Acta Pharmacologica Sinica. 2017;38(5):744-759. Available from: [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]
-
Abdullah JH, Yahya TA, Al-Ghorafi MA. Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 2020. Available from: [Link]
-
Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Future Medicinal Chemistry. 2024;16(4). Available from: [Link]
-
Shrum B, Ansstas G, Meacham A. NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. 2018;9:795. Available from: [Link]
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]
-
Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. International Journal of Biochemistry & Cell Biology. 2024. Available from: [Link]
-
Minogue AM. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. International Journal of Molecular Sciences. 2024;25(6):3172. Available from: [Link]
-
Kaur P, Arora V, Kharb R. Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. 2022;6(S5):5080-5090. Available from: [Link]
-
Osman EO, et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. 2023. Available from: [Link]
-
Kumar D, et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. 2016;10:3527-3543. Available from: [Link]
-
Ahmed E, et al. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry. 2019;86:408-422. Available from: [Link]
-
Al-Ostath Omar A, et al. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules. 2021;26(21):6512. Available from: [Link]
-
Amer A, et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). Available from: [Link]
-
Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine R. Semantic Scholar. 2021. Available from: [Link]
-
Kim H, et al. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. 2019;40(4):51-60. Available from: [Link]
-
van der Marel S, et al. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease. PLoS One. 2015;10(7):e01334-01334. Available from: [Link]
-
Punicalagin Attenuates LPS-Induced Inflammation and ROS Production in Microglia by Inhibiting the MAPK/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation. Journal of Inflammation Research. 2022;15:5275-5287. Available from: [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. researchgate.net [researchgate.net]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. wjpsonline.com [wjpsonline.com]
- 17. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the comprehensive technical support guide for the synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and overcome common challenges encountered during this synthesis.
Overview of the Synthetic Pathway
The synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is typically achieved in a two-step process. The first step involves the N-alkylation of pyrazole with a suitable phenethylating agent to form the intermediate, 1-(2-phenylethyl)-1H-pyrazole. The second step is the C4-formylation of this intermediate, most commonly via the Vilsmeier-Haack reaction.
Experimental Protocols
Part 1: Synthesis of 1-(2-phenylethyl)-1H-pyrazole
This protocol details the N-alkylation of pyrazole using phenethyl bromide. Alternative methods such as the Mitsunobu reaction with 2-phenylethanol can also be employed for this transformation.[1][2]
Materials:
-
Pyrazole
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add pyrazole (1.0 eq) and potassium carbonate (1.5 eq).[3]
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.[3]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add phenethyl bromide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[3]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-(2-phenylethyl)-1H-pyrazole.
Part 2: Vilsmeier-Haack Formylation of 1-(2-phenylethyl)-1H-pyrazole
This protocol describes the formylation of the N-alkylated pyrazole intermediate at the C4-position.
Materials:
-
1-(2-phenylethyl)-1H-pyrazole (from Part 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)[4]
Procedure:
-
In a dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous DMF (6 equivalents).[4]
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
To this, add phosphorus oxychloride (4 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.[4]
-
Stir the mixture for an additional 10-15 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[4]
-
Add 1-(2-phenylethyl)-1H-pyrazole (1.0 equivalent) to the reaction mixture.
-
The mixture is then stirred at 120°C until the pyrazole is completely consumed (based on TLC analysis).[4]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of Na₂CO₃ to a pH of approximately 7.[4]
-
Extract the product with chloroform or dichloromethane (3 x volumes).
-
Combine the organic layers, dry with anhydrous MgSO₄, and filter.[4]
-
Remove the solvent under reduced pressure to yield the crude 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Low Yield in N-Alkylation (Step 1)
Q1: My N-alkylation reaction is giving a low yield. What are the common causes?
A1: Low yields in the N-alkylation of pyrazoles are often due to a few key factors:
-
Poor Base Strength or Solubility: The choice and quality of the base are critical. Potassium carbonate is a common choice, but for less reactive alkylating agents or more acidic pyrazoles, a stronger base like sodium hydride (NaH) might be necessary. Poor solubility of the base can also hinder the reaction.[3]
-
Reactivity of the Alkylating Agent: The reactivity of the phenethylating agent follows the trend: Iodide > Bromide > Chloride > Tosylate. If you are using phenethyl chloride, consider switching to phenethyl bromide or iodide for a faster reaction.[3]
-
Side Reactions: Over-alkylation to form a quaternary pyrazolium salt can occur, though it's less common. Another possibility is the reaction of the alkylating agent with the solvent (DMF) at high temperatures.
-
Incomplete Reaction: The reaction may simply be slow. Ensure you are monitoring the reaction to completion using an appropriate technique like TLC or LC-MS.
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Low Yield in Vilsmeier-Haack Formylation (Step 2)
Q2: I am consistently getting a low yield in the Vilsmeier-Haack formylation. What should I check?
A2: The Vilsmeier-Haack reaction can be sensitive to several parameters:
-
Vilsmeier Reagent Quality: The Vilsmeier reagent is moisture-sensitive. It is crucial to use anhydrous DMF and fresh POCl₃ and to perform the reaction under anhydrous conditions.[5]
-
Insufficient Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Using an excess of both DMF and POCl₃ is often necessary to drive the reaction to completion.[4][6]
-
Reaction Temperature and Time: The formylation of pyrazoles often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a careful increase in temperature or prolonged reaction time may be necessary.[4][6]
-
Sub-optimal Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture onto crushed ice helps to control the exotherm. Incomplete neutralization can lead to product loss during extraction.[5]
Quantitative Data for Vilsmeier-Haack Reaction Optimization
| Entry | Substrate | DMF (eq.) | POCl₃ (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 5 | 2 | 120 | 2 | 55 | [6] |
| 2 | N-phenylpyrazole | 7.6 | 7 | 95-100 | 6 | Not specified | [7] |
| 3 | Hydrazone derivative | ~2.5 | ~3 | 60-65 | 4 | Good | [8] |
| 4 | 1,3-disubstituted-5-chloro-1H-pyrazoles | 6 | 4 | 120 | 2 | Good | [4] |
Purification Challenges
Q3: I am having difficulty purifying the final product, 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde. What are some effective methods?
A3: Aldehydes can sometimes be challenging to purify due to their reactivity. Here are some recommended methods:
-
Column Chromatography: This is the most common method for purifying pyrazole-4-carbaldehydes. Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. It's important to avoid highly acidic or basic conditions on the column, which can cause decomposition.[5][9]
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective final purification step. Common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[10]
-
Purification via Bisulfite Adduct: For stubborn impurities, aldehydes can be purified by forming a solid bisulfite adduct. The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a base.[11][12][13] This method is particularly useful for removing non-aldehydic impurities.
Purification Troubleshooting Flowchart
Caption: Decision tree for purifying 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Alkylation of pyrazolones / Introduction - Imperial College London. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Journal of Visualized Experiments. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]
-
El-Gharably, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26769-26802. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. [Link]
-
H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4 - Indian Academy of Sciences. [Link]
-
General procedures for the purification of Aldehydes - Chempedia - LookChem. [Link]
-
Pyrazole alkylations with phenethyl imidate 7. - ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Purification: How To - Chemistry - University of Rochester. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - Bibliomed. [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. [Link]
-
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]
-
Sudha, T., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 48-52. [Link]
- US Patent for N-alkyl
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. [Link]
-
1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]
-
ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC. [Link]
-
Optimization of pyrazole N-alkylation conditions. - ResearchGate. [Link]
Sources
- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
The following technical guide is structured as a dedicated Support Center resource for researchers encountering anomalies in the Vilsmeier-Haack formylation of pyrazole substrates.
Status: Operational | Tier: Advanced Chemical Troubleshooting Subject: Diagnostic & Resolution Protocols for Side Reactions[1]
Welcome to the Advanced Synthesis Support Module. You are likely here because your LC-MS shows a mass +28 (formyl) but the NMR is wrong, you have an inexplicable chlorine atom in your molecule, or your product has turned into an insoluble brick.
This guide deconstructs the Vilsmeier-Haack (VH) reaction on pyrazoles, moving beyond the textbook mechanism to address the competitors —the kinetic traps and thermodynamic sinks that ruin yields.
🔬 Visualizing the Divergence: The Reaction Pathway Map
Before troubleshooting, verify where your reaction deviated. The Vilsmeier reagent (Chloromethyleneiminium salt) is aggressive. It does not just formylate; it chlorinates and dehydrates.[1]
Figure 1: Mechanistic divergence in pyrazole formylation. Note the bifurcation between reversible N-attack and irreversible C-attack, and the chlorination trap for pyrazolones.[1]
🛠 Module 1: The "Phantom" Peak (N-Formylation)
Symptom: You observe a new spot on TLC or a peak in LC-MS corresponding to the formylated product (+28 amu), but the 1H NMR shows a downfield shift of the ring protons inconsistent with C4-substitution. Diagnosis: N-Formylation .[2][3] The electrophilic Vilsmeier reagent attacked the pyrazole nitrogen (kinetic control) rather than the C4 carbon (thermodynamic control).
The Mechanism
Pyrazoles with a free NH are ambident nucleophiles. The nitrogen lone pair is kinetically more accessible than the C4 position. However, the N-formyl species is an acylamidium ion, which is generally unstable to hydrolysis.
Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Check Temperature | N-attack is favored at low temps (<0°C). C-attack requires energy to disrupt aromaticity. Increase reaction temp to 60–80°C. |
| 2 | Protect the NH | If the N-formyl species is stable (rare but possible with EWGs), pre-protect with a Benzyl (Bn) or Methyl group. |
| 3 | Acidic Workup | N-formyl groups are acid-labile. Ensure your workup involves a distinct acidic wash (HCl) before neutralization to cleave the N-CHO. |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: If you see a transient product that disappears upon aqueous workup, it was likely the N-formyl intermediate reverting to the starting material.
🛠 Module 2: The Chlorination Trap (The Dual Role of POCl₃)
Symptom: Your mass spec shows an isotope pattern characteristic of Chlorine (M+2 peak ~33% of M), and you have lost an oxygen atom (M - 16 + 35 = +19 mass shift). Diagnosis: Chlorination-Formylation Sequence . This occurs almost exclusively when using Pyrazolones (5-hydroxy-pyrazoles) as starting materials.[1]
The Mechanism
POCl₃ is not just a dehydrating agent; it is a chlorinating agent.[1]
-
O-Phosphorylation: The pyrazolone carbonyl oxygen attacks POCl₃.[1]
-
Displacement: Chloride attacks the C5 position, displacing the phosphate leaving group.
-
Result: You obtain 5-chloro-4-formylpyrazole instead of 5-hydroxy-4-formylpyrazole.[1]
Troubleshooting Protocol
| Goal | Protocol Adjustment |
| Prevent Chlorination | Switch Reagents. POCl₃ is the culprit. Use Trifluoroacetic Anhydride (TFAA) + DMF . This generates a milder trifluoroacetoxy-iminium species that formylates without chlorinating [1].[1] |
| Embrace Chlorination | If you want the chloro-aldehyde (a valuable scaffold), ensure you use excess POCl₃ (3.0+ equiv) and reflux at 80°C+ to drive both the chlorination and formylation to completion [2]. |
🛠 Module 3: The "Sticky" Dimer (Bis-Pyrazole Formation)
Symptom: High molecular weight byproduct, insoluble in most solvents, often colored (yellow/orange). Diagnosis: Methine-Bridged Dimerization .
The Mechanism
The newly formed aldehyde is highly reactive. If the reaction mixture contains unreacted starting material (which has an active C4-H), the aldehyde can undergo an acid-catalyzed condensation with the starting material.
Prevention Strategy[1]
-
Order of Addition: Never add the Vilsmeier reagent to the pyrazole. Add the pyrazole to the pre-formed Vilsmeier reagent. This ensures the concentration of the electrophile is always high relative to the substrate, favoring formylation over dimerization.
-
Stoichiometry: Use a large excess of Vilsmeier reagent (2.0 – 3.0 equiv).
-
Solvent Volume: Dilution favors the unimolecular reaction (formylation) over the bimolecular reaction (dimerization).
🛠 Module 4: Hydrolysis Failure (The "Crash Out")
Symptom: The reaction looked perfect by TLC, but after pouring into water, you get a sticky tar or no aldehyde signal. Diagnosis: Stable Iminium Salt .[1] The intermediate iminium salt (Intermediate_C in Figure 1) can be surprisingly stable and may precipitate out of water without hydrolyzing to the aldehyde.
The "Reverse Quench" Protocol (Mandatory for Scale-Up)
Do not add water to the reaction. The exotherm will decompose the product.
-
Prepare Buffer: Saturated Sodium Acetate (NaOAc) solution (approx. 3-4 M).[1]
-
Chill: Cool the NaOAc solution to 0°C.
-
Transfer: Cannulate or dropwise add the reaction mixture into the NaOAc solution.
-
Stir: Crucial Step — Stir vigorously at room temperature for 1–2 hours . The pH buffer (approx pH 5-6) assists in the hydrolysis of the iminium salt to the aldehyde while preventing the formation of tars associated with strong base neutralization [3].[1]
📊 Summary of Side Products
| Observed Mass (LC-MS) | Probable Structure | Root Cause | Correction |
| M + 28 | N-Formyl Pyrazole | Kinetic control; Low Temp | Heat to >60°C; Acid wash. |
| M + 19 (Cl pattern) | 5-Chloro-4-formyl | Pyrazolone substrate + POCl₃ | Use TFAA/DMF instead of POCl₃. |
| 2M + 12 | Bis-pyrazole methine | Condensation of Product + SM | Add Substrate to Reagent; Dilute. |
| M + 73 (approx) | Iminium Salt | Incomplete Hydrolysis | Use NaOAc buffer quench; Stir longer. |
📚 References
-
Use of TFAA/DMF: TFA-derived Vilsmeier Reagent for Chemoselective Formylation.[1] Journal of Organic Chemistry. (General methodology for non-chlorinating Vilsmeier).
-
Synthesis of 5-chloro-4-formylpyrazoles: Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019, part v, 83-93.
-
Workup & Hydrolysis Protocols: BenchChem Technical Support. "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole."
-
General Mechanism & Side Reactions: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[5][6][7][8][9][10][11][12][13][14][15] Comprehensive Organic Synthesis, 1991.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
challenges in the purification of pyrazole aldehydes
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when isolating pyrazole aldehydes. These intermediates are notoriously difficult to purify due to their dual reactivity, high polarity, and dynamic structural nature.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system, ensuring you can verify success at each step of your workflow.
The Core Logic of Pyrazole Aldehyde Purification
Before selecting a purification method, you must analyze the specific structural liabilities of your target molecule. The decision matrix below outlines the optimal workflow based on the physicochemical properties of your pyrazole aldehyde.
Decision matrix for pyrazole aldehyde purification workflows.
Frequently Asked Questions: Mechanistic Insights
Q: Why do my N-unprotected pyrazole aldehydes streak persistently on normal-phase silica gel, even when I use highly polar eluents? A: This phenomenon is driven by two distinct chemical forces. First, N-unprotected pyrazoles undergo rapid prototropic annular tautomerism (the continuous migration of the NH proton between the N1 and N2 positions) in solution (1)[1]. This creates a dynamic equilibrium of species that interact differently with the stationary phase, broadening the elution band. Second, the basic nitrogen atoms act as strong hydrogen-bond acceptors, interacting non-covalently with the highly acidic silanol (Si-OH) groups on the silica surface, causing severe tailing (2)[2].
Q: My pyrazole aldehyde degrades or oxidizes to a carboxylic acid during prolonged chromatography. How can I isolate it safely? A: Aldehydes attached to electron-rich heterocycles are highly susceptible to autoxidation. By converting the crude mixture into a crystalline bisulfite adduct, you create a stable chemical trap. This temporary protection allows you to wash away non-aldehyde impurities (like unreacted pyrazole starting materials) without the need for chromatography (3)[3].
Troubleshooting Guides & Validated Protocols
Workflow A: Resolving Silica Gel Streaking via Base-Deactivated Chromatography
The Causality: To prevent the basic pyrazole nitrogen from binding irreversibly to the silica gel, we must cap the acidic silanol sites. Pre-treating the column with a sacrificial base like triethylamine (TEA) neutralizes these sites, shifting the separation mechanism back to pure partitioning rather than ion-exchange/hydrogen-bonding[2].
Step-by-Step Protocol:
-
Column Preparation: Pack your silica gel column using your non-polar starting solvent (e.g., Hexanes or Dichloromethane) containing 1% to 5% (v/v) TEA.
-
Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent to ensure complete saturation of the silanol groups.
-
Sample Loading: Dissolve your crude pyrazole aldehyde in the minimum amount of solvent. If the compound is insoluble, dry-load it onto Celite (do not dry-load onto silica, as this re-introduces acidic sites).
-
Elution: Run the gradient using your standard solvent system, maintaining 1% TEA throughout the run.
Self-Validation Checkpoints:
TLC Validation: Spot the crude mixture on a TLC plate and elute with the TEA-modified solvent. A successful deactivation is confirmed when the pyrazole aldehyde resolves into a tight, circular spot rather than a comet-like streak.
Fraction Validation: Post-column fractions analyzed by UV (254 nm) should display a sharp, symmetrical elution peak.
Workflow B: Non-Chromatographic Purification via Nonaqueous Bisulfite Adduct Regeneration
The Causality: Traditional aqueous regeneration of bisulfite adducts requires extreme pH conditions (strong acids or bases) which can degrade sensitive pyrazole rings or trigger aldol condensations. We utilize a nonaqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile. TMS-Cl reacts selectively with the sulfonate oxygen under neutral conditions, driving the irreversible formation of hexamethyldisiloxane, sulfur dioxide, and precipitating sodium chloride, safely liberating the intact aldehyde (4)[4].
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude aldehyde in ethyl acetate/ethanol. Add a saturated aqueous solution of sodium bisulfite dropwise. Stir at room temperature for 1–4 hours until precipitation is complete[5].
-
Isolation: Filter the resulting white crystalline solid. Wash sequentially with ethanol and hexanes to remove non-aldehyde organic impurities. Dry under a vacuum.
-
Nonaqueous Regeneration: Suspend the purified bisulfite adduct in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cleavage: Add 2.0 to 2.5 equivalents of TMS-Cl. Heat the mixture to 40–50 °C and stir until the reaction is complete (typically 1–2 hours)[4].
-
Workup: Cool to room temperature. Filter the mixture to remove the precipitated sodium chloride. Concentrate the filtrate in vacuo to yield the pure pyrazole aldehyde.
Self-Validation Checkpoints:
Adduct Validation:
H NMR of the isolated bisulfite adduct must show the complete disappearance of the characteristic aldehyde proton (~9.5–10.5 ppm) and the emergence of a new methine proton shifted upfield ( ~4.0–5.5 ppm) adjacent to the sulfonate group[3]. Regeneration Validation: The rapid precipitation of a white solid (NaCl) upon the addition of TMS-Cl in acetonitrile visually confirms the cleavage mechanism is actively occurring[4].
Quantitative Comparison of Purification Strategies
To assist in selecting the most efficient route for your specific scale and purity requirements, refer to the performance metrics below:
| Purification Strategy | Target Challenge | Typical Recovery (%) | Typical Purity (%) | Scalability |
| Normal-Phase Silica (Standard) | Non-polar impurities | 40 - 60% | 85 - 90% | High |
| Normal-Phase Silica (TEA Modified) | Basic N-heterocycle streaking | 75 - 85% | >95% | High |
| Reverse-Phase (C18) / HILIC | Polar tautomers | 80 - 90% | >98% | Low-Medium |
| Bisulfite Adduct (Aqueous Regen) | Aldehyde instability | 60 - 70% | >95% | Medium |
| Bisulfite Adduct (TMS-Cl Regen) | pH-sensitive pyrazoles | 85 - 95% | >99% | Medium-High |
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Overcoming challenges in the purification of heterocyclic compounds Source: BenchChem URL
- Source: PMC (National Institutes of Health)
- Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol Source: BenchChem URL
- Purification process for 3-phenoxybenzaldehyde (US4162269A)
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of pyrazoles. As a cornerstone of medicinal chemistry and materials science, the pyrazole scaffold's versatility is matched only by the nuances of its synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek to navigate the common challenges encountered in the lab. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Our approach is rooted in practical, field-proven insights. We will address the most frequent issues—from low yields and regioisomeric mixtures to purification hurdles—providing not just solutions, but a logical framework for diagnosing and resolving problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the pyrazole ring?
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] This reaction is widely used due to its reliability, generally high yields, and the ready availability of starting materials. The reaction proceeds via an initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[4][5]
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a classic challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. Control over regioselectivity is achieved by manipulating reaction conditions to exploit subtle electronic and steric differences between the carbonyl groups.
Key strategies include:
-
Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can influence which carbonyl is more readily attacked. For instance, highly regioselective syntheses have been achieved at room temperature in solvents like N,N-dimethylacetamide (DMAc).[1]
-
pH and Catalysis: The use of an acid or base catalyst can alter the reactivity of both the hydrazine and the dicarbonyl compound. The reaction pH should be carefully controlled, as it can dictate the predominant reaction pathway.[7]
-
Steric Hindrance: A sterically bulky substituent near one carbonyl group will generally direct the initial attack of the hydrazine to the less hindered carbonyl.
Q3: What are the most common byproducts in pyrazole synthesis, other than regioisomers?
A3: Besides regioisomers, you may encounter several other byproducts. A common one is the pyrazoline intermediate , which results from incomplete cyclization or a failure of the final aromatization step (dehydrogenation).[6] Additionally, hydrazines can be unstable and prone to oxidation or decomposition, especially when exposed to air and heat, leading to colored impurities and a complex reaction mixture.[4][6]
Q4: Are there established "green" or sustainable methods for pyrazole synthesis?
A4: Yes, there is significant research into more environmentally friendly synthetic routes. These methods aim to reduce or eliminate the use of hazardous organic solvents.[8][9] Notable approaches include:
-
Microwave-Assisted Organic Synthesis (MAOS): Drastically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10]
-
Solvent-Free Reactions: Grinding the solid reactants together, sometimes with a solid catalyst, can initiate the reaction without any solvent.[8]
-
Aqueous Media and Green Solvents: The use of water, often with a surfactant, or biodegradable deep eutectic solvents (DESs) is becoming more common.[9][11]
Troubleshooting Guide: From Low Yield to Purification
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations. A systematic diagnosis is the key to solving the issue.
Potential Causes & Solutions:
-
Reagent Quality and Stability:
-
Cause: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air and light. This is a primary suspect for low yields.[4]
-
Solution: Use fresh, high-purity hydrazine or a more stable salt form like hydrazine hydrochloride.[4] If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may be incomplete due to insufficient time or temperature. Conversely, excessively high temperatures can lead to decomposition.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Systematically screen temperatures to find the optimal balance between reaction rate and stability. In some cases, simply increasing the reaction temperature to 60 °C or higher can significantly improve yields.[1]
-
-
Incorrect Stoichiometry:
-
Cause: While a 1:1 molar ratio of reactants is theoretically required, using the 1,3-dicarbonyl as the limiting reagent can sometimes lead to incomplete conversion.
-
Solution: Try using a slight excess of the hydrazine derivative (e.g., 1.2 to 2 equivalents).[12][13] This can help drive the reaction to completion, especially if the dicarbonyl is precious.
-
-
Issues During Workup and Isolation:
-
Cause: The pyrazole product might have some solubility in the workup or washing solvents, leading to loss of material. Precipitation might also be incomplete.
-
Solution: After precipitating the product (e.g., by adding water), cool the mixture in an ice bath to maximize recovery.[4] When washing the filtered solid, use minimal amounts of cold solvents.
-
Caption: Troubleshooting logic for low-yield reactions.
Problem 2: Reaction Mixture is Highly Colored (Yellow/Red) with Many Impurities
Potential Causes & Solutions:
-
Cause: This issue is almost always linked to the decomposition of the hydrazine starting material, which can form colored, tar-like byproducts.[4][6] Air oxidation is a major contributor.
-
Solution 1 (Inert Atmosphere): As mentioned for low yields, performing the reaction under an inert atmosphere of nitrogen or argon is a highly effective preventative measure.
-
Solution 2 (Purification): If the colored impurities have already formed, they can sometimes be removed during workup. An activated charcoal (decolorizing carbon) treatment of the crude product solution, followed by hot filtration, can effectively adsorb many colored impurities before crystallization.[6]
Problem 3: Difficulty with Product Isolation and Purification
Potential Causes & Solutions:
-
Product is an Oil or "Oils Out" During Crystallization:
-
Cause: The melting point of the product may be too low, or it may be too soluble in the chosen crystallization solvent system. The presence of impurities can also inhibit crystal formation.
-
Solution: Try a different solvent or a solvent mixture with a lower boiling point.[14] If impurities are the issue, a preliminary purification by flash chromatography may be necessary to obtain a solid that can be recrystallized.[14]
-
-
Product is Sensitive to Silica Gel:
-
Cause: Pyrazoles are basic heterocycles and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant product loss, streaking on the column, or even degradation.[14]
-
Solution 1 (Deactivate Silica): Before packing the column, prepare a slurry of the silica gel in your eluent and add a small amount of a base, such as triethylamine (~0.5-1% by volume), to neutralize the acidic sites.[14][15]
-
Solution 2 (Alternative Stationary Phase): Use a more inert stationary phase. Neutral alumina is a common alternative for basic compounds.[14][15] Reversed-phase (C18) chromatography can also be effective for more polar pyrazoles.[14]
-
| Parameter | Examples | Role & Considerations |
| Solvents | Ethanol, 1-Propanol, Acetic Acid, DMF, Ethylene Glycol, Water, Toluene | Acetic acid can act as both a solvent and a catalyst.[10][13] Alcohols are common due to their ability to dissolve both reactants. Green solvents like ethylene glycol or deep eutectic solvents are gaining popularity.[1][9] |
| Catalysts | Acidic: Acetic Acid, HCl, TsOH.[10] Lewis Acids: LiClO₄, Yb(PFO)₃, Sc(OTf)₃.[1][3] Metal: Copper, Silver, Palladium.[1][16] | Catalysts are often required to facilitate the condensation and cyclization steps.[1] Lewis acids can activate the carbonyl groups, while transition metals are used in more complex, multi-component syntheses. |
Validated Experimental Protocols
The following protocols are provided as a reliable starting point for your experiments.
Protocol 1: Classic Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is an adaptation of a well-established laboratory experiment demonstrating the Knorr synthesis from a β-ketoester.[13][17]
Materials:
-
Ethyl benzoylacetate (1.0 eq.)
-
Hydrazine hydrate (2.0 eq.)
-
1-Propanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1.0 eq.) and 1-propanol (approx. 10 mL per 1 g of ketoester).
-
Reagent Addition: Add hydrazine hydrate (2.0 eq.) to the mixture, followed by 3-5 drops of glacial acetic acid.[17]
-
Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% ethyl acetate/70% hexanes), using the starting ethyl benzoylacetate as a reference. The reaction is typically complete within 1-2 hours.[4]
-
Product Precipitation: Once the starting material is consumed, remove the flask from the heat. While the solution is still hot, slowly add deionized water (approx. 3-4 times the volume of propanol) with stirring. The pyrazole product should precipitate as a solid.[4][13]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[4]
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like hexanes. Allow the product to air dry.
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 2: Microwave-Assisted Pyrazoline Synthesis
This protocol highlights the speed and efficiency of microwave-assisted synthesis. Note that pyrazolines are often intermediates to pyrazoles and may require a subsequent oxidation step for aromatization.[16]
Materials:
-
Substituted Chalcone (α,β-unsaturated ketone) (1.0 mmol)
-
Hydrazine Hydrate (1.2 mmol)
-
Absolute Ethanol (5 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine the chalcone (1.0 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).
-
Catalyst: Add one drop of glacial acetic acid.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 200-400 W) for a short duration (e.g., 2-5 minutes). Note: Optimal time and power must be determined empirically for specific substrates.[10]
-
Workup: After the reaction, cool the vessel to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Kappe, C. O., & Falsone, S. F. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Krasavin, M., et al. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
-
Iannelli, M., et al. (2016, February 8). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology. Retrieved from [Link]
-
Singh, B., et al. (2025, July). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. ResearchGate. Retrieved from [Link]
- Bayer AG. (2011). Method for purifying pyrazoles. Google Patents.
-
Kumar, A. A., et al. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. Retrieved from [Link]
- Ciba-Geigy AG. (n.d.). Method of preparation of the pyrazoles. Google Patents.
-
Various Authors. (n.d.). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Retrieved from [Link]
-
Svatunek, D. (2026, January). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Retrieved from [Link]
-
Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
-
Various Authors. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
-
Silva, A. M. G., et al. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 8. ijcrt.org [ijcrt.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Scale-Up Synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and successful scale-up of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience.
I. Synthetic Pathway Overview
The most common and industrially viable method for the synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-(2-phenylethyl)-1H-pyrazole.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto the electron-rich pyrazole ring.[6]
The overall synthetic transformation is as follows:
Caption: General synthetic scheme for the Vilsmeier-Haack formylation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Vilsmeier-Haack reaction is a common issue, often stemming from the quality and handling of the reagents. Here’s a systematic approach to troubleshooting:
-
Inactivity of the Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is highly moisture-sensitive.[7][8]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).
-
Reagent Quality: Use high-purity, freshly opened reagents. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[8]
-
Proper Reagent Formation: The Vilsmeier reagent is typically formed in situ by the slow, dropwise addition of POCl₃ to chilled DMF (0-5 °C) with vigorous stirring.[7] A viscous, white precipitate should form. If this is not observed, the reagent may not have formed correctly.
-
-
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the pyrazole substrate may require heating, especially for less reactive substrates.[1][9]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80 °C and continue to monitor by TLC.[10]
-
-
-
Incorrect Stoichiometry: The molar ratio of the pyrazole substrate to the Vilsmeier reagent is critical.
-
Troubleshooting Steps:
-
Optimize Reagent Ratio: A common starting point is a 1:1.5:1.5 molar ratio of substrate:POCl₃:DMF. However, for less reactive substrates, an excess of the Vilsmeier reagent may be necessary.[11]
-
-
Question 2: I am observing the formation of significant impurities. What are the potential side products and how can I minimize them?
Answer:
Impurity formation can be a significant challenge during scale-up. Potential side products in this synthesis include:
-
Di-formylated Products: Although less common for pyrazoles, over-formylation can occur under harsh conditions.
-
Minimization Strategy: Use a controlled stoichiometry of the Vilsmeier reagent and monitor the reaction closely to stop it once the desired product is formed.
-
-
Products from Ring Opening or Rearrangement: While not widely reported for this specific substrate, aggressive reaction conditions (very high temperatures or prolonged reaction times) can potentially lead to degradation of the pyrazole ring.
-
Minimization Strategy: Maintain the reaction temperature within the optimized range and avoid unnecessarily long reaction times.
-
-
Impurities from Starting Materials: The purity of the starting 1-(2-phenylethyl)-1H-pyrazole is crucial.
-
Minimization Strategy: Ensure the starting material is of high purity (>98%) before commencing the scale-up synthesis.
-
Question 3: The work-up procedure is proving difficult on a larger scale, with emulsion formation and difficulty in product isolation. What are the best practices for a scalable work-up?
Answer:
A robust and scalable work-up procedure is essential for a successful scale-up.
-
Quenching: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice.[9][10] This is a highly exothermic process and must be done slowly and with efficient stirring to control the temperature.
-
Scale-Up Consideration: For larger volumes, consider a reverse quench, where the ice/water is added slowly to the reaction vessel, or use a jacketed reactor with good cooling capacity.
-
-
Neutralization: The acidic mixture is then neutralized, typically with a saturated solution of sodium bicarbonate or sodium carbonate.[9]
-
Scale-Up Consideration: Neutralization can also be exothermic and may cause gas evolution (CO₂). Add the base slowly and in portions to avoid excessive foaming and a rapid increase in temperature.
-
-
Extraction and Emulsion Breaking: Emulsions can form during the extraction with an organic solvent.[8]
-
Scale-Up Best Practices:
-
Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.
-
Solvent Choice: While ethyl acetate is common, other solvents like dichloromethane (DCM) can be explored for better phase separation.
-
Mechanical Agitation: Use appropriate stirring to ensure good mixing without creating a stable emulsion.
-
-
Question 4: What are the primary safety concerns when scaling up this synthesis?
Answer:
Safety is paramount during any chemical synthesis, and the Vilsmeier-Haack reaction has specific hazards that are amplified on a larger scale.
-
Thermal Hazards: The formation of the Vilsmeier reagent is exothermic, and the reaction mixture can be thermally unstable.[12][13][14] A runaway reaction is a significant risk.
-
Mitigation Strategies:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the thermal stability of the reaction mixture.
-
Controlled Reagent Addition: Use a dosing pump for the slow and controlled addition of POCl₃.
-
Efficient Cooling: Ensure the reactor has an efficient cooling system to dissipate the heat generated.
-
In-situ Consumption: A safer approach is to add the POCl₃ to a mixture of the substrate and DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[12]
-
-
-
Reagent Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Minimize exposure through engineering controls and appropriate PPE.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: N,N-Dimethylformamide (DMF) typically serves as both a reagent and a solvent in the Vilsmeier-Haack reaction.[11] In some cases, to aid with solubility or to control the reaction, an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[11]
Q2: How can I purify the final product on a large scale?
A2: For large-scale purification, flash column chromatography, which is common in the lab, may not be practical. Consider the following scalable purification techniques:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and economical method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be a viable option.
-
Slurry Washes: Washing the crude solid product with a suitable solvent can remove more soluble impurities.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material and the formation of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of impurities.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the aldehyde carbonyl group.
-
Melting Point: For solid products, to assess purity.
-
Q4: Are there any "greener" alternatives to the traditional Vilsmeier-Haack reagents?
A4: Research into more environmentally benign Vilsmeier-Haack reagents is ongoing. Some studies have explored the use of phthaloyl dichloride with DMF to generate the Vilsmeier reagent, with the byproduct, phthalic anhydride, being easily recoverable.[15] While these methods may not be as widely adopted, they represent a potential avenue for a more sustainable synthesis.
IV. Experimental Protocol Example
This is a general laboratory-scale protocol that would need to be adapted and optimized for scale-up.
Step 1: Vilsmeier Reagent Preparation In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the addition funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30-60 minutes at 0-5 °C.
Step 2: Formylation Dissolve 1-(2-phenylethyl)-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. If necessary, heat the mixture to 60-80 °C and monitor the reaction progress by TLC.
Step 3: Work-up and Isolation Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification Purify the crude product by recrystallization or column chromatography to obtain the pure 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Caption: A typical experimental workflow for the synthesis.
V. References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
-
Joshi, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5.
-
Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Green Synthesis of Pyrazole Derivatives and their Pharmacological Properties. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43.
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-292.
-
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
-
Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2488.
-
Sudha, S., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 48-52.
-
Ihara Chemical Industry Co., Ltd. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org.
-
Khan, M. A., & Husain, A. (2015). Synthesis and characterization of steroidal 5'- formyl (6,7-c) pyrazoles using Vilsmeier- Haack reagent. ResearchGate.
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
-
Bagdi, A. K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
-
Šačkus, A., et al. (2010). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.
-
Abdel-Aziz, H. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5434.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Miyake, A., et al. (2005). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate.
-
Imbragat, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.
-
BenchChem. (2025). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation.
-
Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.
-
Bagdžiūnas, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
-
Van den Bril, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 755-760.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines.
-
BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. jpsionline.com [jpsionline.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Technical Support Center: Troubleshooting NMR Spectra of Substituted Pyrazoles
Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on NMR for the unambiguous structural elucidation of these vital heterocyclic scaffolds. Here, we move beyond simple data reporting to address the common and often confounding spectral phenomena unique to pyrazoles, providing not only solutions but also the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common issues encountered during the initial analysis of pyrazole NMR spectra.
Q1: Why does my ¹H NMR spectrum show more signals than my proposed structure suggests?
A1: This is the most frequently encountered issue and is almost always attributable to annular tautomerism . Pyrazoles that are unsubstituted at the N1 position can exist as a dynamic mixture of two distinct tautomers.[1] If the rate of proton exchange between the two nitrogen atoms is slow on the NMR timescale, the spectrometer will detect both forms, effectively doubling the number of expected signals for the pyrazole core and its substituents.[1]
-
Causality: The energy barrier to proton transfer determines the exchange rate. At room temperature, this rate can be slow enough to resolve both species.
-
Secondary Cause: In molecules with bulky groups (e.g., substituted phenyl rings), you may also be observing rotamers (rotational isomers) due to restricted bond rotation, which also results in signal duplication.[1]
Q2: I see a very broad, low-intensity signal between 10-14 ppm. What is it?
A2: This is the characteristic signal of the pyrazole N-H proton .[1] Its broadness is a result of two primary factors:
-
Quadrupolar Coupling: The proton is directly attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment. This provides a very efficient relaxation mechanism, leading to significant line broadening.[1][2]
-
Proton Exchange: The N-H proton is labile and can undergo chemical exchange with other pyrazole molecules or trace amounts of water in the solvent. This rapid exchange further shortens the proton's excited-state lifetime, contributing to the broadness of the signal.[1][3]
Q3: How can I definitively distinguish between the H3 and H5 protons (or C3 and C5 carbons) of a substituted pyrazole?
A3: Assigning the 3- and 5-positions is a critical and non-trivial task, as their chemical shifts are highly sensitive to the nature and position of substituents and the dominant tautomeric form.[1][3][4] While general chemical shift trends can offer clues (electron-withdrawing groups shift adjacent nuclei downfield), the most reliable methods are through-bond and through-space correlation experiments.[1]
-
The Gold Standard: A long-range 2D NMR experiment, specifically HMBC (Heteronuclear Multiple Bond Correlation) , is the most powerful tool for this task. It reveals correlations between protons and carbons over two to three bonds.
-
Spatial Proximity: For N1-substituted pyrazoles, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used. A through-space NOE correlation between the protons of the N1-substituent and the H5 proton confirms their spatial proximity, thus unambiguously identifying H5.[1][5]
Q4: My aromatic signals are all overlapping in a complex multiplet. How can I resolve them?
A4: Signal overlap, especially in the aromatic region (typically 7-8.5 ppm), is a common challenge.[2] Several strategies can be employed to resolve these signals:
-
Change Solvent: The aromatic rings of solvents like benzene-d₆ can induce differential shielding effects on your molecule's protons compared to a solvent like CDCl₃, often resolving overlapping signals. This is known as the Aromatic Solvent-Induced Shift (ASIS) effect.[1]
-
Increase Magnetic Field Strength: If available, using a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) increases the chemical shift dispersion, spreading the signals out and often resolving the overlap.[1]
-
Use 2D NMR: A COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled to each other, allowing you to trace the connectivity of a spin system even if the signals are crowded.[1]
Section 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for diagnosing and solving the issues raised in the FAQs.
Guide 1: Diagnosing and Resolving Tautomerism
If you suspect tautomerism is causing signal doubling or averaging, the following workflow provides a definitive diagnosis.
Caption: Workflow for investigating suspected tautomerism.
Protocol: Variable-Temperature (VT) NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Series: Increase the sample temperature in increments (e.g., 20 K steps, from 300 K to 360 K or as solvent permits). Acquire a spectrum at each step.
-
Causality: As the temperature rises, the rate of proton exchange increases. When the exchange rate becomes much faster than the frequency difference between the signals of the two tautomers, the spectrometer detects only a single, population-weighted average of the chemical shifts and coupling constants.[1] You will observe the two sets of signals broaden, move closer together (coalesce), and finally sharpen into a single set of signals.
-
-
Low-Temperature Series (if needed): If your room temperature spectrum shows averaged signals (fewer than expected), cool the sample in decrements (e.g., 20 K steps, from 298 K down to 233 K or as solvent permits).
-
Causality: Lowering the temperature slows the exchange rate. When the rate becomes slow enough, the individual tautomers are "frozen out" on the NMR timescale, and the averaged signals will broaden, and then resolve into two distinct sets of signals representing each tautomer.[1]
-
Guide 2: Unambiguous Assignment of C3/C5 and H3/H5
This guide details the use of 2D NMR to solve the most common assignment problem in pyrazole chemistry.
Caption: 2D NMR workflow for assigning pyrazole ring positions.
Protocol Suite: 2D NMR for Structural Elucidation
For these experiments, use a sample of ~15-20 mg dissolved in 0.6 mL of deuterated solvent.
-
¹H NMR with D₂O Exchange
-
Objective: To identify the labile N-H proton.
-
Methodology:
-
-
2D COSY (Correlation Spectroscopy)
-
Objective: To identify which protons are J-coupled (typically through 2 or 3 bonds).
-
Methodology: Use a standard COSY pulse sequence (e.g., cosygpqf). Cross-peaks will appear between signals of protons that are coupled to each other, helping to map out the spin systems.[1]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
-
Methodology: Use a phase-sensitive, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.3). This experiment is optimized for a one-bond coupling constant (¹JCH), typically set to ~145-160 Hz for aromatic systems. CH and CH₃ signals will appear with opposite phase (e.g., blue) to CH₂ signals (e.g., red), which is also useful.[1]
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons (over 2-4 bonds). This is the key experiment for assigning quaternary carbons and linking different molecular fragments.[6]
-
Methodology: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz. By analyzing the correlations, you can piece together the carbon skeleton. For example, in an N1-substituted pyrazole, the protons on the substituent will show a 3-bond correlation to C5 but not to C3, providing a definitive assignment.[1][7]
-
Section 3: Reference Data
The chemical shifts and coupling constants of pyrazoles are highly sensitive to substitution, solvent, and tautomeric form. The following table provides typical ranges for guidance.
Table 1: Typical NMR Parameters for the Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H | 10.0 - 14.0 | Very broad; exchangeable with D₂O.[1] |
| H3 / H5 | 7.5 - 8.2 | Position is highly dependent on substituents. | |
| H4 | 6.2 - 6.6 | Typically the most upfield ring proton. | |
| ¹³C | C3 / C5 | 130 - 155 | Highly sensitive to tautomeric equilibrium and substituents.[4] |
| C4 | 100 - 115 | Typically the most upfield ring carbon. | |
| J-Coupling | ³J(H3,H4) | ~1.7 - 2.5 Hz | |
| ³J(H4,H5) | ~2.1 - 3.0 Hz | ||
| ⁴J(H3,H5) | ~0.5 - 0.9 Hz | Often not resolved. |
Note: Values are approximate and recorded in CDCl₃ or DMSO-d₆. In cases of rapid tautomerism, observed values will be a weighted average.
References
-
Al-Azzawi, F. H., & Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Shestakov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
-
Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Patel, H., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. [Link]
-
Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[3][8]pyran Derivative by NMR Spectroscopy. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. orientjchem.org [orientjchem.org]
Technical Support Center: Impurities in Pyrazole-4-Carbaldehyde Synthesis
Introduction: The "Hidden" Chemistry of Pyrazole Formylation
Welcome to the Technical Support Center. If you are synthesizing pyrazole-4-carbaldehydes—likely as precursors for kinase inhibitors or agrochemicals—you are almost certainly employing the Vilsmeier-Haack reaction (POCl
The most common user complaints we receive are not about reactivity, but about purity: "Why is my product black?" , "Where did this chlorine atom come from?" , or "Why won't my product precipitate?"
This guide deconstructs these failure modes. We move beyond basic procedures to explain the causality of impurity formation and provide validated rescue protocols.
Part 1: Diagnostic Hub (Troubleshooting Q&A)
Issue 1: The "Chlorine Anomaly"
User Question: "I synthesized 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. My LC-MS shows a significant impurity with a mass of M+34/36. Did I accidentally chlorinate my ring?"
Scientist Answer: Yes, you likely synthesized the 5-chloro-4-formyl derivative. This is a classic "over-reaction" impurity in Vilsmeier chemistry.
-
The Cause: If your starting pyrazole has a nucleophilic group (like an -OH or -NH tautomer, common in pyrazolones) or if the reaction temperature exceeds 80°C with excess POCl
, the reagent acts as a chlorinating agent before it acts as a formylating agent. Even without an -OH group, high temperatures can force ipso-substitution or chlorination at the 5-position if it is unsubstituted. -
The Fix:
-
Stoichiometry Control: Reduce POCl
to 1.1–1.2 equivalents. -
Temperature: Keep the reaction strictly below 70°C.
-
Substrate Check: If your starting material is a pyrazolone (e.g., 3-methyl-1-phenyl-5-pyrazolone), chlorination at C5 is mechanistically inevitable with POCl
. You must switch to Duff reaction conditions (Hexamine/TFA) or block the C5 position if you want to avoid halogenation.
-
Issue 2: The "Black Tar" Scenario
User Question: "My reaction turned into a viscous black oil that won't crystallize. NMR shows broad aromatic peaks. What happened?"
Scientist Answer: You have generated pyrazole oligomers . The pyrazole ring is electron-rich; under the highly acidic and thermal conditions of the Vilsmeier reaction, the product (an aldehyde) can condense with unreacted starting material or itself.
-
The Mechanism: The Vilsmeier intermediate (iminium salt) is stable, but if the reaction overheats (>90°C) or runs too long, it triggers polymerization.
-
The Rescue Protocol:
-
Do not distill. Distillation will bake the tar.
-
Silica Plug Filtration: Dissolve the crude oil in a minimum amount of CH
Cl . Pass it through a short pad of silica gel. The polar "tar" (oligomers) will stick to the silica, while the monomeric aldehyde elutes. -
Recrystallization: Evaporate the filtrate and recrystallize from Ethanol/Water (9:1) .
-
Issue 3: Incomplete Hydrolysis
User Question: "I see a spot on TLC that is more polar than my starting material but less polar than the aldehyde. It disappears after sitting overnight."
Scientist Answer: You are observing the intermediate iminium salt . The Vilsmeier reaction does not produce the aldehyde directly; it produces a chloroiminium species that must be hydrolyzed.[1]
-
The Cause: Quenching with ice water alone is sometimes insufficient to break the C=N bond, especially for electron-deficient pyrazoles.
-
The Fix:
-
Buffer the Quench: Use Sodium Acetate (aq) or NaHCO
to adjust the pH to 7–8. -
Heat the Quench: After adding water, stir the aqueous mixture at 50°C for 15 minutes before extraction. This ensures rapid hydrolysis of the iminium salt to the aldehyde.
-
Part 2: Impurity Profile & Divergent Pathways
Understanding where the reaction diverges is key to controlling purity. The diagram below maps the formation of the desired product versus the three most common impurities.
Pathway Visualization
Figure 1: Divergent reaction pathways in Vilsmeier-Haack formylation. Red paths indicate critical failure modes leading to common impurities.
Part 3: Quantitative Impurity Data
Use this table to identify impurities based on their relative retention times (RRT) and physical characteristics.
| Impurity Type | Chemical Identity | Origin | Detection (TLC/HPLC) | Mitigation Strategy |
| Halogenated | 5-Chloro-4-formylpyrazole | Nucleophilic attack by POCl | RRT ~1.1 (Less polar than product). Distinctive isotope pattern in MS. | Lower reaction temp (<70°C); restrict POCl |
| Oligomeric | Pyrazole Dimers / Polymers | Acid-catalyzed condensation | Baseline / Streak (Very polar/High MW). | Avoid overheating; quench immediately upon TLC completion. |
| Starting Material | Unreacted Pyrazole | Moisture in DMF/POCl | RRT ~0.8-0.9 (Usually less polar than aldehyde). | Use anhydrous DMF; distill POCl |
| Regioisomer | 3-Formylpyrazole | Formylation at C3 (rare, occurs if C4 is blocked or sterically hindered) | RRT ~1.05 (Very close to product). | Requires careful fractional recrystallization or column chromatography. |
Part 4: Validated Experimental Protocol
Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with minimized chlorination and tar formation.
Reagents:
-
Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 eq)
-
Reagent: POCl
(1.2 eq) - Freshly opened or distilled. -
Solvent: Anhydrous DMF (5.0 vol)
-
Quench: Sat. Sodium Acetate or NaHCO
.[2]
Step-by-Step Methodology:
-
Reagent Formation (The "Cold" Step):
-
Addition & Heating:
-
Controlled Hydrolysis (The "Precipitation" Step):
-
Cool reaction mixture to RT.
-
Pour the mixture slowly into crushed ice (10 vol) with vigorous stirring.
-
Neutralization: Slowly add sat. NaHCO
until pH reaches 7–8 .[3] -
Observation: The solution will froth (CO
) and a solid should precipitate. -
Hydrolysis Stir: Heat the slurry to 50°C for 15 mins to ensure the iminium salt is fully hydrolyzed to the aldehyde. Cool to RT.
-
-
Isolation:
References
-
Regioselectivity of Vilsmeier-Haack Reaction
-
Chlorinated Impurities & Mechanism
- General Vilsmeier-Haack Troubleshooting: Title: Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Source: BenchChem Technical Guides.
-
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- Title: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Crystal Structure & Synthesis).
- Source: Acta Crystallographica Section E (PubMed Central).
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in optimizing the synthesis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde .
This molecule is a critical intermediate in the development of kinase inhibitors, D-amino acid oxidase inhibitors, and transthyretin kinetic stabilizers[1][2]. Below, we analyze three distinct synthetic routes, address common experimental failures through a causality-driven lens, and provide self-validating protocols to ensure high-fidelity scale-up.
Part 1: Quantitative Route Comparison
To select the optimal synthetic strategy for your lab's capabilities and scale, consult the quantitative comparison of the three primary routes below.
| Parameter | Route A: Direct N-Alkylation | Route B: Vilsmeier-Haack Formylation | Route C: De Novo Ring Synthesis |
| Starting Materials | 1H-pyrazole-4-carbaldehyde + Phenethyl bromide | 1-phenethyl-1H-pyrazole + POCl₃ / DMF | Phenethylhydrazine + 1,3-dielectrophile |
| Typical Yield | 70–80%[2] | 65–75% | 40–50% |
| Reaction Time | 4–6 hours | 12–16 hours | 8–12 hours |
| Primary Impurity | Styrene (via E2 elimination), N-alkyl dimers | Unhydrolyzed iminium salts | Regioisomers, oligomers |
| Scalability | Excellent (Preferred for >100g scale) | Good (Requires careful exotherm control) | Poor (Hydrazine toxicity/stability issues) |
Part 2: Troubleshooting Guides & FAQs
Route A: Direct N-Alkylation
Q: My conversion stalls at 60%, and NMR analysis of the crude mixture shows a significant amount of styrene. How do I suppress this side reaction? A: This is a classic competing reaction issue. You are observing the E2 elimination of phenethyl bromide, catalyzed by the strong base (e.g., NaH) and elevated temperatures (80°C) required for the reaction.
-
The Causality: Phenethyl bromide is a primary halide, but the adjacent bulky phenyl group sterically hinders the Sₙ2 attack by the bulky pyrazolide anion. The high heat required to overcome this activation energy inadvertently promotes the E2 pathway.
-
The Solution: Implement a Finkelstein-assisted alkylation. By adding catalytic Sodium Iodide (NaI) to the THF suspension[2], you convert the phenethyl bromide to phenethyl iodide in situ. Iodide is a vastly superior leaving group, which lowers the Sₙ2 activation energy. This allows the alkylation to outcompete the E2 elimination, driving yields up to ~79% and eliminating styrene formation.
Q: Can I use Potassium Carbonate (K₂CO₃) in Acetonitrile instead of NaH in THF? A: While K₂CO₃/MeCN is a standard mild alkylation system, 1H-pyrazole-4-carbaldehyde is highly deactivated by the electron-withdrawing formyl group at the 4-position. K₂CO₃ often fails to fully deprotonate the pyrazole, leading to sluggish kinetics and incomplete conversion. NaH ensures quantitative formation of the highly nucleophilic sodium pyrazolide salt.
Route B: Vilsmeier-Haack Formylation
Q: The reaction seems to work by TLC, but during the aqueous workup, my product is trapped as an intractable, water-soluble emulsion. What is happening? A: You have not fully hydrolyzed the intermediate.
-
The Causality: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces a chloromethyleneiminium intermediate that covalently binds to the C4 position of the pyrazole[3]. This intermediate is highly polar and water-soluble.
-
The Solution: The quench step is not just for neutralizing POCl₃; it is a critical bond-breaking step. You must adjust the pH of the aqueous phase to 7–8 using NaOH or Sodium Acetate (NaOAc), and then gently heat the mixture (e.g., 50°C for 1 hour). This thermal energy forces the hydrolysis of the iminium bond, releasing the hydrophobic free aldehyde, which will readily extract into ethyl acetate.
Q: Why does the formylation exclusively occur at the 4-position of the pyrazole ring? A: This is governed by the electronic distribution of the pyrazole heterocycle. Electrophilic attack at the C4 position generates a sigma complex (Wheland intermediate) where the positive charge is completely delocalized across both nitrogen atoms without severely disrupting the aromaticity of the system. Attack at C3 or C5 forces the positive charge onto a carbon adjacent to an electronegative nitrogen, which is an energetically unfavorable, high-energy transition state.
Part 3: Self-Validating Experimental Protocols
Protocol A: Direct N-Alkylation via Finkelstein Assistance (Recommended)
Adapted from validated pharmaceutical protocols for D-amino acid oxidase inhibitor intermediates[2].
System Validation: Ensure all glassware is oven-dried and purged with Argon. THF must be anhydrous.
-
Deprotonation: To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (0.2 M) at 0°C, add 1H-pyrazole-4-carbaldehyde (1.0 equivalent) portion-wise.
-
Validation Check: Observe the evolution of H₂ gas. Stir at room temperature until gas evolution completely ceases (approx. 30 mins), indicating quantitative formation of the sodium pyrazolide.
-
-
Catalyst Addition: Add Sodium Iodide (NaI, 0.1 equivalents) to the reaction mixture.
-
Alkylation: Add (2-bromoethyl)benzene (phenethyl bromide, 1.1 equivalents) dropwise. Heat the reaction mixture to 80°C (reflux).
-
Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (UV active, lower Rf) should disappear within 4–6 hours.
-
-
Workup: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl to destroy unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the product as a pale oil/solid (Yield: ~79%).
Protocol B: Vilsmeier-Haack Formylation
-
Reagent Generation: Cool anhydrous DMF (3.0 equivalents) to 0°C under Argon. Add Phosphorus Oxychloride (POCl₃, 1.5 equivalents) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substitution: Dissolve 1-(2-phenylethyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Gradually warm the mixture to room temperature, then heat to 90°C for 12 hours.
-
Hydrolysis (Critical Step): Cool the mixture to 0°C. Pour it slowly over crushed ice. Carefully add 2N NaOH until the pH reaches 7.5. Stir the neutralized aqueous mixture at 50°C for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Isolation: Extract with Dichloromethane (DCM) three times. Wash the organics with water (to remove residual DMF) and brine, dry over MgSO₄, and concentrate. Purify by recrystallization or chromatography.
Part 4: Process Workflows
Below are the logical workflows for the two primary synthetic routes, mapped using Graphviz.
Workflow for the direct N-alkylation of 1H-pyrazole-4-carbaldehyde.
Vilsmeier-Haack formylation workflow for 1-phenethyl-1H-pyrazole.
Part 5: References
-
Fluoro-substituted inhibitors of D-amino acid oxidase Source: United States Patent 7,884,124 B2 (Heffernan et al., 2007) URL:
-
Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum Source: Journal of Medicinal Chemistry (ACS Publications, 2025) URL:[Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: Pharmaceuticals (MDPI, 2024) URL:[Link]
Sources
Technical Support Center: Vilsmeier-Haack Reaction Workup
This guide serves as a specialized technical support resource for the workup and isolation of products from Vilsmeier-Haack formylation reactions. It is designed for organic chemists and process engineers who require high-fidelity protocols to manage the thermal hazards and purification challenges inherent to this chemistry.
Topic: Optimization of Quenching, Hydrolysis, and Isolation Procedures Audience: Senior Research Scientists, Process Chemists
The Core Directive: Understanding the "Hidden" Reaction
The Vilsmeier-Haack reaction does not end when the starting material is consumed. The reaction generates a stable iminium salt intermediate (the Vilsmeier adduct) which must be chemically hydrolyzed to release the formylated product.[1][2][3][4]
Crucial Insight: The workup is not just a wash; it is a chemical reaction (hydrolysis).
-
Failure Mode: Premature neutralization or insufficient hydrolysis time leads to the isolation of the water-soluble iminium species, resulting in near-zero yields of the organic aldehyde.
-
Safety Critical: The hydrolysis of excess POCl₃ generates phosphoric acid and HCl, releasing massive thermal energy.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the mechanistic necessity of the aqueous workup.
[5]
Standard Operating Procedures (SOPs)
Protocol A: The "Reverse Quench" (Standard Scale)
Best for: Stable substrates, <10g scale, removing excess POCl₃ safely.
The Logic: Adding water to the reaction (Forward Quench) can cause a thermal runaway due to POCl₃ hydrolysis. We add the reaction to the heat sink (Ice/Water).[5]
-
Preparation: Prepare a beaker with crushed ice (approx. 5x reaction volume) and a magnetic stir bar.
-
Controlled Addition: Pour the reaction mixture slowly onto the vigorously stirred ice.
-
Checkpoint: Maintain internal temperature <20°C.
-
-
The Hydrolysis Phase (Critical): Stir the aqueous mixture for 30–60 minutes at room temperature.
-
Why? This ensures the iminium salt fully converts to the aldehyde.
-
-
Neutralization: Slowly add 2M NaOH or Saturated NaHCO₃ until pH reaches 7–8.
-
Observation: The solution often turns cloudy as the organic aldehyde precipitates.
-
-
Extraction: Extract with EtOAc or DCM. Wash organic layer with water (3x) to remove DMF.[6][7]
Protocol B: The Sodium Acetate Buffer Method (Sensitive Substrates)
Best for: Acid-sensitive products, large scale (>10g), preventing "oiling out".
The Logic: Sodium acetate (NaOAc) acts as a buffer, preventing the pH from dropping drastically during POCl₃ hydrolysis, protecting acid-labile groups (e.g., acetals, silyl ethers).
-
Buffer Prep: Dissolve NaOAc (approx. 5-6 equivalents relative to POCl₃) in water.
-
Quench: Cannulate or dropwise add the reaction mixture into the aqueous NaOAc solution.
-
Agitation: Stir for 1-2 hours. The pH naturally buffers around 4–5, sufficient for hydrolysis but mild enough for sensitive groups.
-
Isolation: Filter the solid precipitate (if formed) or extract as usual.
Troubleshooting & FAQs
Q1: "My product is trapped in a thick, dark emulsion. How do I separate the phases?"
Diagnosis: This is the "DMF Curse." DMF acts as a phase-transfer surfactant, homogenizing the organic and aqueous layers. Corrective Action:
-
The Lithium Chloride Trick: Wash the organic layer with 5% aqueous LiCl instead of pure water.
-
Azeotropic Removal: If extraction fails, concentrate the crude mixture with Toluene on a rotovap. Toluene/DMF form an azeotrope, allowing you to strip off the DMF at lower temperatures.[6][7]
Q2: "I quenched the reaction, but TLC shows the starting material spot is gone, yet no product spot appears."
Diagnosis: You have isolated the Iminium Salt , not the product. This salt is often water-soluble and was discarded in your aqueous wash, or it is stuck on the baseline of your TLC plate. Corrective Action:
-
Force Hydrolysis: Take the aqueous layer (or the "baseline" material), heat it to 50°C for 30 minutes, then re-basify to pH 9 and extract.
-
Validation: Spot the aqueous layer on TLC. If a spot stays at the baseline but moves after treating the TLC plate with water/heat, your hydrolysis was incomplete.
Q3: "The reaction turned into a solid rock upon quenching."
Diagnosis: Thermal shock caused the rapid precipitation of phosphate salts and the product simultaneously. Corrective Action:
-
Do not scrape. Add DCM (Dichloromethane) and more water.
-
Sonication: Sonicate the flask to break up the salt matrix. The product will dissolve into the DCM, while the phosphates dissolve into the water.
Comparative Data: Quenching Agents
| Parameter | Ice/Water Quench | Sodium Acetate (NaOAc) | 2M NaOH (Direct) |
| Exotherm Risk | High (Violent if too fast) | Low (Buffered) | Critical (Dangerous) |
| Final pH | Acidic (<1) | Buffered (4–5) | Basic (>10) |
| DMF Removal | Moderate | Good | Poor (Salting out effect) |
| Suitability | Robust substrates | Acid-sensitive substrates | Only for very stable rings |
Decision Logic for Workup Strategy
Use this flow to determine the optimal isolation path for your specific Vilsmeier-Haack reaction.
References
-
Jones, G., & Stanforth, S. P. (2000).[10] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link
-
Miyake, A., et al. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction. Process Safety Progress. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[12] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting Guide. Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Conditions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. CN113185424A - Method for removing trace DMAc in DMF (dimethyl formamide) - Google Patents [patents.google.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack reaction [chemeurope.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
This in-depth technical guide provides a comprehensive analysis of the characterization of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation of this heterocyclic aldehyde. We will explore the expected spectral features, provide a detailed experimental protocol, and compare the utility of ¹H NMR with other analytical techniques, all supported by experimental data from analogous compounds and authoritative sources.
Introduction to 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde and the Imperative of Accurate Characterization
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a key component in numerous pharmaceuticals. Accurate and unambiguous structural characterization is paramount in the synthesis and development of new chemical entities to ensure purity, confirm identity, and understand structure-activity relationships. ¹H NMR spectroscopy stands as a primary and powerful tool for achieving this, providing detailed information about the molecular structure in solution.
Deciphering the ¹H NMR Spectrum of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
The ¹H NMR spectrum of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring, the phenylethyl substituent, and the aldehyde functional group. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal information about the connectivity of neighboring protons.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally related compounds, the following ¹H NMR data are anticipated for 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Aldehyde-H | 9.40 - 9.70 | Singlet (s) | - | The electron-withdrawing nature of the carbonyl group and the pyrazole ring strongly deshields this proton, causing it to resonate far downfield. |
| Pyrazole-H5 | 8.10 - 8.40 | Singlet (s) | ~0.5-1.0 (long-range) | This proton is adjacent to the nitrogen atom and the aldehyde group, leading to significant deshielding. It may exhibit long-range coupling to the aldehyde proton.[1][2] |
| Pyrazole-H3 | 7.80 - 8.20 | Singlet (s) | ~0.5-0.9 | This proton is deshielded by the aromatic pyrazole ring and the adjacent nitrogen atom.[2] |
| Phenyl-H (ortho, meta, para) | 7.10 - 7.40 | Multiplet (m) | 7.0 - 8.0 | Protons on the phenyl ring will appear in the typical aromatic region as a complex multiplet due to spin-spin coupling. |
| Methylene-H (N-CH₂) | 4.30 - 4.60 | Triplet (t) | 6.0 - 8.0 | These protons are adjacent to the pyrazole nitrogen and the other methylene group, appearing as a triplet. |
| Methylene-H (Ph-CH₂) | 3.10 - 3.40 | Triplet (t) | 6.0 - 8.0 | These protons are adjacent to the phenyl ring and the other methylene group, appearing as a triplet. |
Causality Behind Expected Chemical Shifts and Coupling:
-
Aldehyde Proton: The strong deshielding is a hallmark of aldehyde protons, arising from the diamagnetic anisotropy of the carbonyl group and its electron-withdrawing inductive effect.
-
Pyrazole Ring Protons: The protons on the aromatic pyrazole ring are deshielded due to the ring current effect. Their specific chemical shifts are further influenced by the electronic effects of the substituents. The aldehyde group at position 4 will deshield the adjacent H3 and H5 protons.
-
Phenylethyl Protons: The methylene protons of the ethyl bridge will appear as two distinct triplets due to coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) will be more deshielded than the one attached to the phenyl ring (Ph-CH₂) due to the electronegativity of the nitrogen atom. The protons on the phenyl ring will exhibit characteristic splitting patterns for a monosubstituted benzene ring.
Visualizing the Connectivity: A Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, often supplemented with 2D NMR techniques like COSY and HSQC for unambiguous correlation.
Caption: Workflow for ¹H NMR spectral assignment.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended. This protocol is a self-validating system, incorporating steps for instrument setup and calibration.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Materials:
-
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees for quantitative measurements.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 5-10 seconds is a good starting point.
-
Number of Scans (ns): Dependent on the sample concentration. For a 5-10 mg sample, 8-16 scans are usually sufficient.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and coupling constants to elucidate the structure.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, environment, and connectivity of protons. | Non-destructive, provides rich structural information, relatively fast. | Requires soluble samples, can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Information on the number and type of carbon atoms. | Complements ¹H NMR, useful for identifying quaternary carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C=N, C-H). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Provides limited information on isomerism and stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | High sensitivity and resolving power for separating mixtures. | Does not provide direct structural information. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, integrating multiple analytical techniques.
Caption: Integrated analytical workflow for compound characterization.
Conclusion
The characterization of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde by ¹H NMR spectroscopy provides a wealth of structural information that is crucial for its identification and further development. By carefully analyzing the chemical shifts, coupling constants, and integration of the proton signals, a detailed picture of the molecule's architecture can be constructed. When combined with complementary techniques such as ¹³C NMR, IR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved, ensuring the scientific integrity of research and development efforts in the field of medicinal chemistry.
References
- Kane, J. L., et al. (2003). Pyrazole derivatives with antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 13(23), 4463-4466.
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
- Asiri, A. M., Al-Youbi, A. O., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o1088.
- Vera-DiVaio, D., et al. (2009). Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
-
NIH. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]
-
PMC. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Analysis of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the characterization of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS: 261948-17-8). As a pivotal intermediate in the synthesis of bioactive Schiff bases and pyrazole-based pharmaceuticals, accurate structural validation is critical.
We compare two distinct analytical approaches:
-
GC-EI-MS (Gas Chromatography - Electron Ionization): The gold standard for structural fingerprinting and library matching.
-
LC-ESI-QTOF-MS (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight): The preferred method for high-resolution mass confirmation and purity assessment in complex matrices.
Chemical Profile & Ionization Physics
Understanding the analyte's physicochemical properties is the prerequisite for selecting the ionization source.
| Feature | Specification | Analytical Implication |
| Formula | C₁₂H₁₂N₂O | Monoisotopic Mass: 200.0949 Da |
| Structure | Pyrazole core, N1-phenylethyl, C4-aldehyde | Phenylethyl group: Prone to tropylium ion formation (m/z 91) in EI.[1] Aldehyde: Susceptible to |
| Basicity | Pyrazole N2 (Pyridine-like nitrogen) | Proton acceptor ( |
| Volatility | Moderate | Suitable for GC without derivatization. |
Method A: GC-EI-MS (Structural Elucidation)
Objective: To generate a reproducible fragmentation pattern for structural verification and spectral library matching.
Analytical Rationale
Electron Ionization (EI) at 70 eV imparts significant internal energy (~1400 kJ/mol) to the molecule. This "hard" ionization forces specific bond ruptures, creating a diagnostic fingerprint. For 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, the stability of the aromatic phenylethyl moiety versus the labile aldehyde group creates a predictable fragmentation map.
Experimental Protocol
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Split/Splitless, 250°C. Split ratio 20:1.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: 40–400 amu.
Fragmentation Mechanism (Predicted & Observed)
The fragmentation is driven by the stability of the tropylium ion and the pyrazole ring integrity.
-
Molecular Ion (
): m/z 200 (Moderate intensity). -
Base Peak (Likely): m/z 91 (Tropylium ion,
). The phenylethyl chain cleaves at the or bond, driven by the resonance stability of the benzyl/tropylium cation. -
Aldehyde Loss: m/z 171 (
). -cleavage of the carbonyl radical. -
Pyrazole Core: m/z 109 (
Pyrazole cation).
Visualization: EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway showing the dominance of the tropylium ion (m/z 91) and aldehyde loss.
Method B: LC-ESI-QTOF-MS (Exact Mass & Purity)
Objective: To confirm the elemental composition with <5 ppm mass error and quantify purity in reaction mixtures.
Analytical Rationale
Electrospray Ionization (ESI) is a "soft" technique.[2][3][4] It preserves the molecular ion
Experimental Protocol
-
System: Waters Xevo G2-XS QTOF or Agilent 6545 Q-TOF.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 mins.
-
Source Parameters:
-
Mode: ESI Positive (+).[5]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
-
Acquisition: 100–1000 m/z, High Resolution Mode.
Data Interpretation[4][6]
-
Protonated Molecule (
): Observed at m/z 201.1022 (Calc). -
Sodium Adduct (
): Common in glass-stored samples, observed at m/z 223.0842 . -
Isotopic Pattern: The A+1 peak (C-13 isotope) should be approx. 13.5% of the parent peak intensity (12 carbons × 1.1%).
Comparative Performance Analysis
The following table summarizes the operational differences to assist in method selection.
| Metric | GC-EI-MS | LC-ESI-QTOF-MS |
| Primary Output | Structural Fingerprint (Fragments) | Exact Mass (Formula Confirmation) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Field Desorption) |
| Limit of Detection | Low pg range (SIM mode) | fg to low pg range |
| Sample Prep | Dissolve in volatile solvent (EtOAc/DCM) | Dissolve in MeOH/ACN; Filter (0.2 µm) |
| Suitability | Best for: Pure compound ID, Library search. | Best for: Reaction monitoring, Impurity profiling. |
| Key Risk | Thermal degradation of aldehyde in injector. | Suppression of signal by high salts in crude mix. |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on analytical requirements.
References
-
Sigma-Aldrich. 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde Product Sheet. Retrieved from
-
National Institutes of Health (NIH). Synthesis and characterization of pyrazole-4-carbaldehyde derivatives. PubMed Central. Retrieved from
-
BenchChem. Mass Spectrometry of Pyrazoles: A Comparative Guide. Retrieved from
-
SpectraBase. Mass Spectra of 1-substituted pyrazole-4-carbaldehydes. Wiley Science Solutions. Retrieved from
Sources
A Comparative Guide to the Biological Activity of Substituted Pyrazole-4-Carbaldehydes: Antimicrobial, Anti-Inflammatory, and Anticancer Profiles
Substituted pyrazole-4-carbaldehydes represent a privileged class of pharmacophores in modern medicinal chemistry. The pyrazole ring, characterized by its robust
As a Senior Application Scientist, I have structured this guide to objectively compare the biological activities of substituted pyrazole-4-carbaldehydes against standard therapeutic alternatives. By examining their anti-inflammatory, anticancer, and antimicrobial profiles, alongside validated experimental methodologies, this guide provides actionable insights for drug development professionals.
Mechanistic Synthesis and Structural Causality
The biological efficacy of pyrazole-4-carbaldehydes is intrinsically linked to their synthetic pathway, predominantly the Vilsmeier-Haack formylation of hydrazones 1. By condensing substituted acetophenones with hydrazides, researchers generate a hydrazone intermediate. The subsequent application of the Vilsmeier-Haack reagent (
Workflow of Vilsmeier-Haack synthesis for pyrazole-4-carbaldehydes.
Comparative Biological Activity Evaluation
Anti-inflammatory and Antioxidant Activity
Substituted pyrazole-4-carbaldehydes, particularly 1-benzoyl-3-phenyl derivatives, exhibit potent anti-inflammatory properties by modulating the arachidonic acid pathway, often acting as COX-2 inhibitors. Studies comparing these derivatives to the standard non-steroidal anti-inflammatory drug (NSAID) Diclofenac Sodium reveal that para-position electron-donating groups significantly enhance radical scavenging and anti-inflammatory action 2. In carrageenan-induced paw edema models, specific trisubstituted pyrazole derivatives achieved
Anticancer and Cytotoxic Profiles
The anticancer potential of pyrazole-4-carbaldehydes is highlighted by their ability to inhibit critical kinases like EGFR and destabilize microtubule assemblies. For instance, when evaluated against HepG2 carcinoma cells, specific pyrazole derivatives demonstrated an
Antimicrobial Efficacy
Functionalizing the C4-carbaldehyde into hydrazones or Schiff bases yields compounds with pronounced antimicrobial activity. Derivatives such as 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have been benchmarked against Ciprofloxacin (antibacterial) and Fluconazole (antifungal) 5. The presence of the electron-enriched azole cycle combined with nitro-aromatic substitutions facilitates membrane penetration and DNA gyrase interference, resulting in Minimum Inhibitory Concentration (MIC) values that compete with established clinical standards.
Quantitative Performance Comparison
| Target Compound Class | Biological Target / Model | Biological Effect | Standard Alternative | Performance Comparison |
| 1-Benzoyl-3-phenyl-1H-pyrazole derivatives | Carrageenan-induced paw edema | Anti-inflammatory | Diclofenac Sodium | Near-equivalent efficacy (~84.2% vs 86.7% inhibition). |
| Pyrazole-4-carbaldehyde (Compound 4a) | EGFR / HepG2 cell line | Anticancer (Cytotoxicity) | Erlotinib | Superior HepG2 cytotoxicity ( |
| 1-Aryl-1H-pyrazole curcumin analogues | MDA-MB-231 / Microtubules | Anticancer (Apoptosis) | Paclitaxel / Curcumin | Superior to curcumin; 6 variants outperformed paclitaxel. |
| 3-[5-(4-nitrophenyl)-2-furyl] derivatives | S. aureus, E. coli, C. albicans | Antimicrobial (MIC) | Ciprofloxacin / Fluconazole | Pronounced broad-spectrum efficacy comparable to standards. |
Structure-Activity Relationship (SAR) Dynamics
The biological versatility of these compounds is governed by strict Structure-Activity Relationships (SAR). Modifications at specific nodes of the pyrazole core dictate the primary therapeutic mechanism.
Structure-Activity Relationship (SAR) of substituted pyrazole-4-carbaldehydes.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug development, the following protocols outline the validated methodologies for synthesizing and evaluating these compounds. Every step is grounded in chemical and biological causality.
Protocol 1: Microwave-Assisted Vilsmeier-Haack Synthesis [6]
Causality: Microwave irradiation ensures uniform dielectric heating, drastically reducing reaction times from hours to minutes while preventing the thermal degradation of sensitive functional groups.
-
Preparation: Dissolve
mol of the substituted hydrazone in mol of anhydrous N,N-dimethylformamide (DMF) in a microwave-safe quartz vessel. -
Reagent Addition: Cool the mixture to
and add mol of Phosphorus oxychloride ( ) dropwise under continuous stirring. Reasoning: The formation of the Vilsmeier active complex is highly exothermic; temperature control prevents side reactions. -
Irradiation: Place the vessel in a dedicated microwave synthesizer and irradiate at 400 W for 2.5 to 4 minutes.
-
Hydrolysis: Pour the cooled reaction mixture over crushed ice and neutralize with saturated sodium bicarbonate (
) to precipitate the product. -
Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure substituted pyrazole-4-carbaldehyde.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable measure of cellular metabolic activity, which correlates linearly with cell viability.
-
Cell Seeding: Seed target cells (e.g., HepG2 or MDA-MB-231) in 96-well plates at a density of
cells/well in standard DMEM culture media. Incubate for 24 hours at in a 5% atmosphere to allow for cellular adhesion. -
Treatment: Treat cells with varying concentrations (
to ) of the pyrazole-4-carbaldehyde derivative and the standard drug (e.g., Erlotinib) for 48 hours. -
MTT Addition: Add
of MTT solution ( mg/mL in PBS) to each well and incubate for 4 hours in the dark. -
Solubilization: Carefully aspirate the media. Add
of Dimethyl Sulfoxide (DMSO) to each well. Reasoning: DMSO is required to solubilize the non-water-soluble purple formazan crystals, enabling spectrophotometric quantification. -
Quantification: Measure the absorbance at
nm using a microplate reader. Calculate the values using non-linear regression analysis (e.g., GraphPad Prism).
References
-
Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity. Semantic Scholar. 1
-
Current status of pyrazole and its biological activities. PMC (National Institutes of Health). 2
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. 3
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. 4
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. 5
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. 6
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
The Phenylethyl Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its versatile framework to a multitude of pharmacologically active agents.[1][2] When coupled with a phenylethyl moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from central nervous system modulation to anticancer effects.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenylethyl pyrazoles, offering field-proven insights for researchers and drug development professionals. We will dissect the intricate interplay between chemical structure and biological function, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics.
The Architectural Blueprint: Core SAR Principles of Phenylethyl Pyrazoles
The biological activity of phenylethyl pyrazole derivatives is exquisitely sensitive to the nature and positioning of substituents on both the pyrazole core and the phenylethyl appendage. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Cannabinoid Receptor Antagonism: A Case Study in Potency and Selectivity
A prominent and well-elucidated activity of pyrazole derivatives is their antagonism of the cannabinoid type 1 (CB1) receptor, a key target in the treatment of obesity and related metabolic disorders.[3] The diarylpyrazole scaffold, exemplified by the clinical candidate Rimonabant, provides a robust framework for exploring SAR. While not strictly a "phenylethyl" pyrazole in all cases, the principles derived from these analogs, where one of the aryl groups can be considered a component of a larger phenylethyl-like structure, are highly instructive.
Key structural requirements for potent and selective CB1 receptor antagonism include:
-
A para-substituted phenyl ring at the 5-position of the pyrazole: This group is crucial for high affinity. Substituents such as chloro, bromo, and iodo at the para-position of this phenyl ring are well-tolerated and can enhance potency.[3]
-
A carboxamido group at the 3-position: This moiety is a critical interaction point with the receptor. The nature of the amide substituent can significantly influence affinity and selectivity.
-
A substituted phenyl group at the 1-position (N1): A 2,4-dichlorophenyl substituent at this position has been shown to be optimal for high CB1 affinity.[3]
Table 1: Comparative Activity of Pyrazole Analogs as CB1 Receptor Antagonists
| Compound | N1-Substituent | C3-Substituent | C5-Substituent | CB1 Ki (nM) |
| Rimonabant | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamido | 4-Chlorophenyl | 1.8 |
| Analog 1 | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamido | 4-Bromophenyl | 1.5 |
| Analog 2 | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamido | 4-Iodophenyl | 1.2 |
| Analog 3 | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamido | 4-Methylphenyl | 3.4 |
| Analog 4 | 4-Chlorophenyl | Piperidin-1-yl-carboxamido | 4-Chlorophenyl | 24.5 |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that halogen substitution at the para-position of the C5-phenyl ring is favored for high CB1 affinity. Modification of the N1-substituent from a 2,4-dichlorophenyl to a 4-chlorophenyl group leads to a significant drop in potency, highlighting the stringent structural requirements in this region of the molecule.
Anticancer and Antiproliferative Activity
The pyrazole scaffold is also a promising framework for the development of novel anticancer agents.[4][5] The antiproliferative activity of these compounds is often linked to the inhibition of various protein kinases or other key players in cell cycle regulation. The phenylethyl group in this context can serve as a crucial pharmacophore, interacting with hydrophobic pockets in the target protein.
Structure-activity relationship studies in this area have revealed several key insights:
-
Substitution on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly modulate anticancer activity. For instance, compounds bearing chloro, bromo, or methoxy groups on the phenyl rings have shown potent activity against various cancer cell lines.[6]
-
The Nature of the Linker: While a simple ethyl linker is common, modifications to this chain can impact activity. The introduction of rigidity or additional functional groups may alter the binding mode and potency.
-
The Pyrazole Substitution Pattern: The substitution pattern on the pyrazole ring itself is critical. For example, 1,3,5-trisubstituted pyrazoles have demonstrated significant cytotoxic effects.[7]
Table 2: Antiproliferative Activity of Phenylethyl Pyrazole Analogs
| Compound | Cell Line | IC50 (µM) |
| Pyrazole A | MCF-7 (Breast Cancer) | 5.8 |
| Pyrazole B | A549 (Lung Cancer) | 8.0 |
| Pyrazole C | HCT-116 (Colon Cancer) | 7.2 |
Illustrative data based on findings for pyrazole derivatives against various cancer cell lines.[6]
The data underscores the potential of phenylethyl pyrazoles as anticancer agents, with activity in the low micromolar range against several cancer cell lines.
Experimental Validation: Protocols for Biological Evaluation
The robust evaluation of phenylethyl pyrazoles requires well-defined and validated experimental protocols. Here, we provide detailed methodologies for assessing both receptor binding and functional activity.
Radioligand Competition Binding Assay for Cannabinoid Receptor 1 (CB1)
This protocol describes the determination of a test compound's affinity for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940.
-
Unlabeled competitor (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled competitor at various concentrations.
-
50 µL of [³H]CP-55,940 (at a final concentration close to its Kd).
-
100 µL of CB1 receptor membrane preparation (typically 10-20 µg of protein).
-
For non-specific binding, add a high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for G-Protein Coupled Receptors (GPCRs)
This protocol measures the functional activity of a compound by quantifying its effect on cyclic adenosine monophosphate (cAMP) levels in cells expressing a GPCR of interest (e.g., CB1, which is a Gi-coupled receptor).
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.
Materials:
-
Cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare dilutions of the test compounds in assay buffer.
-
Assay:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add 50 µL of the test compound dilutions to the wells.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.
-
Add 50 µL of a solution containing forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation). The concentration of forskolin should be optimized to produce a submaximal response.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Antagonist Mode: Plot the response to the agonist in the presence of different concentrations of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
-
Visualizing the Concepts: Workflows and Relationships
To further clarify the experimental and logical frameworks discussed, the following diagrams illustrate a typical workflow for evaluating phenylethyl pyrazoles and the core principles of their structure-activity relationships.
Caption: A typical experimental workflow for the discovery and optimization of phenylethyl pyrazole-based drug candidates.
Caption: Key structural determinants of the biological activity of phenylethyl pyrazoles.
Conclusion and Future Directions
The phenylethyl pyrazole scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective modulators of various biological targets. This guide has provided a comparative overview of the structure-activity relationships of this compound class, with a focus on cannabinoid receptor antagonism and anticancer activity. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.
Future research in this area will likely focus on the exploration of novel substitution patterns to enhance potency and selectivity, as well as the optimization of pharmacokinetic properties to improve drug-like characteristics. The application of computational modeling and machine learning techniques will undoubtedly accelerate the discovery of new phenylethyl pyrazole-based therapeutics with improved efficacy and safety profiles.
References
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. (2026). Available at: [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. (2022). Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. (n.d.). Available at: [Link]
-
RECEPTOR INTERNALIZATION ASSAYS. Innoprot. (n.d.). Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. (n.d.). Available at: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. (2025). Available at: [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. (2026). Available at: [Link]
-
Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PMC. (n.d.). Available at: [Link]
-
Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. (n.d.). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available at: [Link]
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. (2013). Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. (2021). Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023). Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. (2024). Available at: [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. (n.d.). Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. (2023). Available at: [Link]
-
Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Keio University. (2001). Available at: [Link]
-
QSAR STUDY OF PYRAZOLE-UREA HYBRID COMPOUNDS AS ANTIMALARIAL AGENT VIA PROLYL-tRNA SYNTHETASE INHIBITION. Rasayan Journal of Chemistry. (n.d.). Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. (2024). Available at: [Link]
-
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. (2022). Available at: [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. (2022). Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Comparative Guide to Pyrazole Synthesis: Classical, Cycloaddition, and Green Methodologies
As a highly privileged five-membered nitrogen-containing heterocycle, the pyrazole scaffold is a cornerstone in modern drug discovery. It forms the pharmacophoric core of numerous FDA-approved therapeutics, including anti-inflammatory agents (Celecoxib), anticancer drugs (Crizotinib), and JAK/STAT pathway inhibitors (Ruxolitinib)[1]. Because the substitution pattern on the pyrazole ring strictly dictates a drug's binding affinity and pharmacokinetic profile, selecting an optimal synthetic route is a critical decision for drug development professionals.
This guide provides an objective, data-driven comparison of three primary synthetic methodologies: the classical Knorr synthesis, 1,3-dipolar cycloaddition, and modern green chemistry approaches (Continuous Flow and Deep Eutectic Solvents). By analyzing the mechanistic causality behind each method, this guide empowers researchers to select the most efficient, scalable, and regioselective pathway for their specific target.
Mechanistic Overview & Causality
The Classical Knorr Synthesis
First reported in 1883, the Knorr synthesis remains the most widely utilized method for constructing the pyrazole core, relying on the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives[2].
-
The Causality of Regiochemical Ambiguity: The reaction initiates via a nucleophilic attack by the terminal nitrogen of the hydrazine onto the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole. While this method is highly efficient for symmetrical dicarbonyls, unsymmetrical substrates often produce a mixture of regioisomers. This occurs because the initial nucleophilic attack lacks absolute chemoselectivity, forcing researchers to rely on sterics or electronic biases that are rarely 100% selective[1].
1,3-Dipolar Cycloaddition
To overcome the regiochemical limitations of the Knorr condensation, researchers frequently turn to [3+2] dipolar cycloadditions. This approach utilizes a 1,3-dipole (such as a diazo compound or an in situ generated nitrilimine) reacting with a dipolarophile (an alkyne or alkene)[2].
-
The Causality of Regiocontrol: The regioselectivity of this method is strictly governed by Frontier Molecular Orbital (FMO) interactions. The concerted electron flow between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile dictates a highly predictable substitution pattern. This allows for the precise installation of functional groups at the C3, C4, and C5 positions without the generation of unwanted regioisomers[2].
Green & Scalable Approaches: Flow Chemistry and DESs
Modern pharmaceutical synthesis demands sustainability and safety. Recent breakthroughs have leveraged Deep Eutectic Solvents (DESs) and continuous flow microreactors to synthesize pyrazoles[3],[4].
-
The Causality of DES Catalysis: DESs (e.g., Choline Chloride-Urea mixtures) act as both the reaction medium and the catalyst. The extensive hydrogen-bonding network stabilizes polar transition states and activates carbonyl groups, accelerating reaction rates while remaining entirely biodegradable[3].
-
The Causality of Flow Safety: When utilizing highly reactive and potentially explosive intermediates like diazo compounds, batch scale-up is hazardous. Continuous flow microreactors possess a massive surface-area-to-volume ratio, providing superior heat transfer to prevent thermal runaway. Because the hazardous diazo intermediate is generated and consumed continuously in transit, its steady-state concentration remains near zero, enabling safe, high-throughput scaling[4].
Pathway Visualization
Synthetic pathways to the pyrazole core comparing classical, cycloaddition, and green methods.
Quantitative Performance Comparison
The following table synthesizes experimental data across the three primary methodologies to aid in route selection.
| Synthesis Methodology | Typical Yield | Regioselectivity | Reaction Time | Environmental Impact | Scalability |
| Classical Knorr | 60 - 95% | Poor (for unsymmetrical) | 2 - 12 hours | High (VOC solvents) | Moderate |
| 1,3-Dipolar Cycloaddition | 70 - 99% | Excellent | 1 - 6 hours | Moderate | Low (Diazo hazards) |
| DES / Multicomponent | 85 - 98% | Good to Excellent | 15 - 60 mins | Low (Green solvents) | High |
| Continuous Flow | 80 - 99% | Excellent | < 10 mins (residence) | Low (High atom economy) | Very High |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.
Protocol 1: Classical Knorr Condensation (Optimized for Symmetrical Substrates)
-
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Mechanism Validation: Utilizing a symmetrical 1,3-diketone (acetylacetone) eliminates the regiochemical ambiguity inherent to the Knorr reaction, ensuring a single product.
-
Preparation: In a 50 mL round-bottom flask, dissolve acetylacetone (10 mmol) in 15 mL of glacial acetic acid. Causality: The acidic medium protonates the carbonyl oxygen, significantly increasing its electrophilicity.
-
Addition: Add phenylhydrazine (10 mmol) dropwise at 0 °C to safely control the exothermic hydrazone formation.
-
Cyclization: Heat the mixture to reflux (118 °C) for 2 hours. The thermal energy drives the intramolecular cyclization and subsequent dehydration.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The complete disappearance of the UV-active phenylhydrazine spot confirms reaction completion.
-
Workup: Pour the mixture into crushed ice and neutralize with saturated NaHCO₃. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Confirmation: Confirm the structure via ¹H NMR (CDCl₃). The protocol is validated by the presence of a distinct singlet for the pyrazole C4-H proton at approximately δ 5.9 ppm.
Protocol 2:[3+2] Dipolar Cycloaddition (Regioselective)
-
Objective: Synthesis of 1,3,5-trisubstituted pyrazoles via in situ nitrilimine generation.
-
Dipole Generation: Dissolve a hydrazonoyl chloride (5 mmol) and a terminal alkyne (6 mmol) in 20 mL of anhydrous toluene.
-
Base Addition: Slowly add triethylamine (6 mmol). Causality: Triethylamine abstracts the α-proton from the hydrazonoyl chloride, driving the elimination of chloride to generate the highly reactive nitrilimine dipole in situ.
-
Cycloaddition: Stir the mixture at 80 °C for 4 hours. The FMO alignment dictates the regioselective formation of the pyrazole ring.
-
Validation Checkpoint: Filter off the precipitated triethylamine hydrochloride salt. The stoichiometric formation of this visible byproduct serves as a physical indicator of successful dipole generation.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
-
Analytical Confirmation: ¹³C NMR validation requires the absence of alkyne carbons (δ 70-90 ppm) and the appearance of new aromatic pyrazole carbons (δ 105-150 ppm).
Protocol 3: Green Synthesis in Deep Eutectic Solvents (DES)
-
Objective: Multicomponent synthesis of pyranopyrazoles using a Choline Chloride:Urea (1:2) DES[3].
-
DES Preparation: Mix choline chloride (10 mmol) and urea (20 mmol) in a flask. Heat at 80 °C until a clear, homogeneous liquid forms. Causality: Urea acts as a hydrogen bond donor, disrupting the crystal lattice of the choline chloride salt to form a liquid network.
-
Reaction Assembly: Add ethyl acetoacetate (5 mmol), hydrazine hydrate (5 mmol), an aromatic aldehyde (5 mmol), and malononitrile (5 mmol) directly to the DES.
-
Catalytic Cyclization: Stir at 60 °C for 30 minutes. The DES acts as both solvent and hydrogen-bond catalyst, activating the carbonyl groups for the Knoevenagel condensation and subsequent Michael addition/cyclization[3].
-
Validation & Recovery Checkpoint: Add 10 mL of water to the mixture. Because the DES is highly water-soluble, the hydrophobic pyrazole product will immediately precipitate.
-
Isolation: Filter the solid product. The aqueous DES filtrate can be evaporated under reduced pressure to recover and reuse the DES for subsequent cycles, physically validating the sustainability of the protocol.
References
-
Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions (MDPI), 2023, 4(3), 478-504. URL:[Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules (MDPI), 2025, 30(7), 1582. URL:[Link]
-
Chandrasekharan, S. P., Dhami, A., Kumar, S., & Mohanan, K. "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues." Organic & Biomolecular Chemistry (RSC), 2022, 20, 8787-8817. URL:[Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
The Causality of Assay Selection: Why Disk Diffusion is Insufficient
Beyond the Zone of Inhibition: A Senior Scientist’s Guide to Validating Novel Antimicrobials Against Standard Antibiotics
As drug development professionals, we know that initial screening hits are merely the starting line. To advance a novel antimicrobial candidate into IND-enabling studies, its performance must be rigorously and objectively benchmarked against standard-of-care antibiotics (e.g., Vancomycin, Meropenem, Ciprofloxacin).
This guide provides a comprehensive, causality-driven framework for validating antimicrobial activity. We will transition from static inhibitory metrics to dynamic pharmacodynamic profiling, ensuring every protocol acts as a self-validating system.
Many early-stage researchers rely heavily on disk diffusion (Kirby-Bauer) assays for initial screening. However, as an application scientist, I must emphasize a critical physical limitation: disk diffusion relies entirely on the agar diffusion coefficient of the molecule. A novel compound with a high molecular weight, complex stereochemistry, or hydrophobic properties will diffuse poorly through the agar matrix. This yields a deceptively small zone of inhibition, even if the compound's intrinsic target-binding potency is exceptionally high.
Therefore, strict quantification requires liquid-phase testing. We rely on the Broth Microdilution (BMD) method, which provides absolute concentration exposure. This is the gold standard mandated by the Clinical and Laboratory Standards Institute (CLSI M07)[1] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which aligns with ISO 20776-1[2].
Phase 1: Strict MIC and MBC Quantification
To establish a baseline comparison against standard antibiotics, we must first determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution (CLSI M07 Standard)
Expert Insight (Self-Validating System): Always include a well-characterized QC strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) alongside your clinical isolates. If the MIC of the standard antibiotic against the QC strain falls outside the acceptable CLSI/EUCAST range, the entire assay must be invalidated due to potential media degradation or inaccurate drug formulation.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight agar culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately
CFU/mL). -
Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a working concentration of
CFU/mL. -
Plate Setup: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the novel candidate and the standard antibiotic (e.g., Meropenem) across the columns.
-
Inoculation: Add 50 µL of the working bacterial suspension to 50 µL of the antibiotic dilutions, yielding a final test inoculum of
CFU/mL. -
Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth.
-
MBC Determination: Aliquot 10 µL from all optically clear wells and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration that kills
of the initial inoculum.
Data Presentation: Comparative MIC/MBC Profiling
Summarizing your quantitative data into a structured matrix is critical for cross-referencing efficacy.
| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Novel Candidate-X | S. aureus (MRSA) | 0.5 | 1.0 | 2 | Bactericidal |
| Vancomycin (Standard) | S. aureus (MRSA) | 1.0 | 4.0 | 4 | Bactericidal |
| Novel Candidate-X | E. coli (ATCC 25922) | 8.0 | >64.0 | >8 | Bacteriostatic |
| Meropenem (Standard) | E. coli (ATCC 25922) | 0.03 | 0.06 | 2 | Bactericidal |
Phase 2: Time-Kill Kinetics (Dynamic Pharmacodynamics)
MIC is a static metric—it tells us what happens after 24 hours, but not how fast it happens. To differentiate between a bacteriostatic and a bactericidal mechanism, and to understand the pharmacodynamic profile (time-dependent vs. concentration-dependent killing), we must perform a Time-Kill Kinetic Assay.
A compound is strictly defined as bactericidal if it achieves a
Experimental Protocol: Time-Kill Kinetics
-
Preparation: Prepare sterile glass tubes containing 10 mL of CAMHB with the novel candidate and standard antibiotic at 1x, 2x, and 4x their respective MICs. Include a drug-free growth control.
-
Inoculation: Inoculate each tube to achieve a starting density of
CFU/mL. -
Sampling: At precise time intervals (
hours), remove 100 µL aliquots from each tube. -
Neutralization & Plating: To prevent antibiotic carryover from artificially suppressing growth on the agar, immediately perform 10-fold serial dilutions in sterile PBS. Plate 100 µL of the dilutions onto TSA plates.
-
Enumeration: Incubate plates at 37°C for 24 hours. Count colonies to calculate log10 CFU/mL and plot the survival curve over time.
Caption: Experimental workflow for the validation of antimicrobial activity and pharmacodynamic profiling.
Logical Relationships in Clinical Positioning
When benchmarking against standard antibiotics, the logical relationship of your comparative data dictates the clinical positioning and future development of the drug. A novel drug does not always need a lower MIC to be valuable; if it demonstrates an equal MIC but retains activity against Multi-Drug Resistant (MDR) strains where the standard antibiotic fails, it holds immense clinical value.
Caption: Logical decision tree for clinical positioning based on comparative antimicrobial data.
Conclusion
Robust validation of antimicrobial activity is not merely about generating numbers; it is about building a self-validating, causally sound argument for a drug's efficacy. By strictly adhering to standardized broth microdilution[1] and dynamic time-kill kinetics[3], researchers can confidently benchmark their novel candidates against established clinical standards, paving the way for successful IND submissions.
References
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: MIC Determination Methodology and ISO 20776-1 Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: Time-Kill Assay Protocols and Bactericidal Validation Source: Academia.edu / Standard AST Methodologies URL: [Link]
Sources
Comparative Efficacy Guide: Novel Pyrazole Derivatives vs. Standard Chemotherapeutics in Targeted Oncology
As drug development pivots toward highly selective targeted therapies, the pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged structure in medicinal chemistry[1]. Its unique spatial geometry and hydrogen-bonding capabilities allow it to act as a potent pharmacophore, particularly within the ATP-binding pockets of receptor tyrosine kinases (RTKs)[2].
This technical guide provides an objective, data-driven comparison of novel pyrazole derivatives against established clinical standards (e.g., Doxorubicin, Erlotinib, Sorafenib). By deconstructing the experimental workflows and mechanistic pathways, we aim to equip researchers with a self-validating framework for evaluating these next-generation anti-cancer agents.
Mechanistic Rationale: Pathway Targeting
The primary advantage of pyrazole derivatives over traditional non-selective chemotherapeutics lies in their kinase hinge-region binding affinity[2]. Standard tyrosine kinase inhibitors (TKIs) like Sorafenib and Erlotinib effectively block RTKs, but tumor cells frequently develop resistance via secondary mutations. Novel pyrazole-based hybrids (e.g., indole-pyrazoles or pyrazole carbaldehydes) are engineered to outcompete ATP more aggressively, suppressing downstream PI3K/AKT and MAPK/ERK survival pathways with higher selectivity and lower off-target cytotoxicity[2][3].
Mechanism of action: Pyrazole derivatives vs. standard TKIs in RTK pathway inhibition.
Quantitative Efficacy Comparison
Recent in vitro profiling demonstrates that optimized pyrazole derivatives frequently outperform or match the efficacy of standard clinical drugs across various malignancies. The table below synthesizes recent comparative viability and kinase inhibition data.
| Compound Class | Specific Derivative | Primary Target | Cell Line | Pyrazole IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) |
| 1,4-Benzoxazine-pyrazole | Compound 22 | EGFR | A549 (Lung) | 0.61 | Erlotinib | > 1.00[2] |
| Pyrazole Carbaldehyde | Compound 43 | PI3K | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95[2] |
| 1H-pyrazol-5(4H)-one | Compound 3i | VEGFR-2 | PC-3 (Prostate) | 1.24 | Sorafenib | ~ 1.50[3] |
| Indole-pyrazole hybrid | Compound 33 | CDK2 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8[2] |
Note: Compound 3i demonstrated exceptional enzymatic potency with a direct VEGFR-2 IC₅₀ of 8.93 nM, significantly disrupting tumor angiogenesis[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the evaluation of pyrazole derivatives must follow a rigorous, self-validating pipeline. The transition from in vitro cytotoxicity to in vivo efficacy requires precise control over experimental variables[4].
Self-validating experimental workflow for evaluating pyrazole derivative efficacy.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is utilized because it measures the NAD(P)H-dependent enzymatic reduction of tetrazolium dye, providing a direct, quantifiable proxy for mitochondrial metabolic activity[4]. This is critical when comparing pyrazoles to standard drugs, as it captures true metabolic arrest rather than transient membrane stress.
-
Cell Seeding & Attachment : Plate target cancer cells (e.g., PC-3 or MCF7) in 96-well plates at a predetermined density of
cells/well[4][5].-
Causality: This specific density ensures the cells remain in the exponential growth phase throughout the entire assay. Over-confluency triggers contact inhibition, which artificially lowers metabolic baseline readings and skews the apparent IC₅₀.
-
-
Compound Treatment : After a 24-hour attachment period, replace the media with fresh media containing the pyrazole derivatives or standard reference drugs (titrated from 0.1 µM to 100 µM)[3][5].
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere[6].
-
Quantification : Add MTT reagent, incubate for 3 hours, solubilize the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader[3][4]. Establish a linear relationship between absorbance and viable cell count to calculate the exact IC₅₀.
Protocol B: In Vivo Tumor Xenograft Efficacy
To validate that the in vitro potency translates to physiological environments, promising candidates (e.g., Compound 3i) are advanced to murine models[3].
-
Model Establishment : Inject PC-3 prostate cancer cells subcutaneously into the right flank of athymic nude mice[3].
-
Causality: Athymic nude mice lack a functional T-cell immune system. This prevents graft rejection and allows researchers to isolate the drug's direct anti-tumor efficacy without confounding immunological variables.
-
-
Dosing Regimen : Once tumors reach a palpable volume of ~100 mm³, randomize the mice into control, standard drug (e.g., Sorafenib), and pyrazole treatment groups. Administer the compounds via oral gavage or intraperitoneal injection based on established maximum tolerated doses (MTD).
-
Efficacy Tracking : Measure tumor dimensions bi-weekly using digital calipers.
-
Causality: Continuous volumetric tracking differentiates between a cytostatic effect (tumor growth halts) and a cytotoxic effect (tumor shrinks). For instance, pyrazole Compound 3i was shown to reduce tumor weight from 234.6 mg (untreated) to 83.2 mg, proving potent in vivo cytotoxicity that rivaled standard clinical interventions[3].
-
Conclusion
The comparative data strongly supports the continued development of pyrazole derivatives as superior alternatives or adjuncts to current standard chemotherapeutics. By strategically modifying the pyrazole ring, researchers can achieve sub-micromolar IC₅₀ values against resistant cell lines while maintaining a favorable safety profile[2][3]. Adhering to the rigorous, self-validating protocols outlined above ensures that these promising in vitro metrics reliably translate into in vivo clinical success.
References
1.[1] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ijpsjournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjzfnfOMMnWA3apQo3jsetToUKkKg9V1Gl5FB7ZkjbY7ktrJXIpuSYRiCFbDWqpWa5G-AFAeby5MUR2IuNogKis90iJcfx5xueHoDvGPE1KFmADIg-ADX6dzsi1pHpQH1SaGCuuU9RCOi_e4ycbQJnPJPzyW2qsE-rpECJzn_VMtRnTuNtQkPSUMPIFxAylhEuL436x0cu7ZBzO6-T-omABfDoG-9yEtc70YIQ7g1ndbJfGdeRwgbXxw=] 2.[4] Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_hqUVD1Nb8nNYvJ5vLH95u8mttYyCJImdSxOUYNXGn3J1WyIzkIov4E-lskvZHkOny_GDrIij3Kj2MRHZ8qn583cfJlIWExEywY-hesoPx97oK1QLmoeQPYbZTTowa6qW_dbxbQFneLi-aS07ISZqz4lZL3o7PZiZ2U8kmn4pBbfIJlITecuiKyFr-7Jyqs642eLQV6UpJ5y9TeueyKgKyqaOqjYMVBXEZ7-jq6s=] 3.[2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9oQOjXBdgiY0fYNc4D3vJP0i2RoGrNGQudMpgCEANMGDsd_3edkwYWIjQ0rmvxwge17jnENW8Ty0ea0DknJlcP4z7ENWniyS83VWhs2eEH9wvoIMbIvg4wr04c0YPfG-BBriJ3AZJglwo7PFf] 4.[3] Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFCt2JOQ9ndp7SNai-GbgiUKlMyzT51_FQlWAKBZBZxCknEZt1vAlS1zoCO-pFKMWOrZNKReZ9hL0PVvyAUzR7uM4WrbZ6q6QLfU9iPV3rkPW64QzZIzgOdloSfb3GwR9c3P2kWpQl3cFwAzlE] 5.[5] Xanthohumol Pyrazole Derivative Improves Diet-Induced Obesity and Induces Energy Expenditure in High-Fat Diet-Fed Mice. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnuY5jaTxSSL9-MF_37zoIOlthc2GZn-X5Ug6mAhJNnkKCPFamHK42Lat2l7MkdygaXafaYdTU1of-iiWtVwsRGeG1GusM8tfQ4tZf74uuZxcufeVu7AHIoiOOSemM8HaCUE6LdYcGhULSWec=] 6.[6] Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt1q4jiDbjWYfERv3lSKyh4odVwUWrwNshYVd0laI6-mGjfdE24ooQY8ZrEhURo0zAE0br6TvnCmksqH8E0B7EyotbYz-x-tRSETCD0u3rRu7v2KcffoBKjiTYo7zw_vltid_nplC7se9q50=]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cytotoxicity Assays for Novel Pyrazole Compounds
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Cytotoxicity Screening
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Their versatile structure allows for extensive modification, enabling the fine-tuning of their biological effects.[1] Many pyrazole-containing compounds have been investigated for their potential to inhibit key targets in cancer progression, such as protein kinases.[1][3] The initial in vitro evaluation of their cytotoxic potential is a critical first step in the drug development pipeline, providing essential data on a compound's efficacy and safety profile.[4][5] This guide offers a comparative overview of commonly employed cytotoxicity assays, providing researchers with the foundational knowledge to select the most appropriate methods for their novel pyrazole compounds.
Choosing Your Weapon: A Comparative Overview of Key Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is a critical decision in the preclinical evaluation of novel pyrazole derivatives.[6] Different assays measure distinct cellular parameters, and understanding their underlying principles is paramount for generating meaningful and reliable data.[7] This section will compare three widely used assays: MTT, LDH, and apoptosis-specific assays.
The Workhorse: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely used for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1][9] This conversion is primarily carried out by mitochondrial dehydrogenases.[10][11] The resulting formazan crystals are then dissolved, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.[9]
The Sentinel: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a popular method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[12]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] The assay measures the conversion of lactate to pyruvate, a reaction that involves the reduction of NAD+ to NADH.[12] The resulting NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.[12][13]
The Interrogator: Apoptosis Assays for Programmed Cell Death
Investigating the mechanism of cell death is often crucial. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[14][15] Assays that specifically detect markers of apoptosis can provide deeper insights into a compound's mode of action.[14]
Principle: Common apoptosis assays detect key events in the apoptotic cascade, such as the externalization of phosphatidylserine (Annexin V assays) or the activation of caspases (caspase activity assays).[16][17]
-
Annexin V Staining: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[16][18]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[18] These assays typically use a substrate that, when cleaved by an active caspase, produces a fluorescent or luminescent signal.[18]
Data-Driven Decisions: Comparing Assay Performance
The choice between these assays depends on the specific research question, the nature of the pyrazole compound being tested, and the cell line used.[6][19] The following table summarizes the key characteristics of each assay to aid in this decision-making process.
| Assay Feature | MTT Assay | LDH Assay | Apoptosis Assays (Annexin V/Caspase) |
| Principle | Measures metabolic activity (mitochondrial reductase function).[1][9] | Measures plasma membrane integrity via LDH release.[12] | Detects specific molecular events of programmed cell death.[16][17] |
| Endpoint | Cell viability/proliferation.[8] | Cytotoxicity/cell lysis. | Apoptosis induction.[14] |
| Advantages | High-throughput, relatively inexpensive, well-established.[4][10] | Non-destructive to remaining cells (supernatant is used), good for kinetic studies.[20] | Provides mechanistic insight into the mode of cell death.[14][21] |
| Disadvantages | Can be affected by compound interference with mitochondrial respiration or formazan formation.[22] | Less sensitive for early cytotoxic events compared to MTT in some cases.[19] Background LDH in serum can be an issue.[23] | More complex and expensive than viability assays. Requires specialized equipment (e.g., flow cytometer).[16] |
| Best For | Initial high-throughput screening of large compound libraries for general cytotoxicity.[5][24] | Assessing compound-induced membrane damage and necrosis.[7][13] | Elucidating the mechanism of action of lead compounds.[14][25] |
Visualizing the Workflow: From Cell Seeding to Data Analysis
A clear understanding of the experimental workflow is essential for obtaining reproducible results. The following diagrams illustrate the typical steps involved in performing MTT and LDH cytotoxicity assays.
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Workflow of the LDH Cytotoxicity Assay.
In the Trenches: Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific discovery. This section provides detailed, step-by-step protocols for the MTT and LDH assays.
Protocol 1: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8][15]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and medium-only (blank).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8] The incubation time is a critical parameter and may need to be optimized for each compound and cell line.[26][27]
-
MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[28]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the pyrazole compounds and include appropriate controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[23]
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer it to a new 96-well plate.[20]
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well with the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add a stop solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the spontaneous and maximum release controls.
Troubleshooting Common Pitfalls
Even with robust protocols, unexpected results can occur. This section addresses common issues and provides potential solutions.[22][29]
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate.[22][26] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS.[26] |
| Low Absorbance Signal (MTT Assay) | Too few cells, insufficient incubation time with MTT, cell death.[22] | Optimize cell seeding density. Increase the MTT incubation time (up to 4 hours). Confirm cell death with a secondary assay.[22] |
| High Background (LDH Assay) | LDH present in the serum of the culture medium, microbial contamination.[22][23] | Use a low-serum medium during the assay. Visually inspect plates for contamination.[22][23] |
| Compound Precipitation | Poor solubility of the pyrazole compound in the culture medium.[26] | Check the solubility of the compound. Use a suitable solvent (e.g., DMSO) at a final concentration that is not cytotoxic to the cells (typically <0.5%).[22][30] |
Conclusion: A Multi-faceted Approach to Cytotoxicity Assessment
The initial screening of novel pyrazole compounds for cytotoxicity is a multifaceted process that requires careful consideration of the assays employed. While the MTT assay provides a robust and high-throughput method for assessing overall cell viability, the LDH assay offers valuable information on membrane integrity. For a deeper mechanistic understanding, apoptosis assays are indispensable. By employing a combination of these methods, researchers can gain a comprehensive understanding of the cytotoxic potential of their novel pyrazole derivatives, paving the way for the development of new and effective anticancer therapeutics. It is often advisable to use orthogonal assays to confirm findings and to gain a more complete picture of a compound's cytotoxic effects.[26]
References
- Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- El-Sayed, M. A. (n.d.). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- AAT Bioquest. (n.d.). MTT Assay.
- PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- PubMed. (2008, June 15). Update on in vitro cytotoxicity assays for drug development.
- PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents.
- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay.
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (2020, February 18). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
- RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
- PMC. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
- PubMed. (2000, March 15). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?.
- Bangladesh Journal of Pharmacology. (2008, January 22). Cytotoxicity study of pyrazole derivatives.
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- RSC Publishing. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
- PMC. (n.d.). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis.
- PMC - NIH. (n.d.). Exposure time versus cytotoxicity for anticancer agents.
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- ResearchGate. (2024, July 9). Apoptosis and MTT Assay ?.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
- MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
- PLOS ONE. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 17. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
- 24. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 25. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 30. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazole-4-Carbaldehyde Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, pyrazole-4-carbaldehyde derivatives have emerged as a particularly promising class, demonstrating significant potential as anti-inflammatory, anticancer, and antimicrobial agents in preclinical studies.[3][4][5] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of these derivatives, offering researchers, scientists, and drug development professionals a critical perspective on bridging the translational gap from benchtop assays to whole-organism efficacy.
The journey of a drug candidate from initial screening to potential clinical application is fraught with challenges, a primary one being the often-observed disparity between in vitro potency and in vivo effectiveness. This guide will dissect the experimental methodologies, analyze the causal relationships behind experimental choices, and present a clear, data-driven comparison to inform more effective drug development strategies for this important class of compounds.
The Dichotomy of Discovery: In Vitro vs. In Vivo Paradigms
The initial exploration of the therapeutic potential of pyrazole-4-carbaldehyde derivatives invariably begins with in vitro studies. These assays, conducted in a controlled laboratory environment outside of a living organism, are indispensable for high-throughput screening, mechanism of action studies, and initial toxicity assessments. They offer the advantages of being cost-effective, rapid, and allowing for the precise control of experimental variables.
Conversely, in vivo studies, conducted in living organisms such as mice or rats, are the crucible where the true therapeutic potential of a compound is tested. These studies provide a holistic view of a drug's behavior, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in a complex biological system. While more time-consuming and expensive, in vivo models are essential for predicting clinical outcomes.
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo evaluation in drug discovery.
Anti-Inflammatory Activity: From Enzyme Inhibition to Edema Reduction
In Vitro Assessment: COX Inhibition Assays
The primary in vitro method for evaluating the anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives is the COX inhibition assay. This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isozymes, which are key enzymes in the inflammatory cascade.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds (pyrazole-4-carbaldehyde derivatives) are pre-incubated with the enzyme in a buffer solution at various concentrations.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
In Vivo Assessment: Carrageenan-Induced Paw Edema in Rats
A widely accepted in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce inflammation in a living organism.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).[7]
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Comparative Data: Anti-Inflammatory Activity
| Compound | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Paw Edema Inhibition (%) | Reference |
| 5k | 0.27 | 54.89 | [7] |
| 5j | Not Reported | 62.41 | [7] |
| Celecoxib (Standard) | 0.29 | Not Directly Comparable | [7] |
Note: Direct comparison of in vivo percentage inhibition can be challenging due to variations in experimental conditions.
The data illustrates that while in vitro COX-2 inhibition is a good indicator of potential anti-inflammatory activity, the in vivo efficacy can be influenced by factors such as bioavailability and metabolism. For instance, compound 5j showed significant in vivo activity without a reported IC50 value, highlighting the importance of whole-organism testing.[7]
Anticancer Activity: From Cell Viability to Tumor Regression
The antiproliferative properties of pyrazole-4-carbaldehyde derivatives against various cancer cell lines have been extensively studied in vitro.[8][9] However, the translation of these findings to in vivo tumor models is a critical step in their development as potential anticancer agents.
In Vitro Assessment: Cytotoxicity Assays
The most common in vitro method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole-4-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Assessment: Xenograft Tumor Models
To evaluate the in vivo anticancer efficacy, xenograft models are often employed, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the pyrazole-4-carbaldehyde derivative (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Comparative Data: Anticancer Activity
| Compound | In Vitro Cytotoxicity (MCF-7, IC50, µM) | In Vivo Tumor Growth Inhibition | Reference |
| Compound 43 | 0.25 | Not Reported | [8] |
| Doxorubicin (Standard) | 0.95 | Not Applicable for Direct Comparison | [8] |
Note: In vivo data for specific pyrazole-4-carbaldehyde derivatives is limited in the reviewed literature.
The available data indicates that some pyrazole-4-carbaldehyde derivatives exhibit potent in vitro cytotoxicity against cancer cell lines, sometimes surpassing standard chemotherapeutic agents like doxorubicin.[8] However, the lack of corresponding in vivo data for these specific compounds underscores a significant gap in the current research landscape.
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Antimicrobial Activity: From Zone of Inhibition to Systemic Infection Models
Pyrazole-4-carbaldehyde derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][5][10]
In Vitro Assessment: Agar Well Diffusion and Broth Microdilution
Standard in vitro methods for assessing antimicrobial activity include the agar well diffusion method for initial screening and the broth microdilution method for determining the minimum inhibitory concentration (MIC).
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation and Compound Addition: Wells are created in the agar, and a specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each well is measured.
Experimental Protocol: Broth Microdilution
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Incubation: The plate is incubated.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vivo Assessment: Systemic Infection Models
To evaluate the in vivo antimicrobial efficacy, animal models of systemic infection are utilized.
Experimental Protocol: Systemic Infection Model
-
Infection: Mice are infected with a lethal dose of the pathogen (e.g., Staphylococcus aureus).
-
Compound Administration: The infected mice are treated with the pyrazole-4-carbaldehyde derivative at various doses and schedules.
-
Monitoring: The survival rate of the mice is monitored over a period of time.
-
Data Analysis: The efficacy of the compound is determined by its ability to increase the survival rate of the infected mice compared to a control group.
Comparative Data: Antimicrobial Activity
| Compound | In Vitro Antibacterial Activity (Zone of Inhibition, mm) | In Vivo Efficacy | Reference |
| [III]c and [III]e | Promising activity compared to ampicillin | Not Reported | [3] |
| 4c and 4f | Significant activity against bacteria and fungi | Not Reported | [11] |
The in vitro data demonstrates that several pyrazole-4-carbaldehyde derivatives possess promising antimicrobial activity.[3][11] However, similar to the anticancer studies, there is a notable absence of published in vivo infection model data for these specific compounds, which is crucial for assessing their potential as systemic antimicrobial agents.
Conclusion: Charting a Path Forward
The collective body of research on pyrazole-4-carbaldehyde derivatives unequivocally establishes their potential as a versatile scaffold for the development of novel therapeutics. The in vitro studies have been instrumental in identifying potent candidates with anti-inflammatory, anticancer, and antimicrobial activities. However, this comprehensive comparison highlights a critical need for more extensive and rigorous in vivo evaluations of the most promising compounds identified through in vitro screening.
To bridge the existing translational gap, future research should focus on:
-
Integrated Studies: Designing studies that directly compare the in vitro and in vivo activity of the same pyrazole-4-carbaldehyde derivatives.
-
Pharmacokinetic Profiling: Conducting thorough pharmacokinetic studies to understand the ADME properties of these compounds, which are critical determinants of in vivo efficacy.
-
Mechanism of Action in a Biological Context: Moving beyond isolated enzyme or cell-based assays to investigate the mechanism of action in more complex in vivo models.
By systematically addressing these areas, the scientific community can more effectively translate the promising in vitro findings for pyrazole-4-carbaldehyde derivatives into tangible therapeutic advances. This guide serves as a foundational resource for researchers in this field, providing both a retrospective analysis and a forward-looking roadmap for the successful development of this important class of molecules.
References
-
Ahmed, N., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers, 2(3), 18-27. [Link]
-
Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]
-
Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthetic Strategies and Pharmacological applications of Pyrazole and its Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]
-
Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-18. [Link]
-
Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5632. [Link]
-
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 30(17), 1-20. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 346-355. [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10. [Link]
-
Shreyas, K. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]
-
ResearchGate. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. [Link]
-
Kumar, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6038. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8235-8255. [Link]
-
Kharl, R. M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1485. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. sciensage.info [sciensage.info]
- 5. orientjchem.org [orientjchem.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. meddocsonline.org [meddocsonline.org]
- 11. jpsionline.com [jpsionline.com]
Spectroscopic Comparison Guide: 1-(2-Phenylethyl)-1H-pyrazole-4-carbaldehyde and Its Analogs
Executive Summary & Rationale
Pyrazole-4-carbaldehydes are highly versatile scaffolds in medicinal chemistry, serving as critical intermediates for the development of antimicrobial, antioxidant, and antidepressant agents[1][2]. When designing synthetic routes or elucidating the structures of novel pyrazole derivatives, understanding the precise spectroscopic signatures of the core scaffold is paramount.
This guide provides an objective, data-driven comparison of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde against its structural analogs (1-phenyl, 1-benzyl, and 1-benzoyl derivatives). By analyzing how different N-1 substituents influence electron density across the heteroaromatic ring, researchers can utilize Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy to confidently monitor reactions and validate structural integrity.
Mechanistic Framework: Vilsmeier-Haack Formylation
The standard methodology for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[3]. This process relies on the generation of a highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent), which selectively attacks the electron-rich C-4 position of the pyrazole ring.
Understanding this pathway is critical for troubleshooting. If the N-1 substituent is strongly electron-withdrawing (e.g., a benzoyl group), the nucleophilicity of the C-4 position decreases, requiring harsher reaction conditions or longer heating times compared to the electron-donating 2-phenylethyl analog[4].
Vilsmeier-Haack formylation workflow for pyrazole-4-carbaldehyde synthesis.
Comparative Spectroscopic Analysis (NMR & IR)
The spectroscopic behavior of pyrazole-4-carbaldehydes is dictated by the delicate balance of inductive (+I/-I), resonance (+R/-R), and anisotropic effects introduced by the N-1 substituent.
1H NMR: Inductive vs. Resonance Effects
The chemical shifts of the formyl proton (-CHO) and the pyrazole ring protons (H-3 and H-5) serve as primary diagnostic markers:
-
1-(2-Phenylethyl) Analog: The ethylene bridge (-CH₂-CH₂-) acts as an insulating spacer. It prevents π-conjugation between the phenyl and pyrazole rings while acting as a weak inductive electron donor (+I effect). This increased electron density shields the pyrazole H-5 proton, keeping its resonance relatively upfield (~7.9–8.1 ppm).
-
1-Phenyl Analog: A direct N-phenyl attachment allows for extended coplanar π-conjugation. The phenyl ring acts as an electron-withdrawing group via resonance, significantly deshielding the H-5 proton and pushing it downfield to ~8.5–8.7 ppm[1].
-
1-Benzoyl Analog: The highly electronegative carbonyl group directly attached to N-1 causes extreme deshielding of the ring protons. Interestingly, cross-conjugation effects alter the preferred conformation of the C-4 formyl group, which can paradoxically shift the -CHO proton slightly upfield (~9.4 ppm) compared to alkyl-substituted analogs[4].
FT-IR: Carbonyl Bond Order Variations
The stretching frequency (ν C=O) of the C-4 formyl group is a direct indicator of ring electron density. Electron-donating groups at N-1 (like 2-phenylethyl) push electron density into the pyrazole ring, which participates in resonance with the formyl group. This increases the single-bond character of the C=O bond, lowering its stretching frequency (~1670–1675 cm⁻¹). Conversely, electron-withdrawing groups (like 1-phenyl or 1-benzoyl) compete for this electron density, increasing the C=O double-bond character and pushing the frequency higher (~1685–1690 cm⁻¹)[1][4].
Electronic and spatial effects of N-1 substituents on pyrazole NMR chemical shifts.
Quantitative Spectroscopic Data
The following table summarizes the expected spectroscopic data across the analog series, allowing for rapid comparative analysis during structural elucidation.
| Compound Analog | N-1 Substituent Type | ¹H NMR: -CHO (ppm) | ¹H NMR: Pyr H-3/H-5 (ppm) | FT-IR: ν C=O (cm⁻¹) | Electronic Influence on Pyrazole Ring |
| 1-(2-Phenylethyl) | Aliphatic Spacer | 9.80 – 10.00 | 7.90 – 8.10 | 1670 – 1675 | Weak Inductive Donation (+I) |
| 1-Benzyl | Short Aliphatic Spacer | 9.85 – 10.05 | 8.00 – 8.20 | 1675 – 1680 | Weak Inductive Donation (+I) |
| 1-Phenyl | Direct Aryl | 10.10 – 10.30 | 8.40 – 8.70 | 1680 – 1685 | Resonance Withdrawal (-R) |
| 1-Benzoyl | Direct Acyl | ~9.40 | 8.20 – 8.50 | ~1690 (CHO) | Strong Inductive & Resonance Withdrawal (-I, -R) |
Note: NMR values are referenced in CDCl₃ or DMSO-d₆ at 400-500 MHz. Variations may occur based on solvent polarity and concentration.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to prevent procedural blind spots.
Synthesis Workflow (Vilsmeier-Haack)
-
Vilsmeier Reagent Generation: In a dry, round-bottom flask purged with Argon, add anhydrous Dimethylformamide (DMF) (4.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add Phosphorus Oxychloride (POCl₃) (4.0 eq) dropwise.
-
Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Maintaining 0 °C prevents the thermal degradation of this reactive intermediate[3].
-
-
Substrate Addition: After stirring for 30 minutes at 0 °C, add 1-(2-phenylethyl)-1H-pyrazole (1.0 eq) dissolved in a minimal amount of dry DMF.
-
Electrophilic Aromatic Substitution: Gradually warm the reaction mixture to room temperature, then heat to 70–80 °C for 4–6 hours.
-
Causality: The pyrazole ring requires thermal activation to overcome the energy barrier for electrophilic attack at the C-4 position[2].
-
Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (due to the extended conjugation of the -CHO group) appears at a lower Rf value.
-
-
Hydrolysis & Precipitation: Pour the hot mixture over crushed ice and slowly neutralize with saturated aqueous Na₂CO₃ until the pH reaches 7.0–7.5.
-
Causality: Ice controls the aggressive exothermic hydrolysis of the iminium salt into the final carbaldehyde. Neutralization decreases the solubility of the organic product in the aqueous phase, forcing precipitation.
-
-
Isolation: Filter the resulting solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Spectroscopic Validation
-
FT-IR Verification: Prepare a KBr pellet or use an ATR-FTIR setup.
-
Validation Checkpoint: Confirm the absence of broad N-H stretching (if starting from an unsubstituted pyrazole) and the appearance of a sharp, intense C=O stretching band at ~1675 cm⁻¹.
-
-
¹H NMR Verification: Dissolve 5–10 mg of the purified product in 0.5 mL of CDCl₃ (containing TMS as an internal standard).
-
Validation Checkpoint: The success of the C-4 formylation is definitively proven by the disappearance of the pyrazole C-4 proton (typically around δ 6.3 ppm in the starting material) and the emergence of a sharp singlet integrating to 1H at ~9.9 ppm, corresponding to the new aldehyde proton.
-
References
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI - 3
-
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies - SciSpace - 1
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar - 4
-
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry -2
Sources
Safety Operating Guide
1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of active pharmaceutical intermediates (APIs) and chemical building blocks. Proper disposal is not merely a regulatory checkbox; it is a critical extension of laboratory safety, environmental stewardship, and operational excellence.
When handling 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde , laboratories often overlook the specific physicochemical nuances of pyrazole-derived carbaldehydes. This guide provides an authoritative, self-validating framework for the safe handling, decontamination, and disposal of this specific compound, moving beyond generic safety data sheets to deliver field-proven operational logic.
Physicochemical Profiling & Hazard Causality
To design a highly effective disposal protocol, we must first understand why the chemical behaves the way it does.
The molecular architecture of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde (CAS 261948-17-8) features a nitrogen-rich pyrazole core and an electrophilic formyl (carbaldehyde) group[1].
-
The Carbaldehyde Moiety: This functional group is prone to autoxidation and is the primary driver of the compound's irritating properties. Like related pyrazole-4-carboxaldehydes, it carries GHS07 warnings for skin (H315), eye (H319), and respiratory irritation (H335).
-
The Pyrazole Core: While thermally stable, the combustion of the two adjacent nitrogen atoms in the pyrazole ring generates toxic nitrogen oxides (NOx). This strictly precludes standard low-temperature burning or drain disposal.
Table 1: Quantitative Physicochemical & Hazard Comparison To contextualize the risk, we compare the target compound against its unprotected base scaffold[1][2].
| Property | 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde | 1H-pyrazole-4-carbaldehyde (Base Scaffold) |
| CAS Number | 261948-17-8 | 35344-95-7 |
| Molecular Weight | 200.24 g/mol | 96.09 g/mol |
| Physical State | Solid (Powder) | Solid |
| GHS Hazard Codes | H315, H319, H335 | H302, H315, H317, H318, H335 |
| Primary Risk Profile | Irritant (GHS07) | Corrosive / Sensitizer (GHS05, GHS07) |
Operational Waste Segregation Workflow
Proper disposal begins at the point of generation. Because of the NOx emission potential, all waste streams containing this compound must ultimately be routed to a facility capable of high-temperature incineration (>1000°C) equipped with NOx scrubbers .
Fig 1: Operational waste segregation and disposal routing for pyrazole carbaldehydes.
Step-by-Step Disposal Methodologies
To ensure absolute safety, every protocol utilized in your laboratory must be a self-validating system —meaning the procedure itself contains a built-in verification step to confirm success.
Protocol A: Solid Waste Packaging for Incineration
Causality: Solid remnants (powders, contaminated spatulas, empty vials) pose an inhalation risk (STOT SE 3). They must be mechanically isolated.
-
Collection: Gather all solid remnants into a primary high-density polyethylene (HDPE) container. Why HDPE? It prevents the leaching of residual organic compounds and provides a robust moisture barrier against autoxidation.
-
Labeling: Clearly label the container as "Hazardous Organic Solid Waste - Contains Pyrazole Derivatives (Nitrogenous)."
-
Self-Validation Step (The Dry Wipe Test): To validate the integrity of the primary containment, perform a dry wipe test on the exterior of the sealed HDPE container using a clean filter paper. Inspect the wipe under a 254 nm UV lamp. A clean wipe (no fluorescence) confirms zero exterior contamination, validating the packaging process before transfer to the waste accumulation area.
Protocol B: Liquid Waste Consolidation
Causality: Mother liquors from recrystallization or reaction solvents must be segregated based on halogen content to prevent the formation of dioxins during incineration.
-
Segregation: Pour liquid waste into designated Halogenated (e.g., if dissolved in DCM) or Non-Halogenated (e.g., if dissolved in Ethyl Acetate) carboys.
-
Chemical Compatibility: Never mix this carbaldehyde waste with primary amines or strong oxidizers.
-
Self-Validation Step (Thermal Monitoring): To validate that no incompatible reactive species (e.g., primary amines) have been accidentally mixed into the carboy, monitor the container's surface temperature using an infrared (IR) thermometer immediately after addition. A stable temperature profile (ΔT < 1°C over 5 minutes) validates the absence of an exothermic Schiff base formation, ensuring safe ongoing storage.
Spill Response & Self-Validating Decontamination
A spill of a fine, irritating powder poses an immediate inhalation and contact risk. A standard "sweep and mop" is insufficient. We utilize the molecule's highly conjugated pi-system (the phenyl ring, pyrazole ring, and carbonyl group) to our advantage: it is highly active under 254 nm UV light, allowing us to visually verify decontamination.
Fig 2: Self-validating spill response workflow utilizing UV fluorescence verification.
Execution Steps:
-
Isolate & Protect: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a lab coat.
-
Damp Containment: Cover the solid spill with a damp absorbent (e.g., wet sand or vermiculite). Causality: Wetting the powder prevents the aerosolization of irritating particulates into the respiratory tract.
-
Mechanical Removal: Gently sweep the damp mixture into a hazardous waste bag using a non-sparking tool.
-
Solvent Wash: Wash the affected surface with a polar aprotic solvent like acetone, which readily dissolves residual 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
-
Self-Validation Step (UV Swab): Swab the cleaned area with a fresh paper towel and illuminate it with a handheld 254 nm UV TLC lamp. If dark purple/black quenching or fluorescence is observed against the background, residual chemical remains. Repeat Step 4 until the UV check is entirely negative.
-
Final Neutralization: Perform a final wash with standard laboratory detergent and water to remove any trace solvent.
References
-
National Center for Biotechnology Information (NCBI). "1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem." PubChem Database. Available at:[Link][2]
-
Chemikart. "1-Phenethyl-1H-pyrazole-4-carbaldehyde | ChemScene." Chemikart Safety & Pricing. Available at:[Link]
Sources
A Comprehensive Guide to the Safe Handling of 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of a novel compound is the cornerstone of laboratory safety.[1] Based on the known risks associated with its core chemical motifs—the pyrazole ring and the carbaldehyde group—we must treat 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde with appropriate caution. Analysis of analogous compounds suggests a profile of potential irritants and hazards.[2][3][4]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Compound Class / Analogue | Reference |
| Causes skin irritation | Pyrazole-Carbaldehydes, 1H-Pyrazole | [2][4][5][6] |
| Causes serious eye irritation/damage | Pyrazole-Carbaldehydes, 1H-Pyrazole | [2][5][6][7] |
| May cause respiratory irritation | Pyrazole-Carbaldehydes | [2][3][4][6] |
| Harmful if swallowed | Pyrazole Derivatives | [5][6][8] |
| Potential for peroxide formation | Aldehydes | [9] |
The aldehyde functional group, in particular, can be susceptible to autoxidation, potentially forming peroxides over time upon exposure to air.[9] Therefore, it is prudent to handle this compound as a skin, eye, and respiratory irritant that may be harmful if ingested.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The use of appropriate PPE is non-negotiable and represents the most direct barrier between the researcher and potential chemical exposure.[10] The minimal PPE required for handling 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde is detailed below.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1.[5][7] A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[11][12] | Protects against accidental splashes of the solid or its solutions, which are expected to be severe eye irritants.[4] Safety glasses do not provide a sufficient seal and are inadequate.[13] |
| Hand Protection | Chemical-resistant nitrile gloves.[11][14] | Nitrile gloves offer broad protection against many solvents and incidental chemical contact.[14] Given the compound's potential to cause skin irritation, direct contact must be avoided.[2] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling solutions.[1][11] | Prevents contamination of personal clothing and protects the skin from spills and splashes. |
| Respiratory Protection | All handling of the solid powder must be performed within a certified chemical fume hood.[1][15] | A fume hood provides essential ventilation to prevent inhalation of airborne particles, which may cause respiratory irritation.[3][6] |
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory. The following diagram and procedural steps outline the recommended operational plan.
Caption: Operational workflow for 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde.
Step-by-Step Handling Protocol:
-
Pre-Handling Verification: Upon receipt, verify the container label matches the order and check for any damage. Log the chemical into your laboratory inventory system.
-
Proper Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][15][16] Ensure the container is tightly sealed.
-
Work Area Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Have a chemical spill kit readily accessible.
-
Donning PPE: Put on all required PPE as specified in Table 2 before opening the container.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[15]
-
Use a spatula to carefully transfer the desired amount of solid to a tared weighing vessel. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
-
Post-Handling Decontamination:
-
Thoroughly clean the spatula and any glassware that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[6]
-
Spill and Emergency Procedures
Preparedness is key to managing unexpected events.[1] In the event of a spill or exposure, immediate and correct action is critical.
Caption: Decision workflow for spill management.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][8] Seek immediate medical attention.
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[15]
-
Major Spill: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.[15]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow, ensuring environmental protection and regulatory compliance.[17]
-
Waste Classification: All materials contaminated with 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde, including disposable gloves, weighing papers, pipette tips, and excess compound, must be treated as hazardous chemical waste.[18]
-
Segregation: Do not mix this waste stream with other incompatible waste types.[15][17]
-
Containerization:
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect in a compatible, sealed waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 1-(2-phenylethyl)-1H-pyrazole-4-carbaldehyde".[15][18]
-
Final Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.[17] Under no circumstances should this chemical or its waste be disposed of down the drain. [18]
References
- BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- BenchChem. (2025, December). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
Lab Manager. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 13543944. Retrieved from [Link].
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Maybridge. (n.d.). SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. trimaco.com [trimaco.com]
- 12. uah.edu [uah.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. hsa.ie [hsa.ie]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
